Product packaging for Dodec-8-en-1-ol(Cat. No.:CAS No. 153123-34-3)

Dodec-8-en-1-ol

Cat. No.: B15146213
CAS No.: 153123-34-3
M. Wt: 184.32 g/mol
InChI Key: YEQONIQGGSENJQ-UHFFFAOYSA-N
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Description

(Z)-Dodec-8-en-1-ol (CAS# 40642-40-8) is a monounsaturated aliphatic alcohol with the molecular formula C₁₂H₂₄O and a molecular weight of 184.32 g/mol, characterized by a cis -configured double bond at the 8th carbon position . This compound is a critical semiochemical, functioning as a primary component in the sex pheromone blends of several economically significant agricultural pests . Its primary research and application value lies in Integrated Pest Management (IPM) programs, where it is employed as a potent attractant and mating disruptor for species such as the Oriental fruit moth ( Grapholita molesta ), the Plum fruit moth ( Cydia funebrana ), and the Koa seed worm ( Cydia illepida ) . It is often formulated with its corresponding acetate ester, (Z)-8-dodecenyl acetate, in commercial products like Isomate-M and CheckMate for targeted pest control in top fruit, stone fruit, and tree nut orchards . The mechanism of action is based on its role as a pheromone. It is synthesized and released by female insects to attract males for mating . When deployed in the field as part of a dispenser or slow-release formulation, it effectively saturates the air, confusing male insects by disrupting their ability to locate females, thereby preventing mating and reducing the pest population without the use of broad-spectrum insecticides . This compound is also a vital synthetic intermediate; it serves as a direct precursor for the synthesis of (Z)-8-dodecenyl acetate and can be produced from 8-Dodecyn-1-ol via stereoselective partial hydrogenation . Available as a colorless to pale yellow liquid, it is offered in various purities for research and development purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O B15146213 Dodec-8-en-1-ol CAS No. 153123-34-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153123-34-3

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

dodec-8-en-1-ol

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-5,13H,2-3,6-12H2,1H3

InChI Key

YEQONIQGGSENJQ-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCCCCCCO

Origin of Product

United States

Foundational & Exploratory

(Z)-8-Dodecen-1-ol: A Technical Guide to its Chemical Properties, Structure, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals.

(Z)-8-Dodecen-1-ol is a long-chain fatty alcohol that plays a crucial role as a sex pheromone in various species of Lepidoptera, most notably the Oriental fruit moth (Grapholita molesta).[1] Its specific chemical structure and properties are key to its biological activity, making it a subject of interest in chemical ecology, organic synthesis, and pest management. This guide provides a comprehensive overview of the chemical and structural characteristics of (Z)-8-Dodecen-1-ol, detailed experimental protocols for its synthesis and analysis, and an examination of its role in insect olfactory signaling pathways.

Chemical Properties and Structure

(Z)-8-Dodecen-1-ol is a monounsaturated alcohol with a 12-carbon chain. The presence of a cis (Z) double bond at the 8th carbon position is critical for its biological function as a pheromone.

Table 1: Chemical and Physical Properties of (Z)-8-Dodecen-1-ol

PropertyValueReference
Molecular Formula C₁₂H₂₄O[1][2][3][4][5]
Molecular Weight 184.32 g/mol [1][2][3]
CAS Number 40642-40-8[2][4][5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 260.38 °C (estimated)[6]
Vapor Pressure 0.002 mmHg at 25 °C (estimated)[6]
Flash Point 93.00 °C (199.00 °F) (estimated)[6]
Solubility Soluble in alcohol; Insoluble in water (21.87 mg/L at 25 °C, estimated)[6]
logP (o/w) 4.505 (estimated)[6]
IUPAC Name (8Z)-dodec-8-en-1-ol[2]
Synonyms cis-8-Dodecen-1-ol, (Z)-Dodec-8-enol[2][5][6]

Experimental Protocols

The stereoselective synthesis of (Z)-8-Dodecen-1-ol is crucial for obtaining a biologically active product. The Wittig reaction is a widely used method for the formation of the cis-double bond with high selectivity.

Synthesis of (Z)-8-Dodecen-1-ol via Wittig Reaction

This protocol is a representative example of a Wittig olefination to produce (Z)-8-Dodecen-1-ol.

Materials:

  • 8-Hydroxyoctyltriphenylphosphonium bromide

  • Butyraldehyde

  • Sodium amide (NaNH₂) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend 8-hydroxyoctyltriphenylphosphonium bromide (1.1 equivalents) in a 1:3 mixture of anhydrous DMF and anhydrous toluene.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium amide or sodium hydride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction: Cool the ylide solution back to 0 °C.

  • Add a solution of butyraldehyde (1.0 equivalent) in anhydrous toluene dropwise to the ylide solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure (Z)-8-Dodecen-1-ol.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40-500.

  • The retention time and mass spectrum of the synthesized product should be compared to a known standard of (Z)-8-Dodecen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃): The spectrum should show characteristic signals for the olefinic protons around δ 5.3-5.4 ppm (multiplet), the methylene group adjacent to the hydroxyl group at δ 3.6 ppm (triplet), and the terminal methyl group around δ 0.9 ppm (triplet).

  • ¹³C NMR (CDCl₃): The spectrum will show signals for the two olefinic carbons around δ 129-130 ppm and the carbon bearing the hydroxyl group at approximately δ 62 ppm.

Biological Activity and Signaling Pathway

In the Oriental fruit moth, Grapholita molesta, (Z)-8-Dodecen-1-ol is a key component of the female-emitted sex pheromone that attracts males.[7] The perception of this pheromone occurs in specialized olfactory sensilla on the male's antennae and initiates a signal transduction cascade.

The binding of (Z)-8-Dodecen-1-ol to a specific Odorant Receptor (OR) on the dendritic membrane of an Olfactory Receptor Neuron (ORN) is the primary event in pheromone detection.[8] This interaction is facilitated by Odorant Binding Proteins (OBPs) and Chemosensory Proteins (CSPs) present in the sensillar lymph, which transport the hydrophobic pheromone molecule to the receptor.[8]

Insect ORs are heterodimers, consisting of a variable ligand-binding subunit (OrX) and a highly conserved co-receptor subunit (Orco).[8] Upon pheromone binding, the OrX-Orco complex is thought to function as a ligand-gated ion channel, leading to the influx of cations and depolarization of the ORN.[9] This depolarization generates an action potential that is transmitted to the antennal lobe of the insect's brain, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.

Below is a diagram illustrating the generalized olfactory signaling pathway for pheromone reception in Grapholita molesta.

Pheromone_Signaling_Pathway cluster_sensillum Sensillar Lymph cluster_orn Olfactory Receptor Neuron (ORN) Dendrite cluster_brain Antennal Lobe (Brain) Pheromone (Z)-8-Dodecen-1-ol OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP Receptor Odorant Receptor (OrX-Orco Complex) Pheromone_OBP->Receptor Binding & Activation Ion_Channel Ion Channel (Cation Influx) Receptor->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Behavior Behavioral Response (e.g., Mating Flight) Action_Potential->Behavior Signal Transmission

Generalized olfactory signaling pathway for (Z)-8-Dodecen-1-ol in Grapholita molesta.

This technical guide provides a foundational understanding of the chemical properties, synthesis, and biological significance of (Z)-8-Dodecen-1-ol. Further research into the specific odorant receptors and downstream neural processing in target insect species will continue to enhance our ability to utilize this potent semiochemical in a variety of applications.

References

An In-depth Technical Guide to Dodec-8-en-1-ol Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the isomers of Dodec-8-en-1-ol, focusing on their chemical properties, synthesis, analytical characterization, and biological significance as insect pheromones. This document is intended for researchers, scientists, and professionals involved in drug development, pest management, and chemical ecology.

Isomers of this compound and their Physicochemical Properties

This compound exists as two geometric isomers, (Z)-Dodec-8-en-1-ol (cis) and (E)-Dodec-8-en-1-ol (trans), which differ in the spatial arrangement of substituents around the carbon-carbon double bond. These isomers exhibit distinct biological activities, primarily as components of insect sex pheromones. The key physicochemical properties of these isomers are summarized in the table below.

Property(Z)-Dodec-8-en-1-ol(E)-Dodec-8-en-1-ol
Systematic Name (8Z)-dodec-8-en-1-ol(8E)-dodec-8-en-1-ol
Synonyms cis-8-Dodecen-1-oltrans-8-Dodecen-1-ol
CAS Number 40642-40-8[1][2][3][4][5][6][7][8]42513-42-8[9]
Molecular Formula C₁₂H₂₄O[1][2][4][7]C₁₂H₂₄O[9]
Molecular Weight 184.32 g/mol [1][4][6]184.32 g/mol [9]
Appearance Colorless OilOil
Boiling Point 102-103 °C at 2 TorrNot specified
Solubility Sparingly soluble in waterNot specified

Experimental Protocols: Synthesis and Analysis

The stereoselective synthesis of (Z)- and (E)-Dodec-8-en-1-ol is crucial for studying their biological activity. Various synthetic routes have been developed, with the Wittig reaction being a prominent method for establishing the desired stereochemistry of the double bond.

Synthesis of (Z)-Dodec-8-en-1-ol

A common method for the synthesis of the (Z)-isomer involves the Wittig reaction between a C8 phosphonium ylide and a C4 aldehyde.[1]

Protocol: Wittig Reaction for (Z)-Dodec-8-en-1-ol [1]

  • Preparation of the Phosphonium Salt: 8-Hydroxyoctyltriphenylphosphonium bromide is prepared by reacting 8-bromooctan-1-ol with triphenylphosphine.

  • Ylide Generation: The phosphonium salt is treated with a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), in an appropriate solvent like a mixture of dimethylformamide (DMF) and toluene to generate the corresponding ylide.

  • Wittig Reaction: The ylide is then reacted with butyraldehyde at a controlled temperature (e.g., 0°C to room temperature). The use of a polar aprotic solvent like DMF generally favors the formation of the Z-isomer.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield pure (Z)-Dodec-8-en-1-ol.

Synthesis of (E)-Dodec-8-en-1-ol

The (E)-isomer can be synthesized using a modified Wittig reaction, often referred to as the Schlosser modification, which favors the formation of the E-alkene. Alternatively, reduction of an alkyne precursor using a dissolving metal reduction (e.g., sodium in liquid ammonia) can also yield the trans-alkene.

Protocol: Reduction of an Alkyne for (E)-Dodec-8-en-1-ol

  • Preparation of the Alkyne: Dodec-8-yn-1-ol is synthesized through the alkylation of a smaller terminal alkyne.

  • Dissolving Metal Reduction: Dodec-8-yn-1-ol is dissolved in liquid ammonia at -78°C. Small pieces of sodium metal are added portion-wise until a persistent blue color is observed, indicating the presence of solvated electrons.

  • Quenching and Work-up: The reaction is quenched by the addition of a proton source, such as ammonium chloride. After evaporation of the ammonia, the residue is worked up with water and extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography to afford (E)-Dodec-8-en-1-ol.

Analytical Characterization

The purity and stereochemistry of the synthesized isomers are confirmed using various analytical techniques.

Analytical TechniquePurposeKey Observations
Gas Chromatography (GC) Purity assessment and separation of isomers.Different retention times for (Z) and (E) isomers on a suitable capillary column (e.g., PEG or FFAP).[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight determination and structural confirmation.The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of the double bond geometry.¹H NMR: The coupling constant (J) for the vinylic protons is typically ~10-12 Hz for the (Z)-isomer and ~15-18 Hz for the (E)-isomer. ¹³C NMR: The chemical shifts of the allylic carbons can also distinguish between the isomers.[2]
Infrared (IR) Spectroscopy Functional group identification.A characteristic C-H out-of-plane bending vibration for the (Z)-isomer appears around 720 cm⁻¹, while the (E)-isomer shows a band around 965 cm⁻¹.

Biological Role and Signaling Pathway

(Z)-Dodec-8-en-1-ol is a well-documented sex pheromone component for several lepidopteran species, most notably the oriental fruit moth (Grapholita molesta).[1][11] It plays a crucial role in chemical communication, attracting males for mating. The perception of this pheromone occurs in the male moth's antennae and initiates a signaling cascade that leads to a behavioral response.

The general mechanism of insect olfaction involves the binding of a pheromone molecule to a specific Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN).[12][13] This interaction leads to the opening of an ion channel, depolarization of the neuron, and the generation of an action potential.

pheromone_signaling cluster_antennal_sensillum Antennal Sensillum cluster_neuronal_response Neuronal Response pheromone This compound PBP Pheromone Binding Protein pheromone->PBP Binding & Transport OR Odorant Receptor (OR-Orco Complex) PBP->OR Delivery to Receptor IonChannel Ion Channel Opening OR->IonChannel Activation OSN Olfactory Sensory Neuron Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Brain ActionPotential->Brain

Pheromone Signaling Pathway in an Insect Olfactory Sensory Neuron.

The workflow for identifying and validating the activity of these pheromones typically involves several key experimental stages, from the initial extraction from the insect to the final behavioral assays.

experimental_workflow cluster_identification Pheromone Identification cluster_validation Activity Validation Extraction Pheromone Gland Extraction GC_EAD Gas Chromatography- Electroantennography (GC-EAD) Extraction->GC_EAD GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) GC_EAD->GC_MS Structure_Elucidation Structure Elucidation GC_MS->Structure_Elucidation Synthesis Chemical Synthesis Structure_Elucidation->Synthesis Hypothesized Structure Purity_Analysis Purity & Isomer Ratio Analysis (GC, NMR) Synthesis->Purity_Analysis Behavioral_Assays Behavioral Assays (Wind Tunnel) Purity_Analysis->Behavioral_Assays Field_Trials Field Trials Behavioral_Assays->Field_Trials

References

The Biological Role of (Z)-8-Dodecen-1-ol in Insect Olfaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-8-Dodecen-1-ol is a crucial semiochemical involved in the chemical communication of numerous insect species, primarily within the order Lepidoptera. As a key component of female-produced sex pheromone blends, it plays a vital role in eliciting behavioral responses in conspecific males, thereby mediating mating and reproductive success. This technical guide provides an in-depth analysis of the biological role of (Z)-8-Dodecen-1-ol in insect olfaction, with a particular focus on the Oriental fruit moth, Grapholita molesta. We will explore the molecular interactions, from peripheral detection by olfactory sensory neurons to the downstream signaling cascades, and present relevant quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, neurobiology, and those involved in the development of novel pest management strategies.

Introduction

Insect olfaction is a remarkably sensitive and specific sensory modality that governs critical behaviors such as locating mates, finding food sources, and avoiding predators. Semiochemicals, particularly pheromones, are central to this chemical communication. (Z)-8-Dodecen-1-ol, a C12 monounsaturated alcohol, is a well-documented component of the sex pheromone of several lepidopteran species. In the Oriental fruit moth, Grapholita molesta, (Z)-8-dodecen-1-ol is a minor but significant component of the female's sex pheromone blend, which also includes (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and dodecan-1-ol. The precise ratio of these components is critical for ensuring species-specific attraction and reproductive isolation. Understanding the mechanisms by which insects detect and process the signal from (Z)-8-dodecen-1-ol is fundamental for deciphering the complexities of insect chemical communication and for developing targeted and environmentally benign pest control methods.

Molecular Mechanisms of (Z)-8-Dodecen-1-ol Perception

The perception of (Z)-8-Dodecen-1-ol begins in the periphery, within the antennae of the insect. The process involves a series of molecular interactions, from initial binding to transport proteins to the activation of specific olfactory receptors.

Pheromone Binding Proteins (PBPs) and General Odorant Binding Proteins (GOBPs)

Upon entering the sensillar lymph through pores in the cuticle of the olfactory sensilla, hydrophobic pheromone molecules like (Z)-8-Dodecen-1-ol are solubilized and transported by odorant binding proteins (OBPs). In Grapholita molesta, several PBPs and GOBPs have been identified and shown to bind to components of the sex pheromone blend. These proteins are thought to shuttle the pheromone molecules to the dendritic membrane of olfactory sensory neurons (OSNs).

Table 1: Binding Affinities of Grapholita molesta Odorant Binding Proteins to (Z)-8-Dodecen-1-ol and Related Compounds

ProteinLigandBinding Affinity (Ki, μM)
GmolPBP1(Z)-8-Dodecen-1-ol1.73 ± 0.31
GmolGOBP1(Z)-8-Dodecen-1-ol3.14

Note: Data compiled from available literature. Ki represents the dissociation constant.

Olfactory Receptors (ORs)

The specificity of pheromone detection is primarily determined by olfactory receptors (ORs), which are transmembrane proteins located on the dendrites of OSNs. Insect ORs are ligand-gated ion channels that typically function as heterodimers, consisting of a highly conserved co-receptor (Orco) and a variable ligand-binding subunit (ORx).

While a specific olfactory receptor for (Z)-8-Dodecen-1-ol has not yet been definitively deorphanized in Grapholita molesta, functional studies have demonstrated the critical role of the Orco protein in the perception of this compound. RNA interference (RNAi) mediated silencing of the GmolOrco gene in male G. molesta resulted in a significant reduction in the electroantennographic (EAG) response to (Z)-8-dodecen-1-ol.[1][2] This strongly indicates that the detection of (Z)-8-Dodecen-1-ol is mediated by a conventional OR/Orco-based mechanism.

Recent transcriptomic analyses of G. molesta antennae have identified numerous candidate OR genes, including a subset of putative pheromone receptors.[3][4] Future functional characterization of these candidate receptors is expected to reveal the specific OR responsible for detecting (Z)-8-Dodecen-1-ol.

Signal Transduction and Deactivation

Upon binding of (Z)-8-Dodecen-1-ol to its specific OR, a conformational change in the receptor complex leads to the opening of the ion channel and an influx of cations into the OSN. This depolarization generates an action potential that is transmitted to the antennal lobe of the insect brain, where the olfactory information is further processed.

For the olfactory system to remain sensitive to subsequent stimuli, the pheromone signal must be rapidly terminated. This is achieved through the action of odorant-degrading enzymes (ODEs). In G. molesta, a glutathione S-transferase has been shown to be involved in the degradation of (Z)-8-dodecen-1-ol, suggesting its role in signal inactivation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying the biological role of (Z)-8-Dodecen-1-ol.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Pheromone (Z)-8-Dodecen-1-ol PBP PBP/GOBP Pheromone->PBP OR OR/Orco Complex PBP->OR Transport OSN Olfactory Sensory Neuron OR->OSN Ion Influx (Depolarization) Brain Antennal Lobe (Brain) OSN->Brain Action Potential

Caption: Olfactory signaling pathway for (Z)-8-Dodecen-1-ol.

Experimental_Workflow cluster_identification Identification & Cloning cluster_functional_assay Functional Assay cluster_in_vivo In Vivo Validation Antennal_RNA Antennal RNA Extraction cDNA_Synthesis cDNA Synthesis Antennal_RNA->cDNA_Synthesis PCR_Cloning PCR & Cloning of ORs cDNA_Synthesis->PCR_Cloning Heterologous_Expression Heterologous Expression (e.g., Xenopus oocytes) PCR_Cloning->Heterologous_Expression Electrophysiology Two-Electrode Voltage Clamp Heterologous_Expression->Electrophysiology Test with (Z)-8-Dodecen-1-ol EAG_SSR EAG / SSR Electrophysiology->EAG_SSR Behavioral_Assay Wind Tunnel Assay EAG_SSR->Behavioral_Assay

Caption: Experimental workflow for receptor deorphanization.

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to investigate the role of (Z)-8-Dodecen-1-ol in insect olfaction.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the insect antenna to a volatile stimulus.

  • Preparation: An adult insect is immobilized, and the distal tip of one antenna is excised.

  • Electrodes: A recording electrode is placed over the cut end of the antenna, and a reference electrode is inserted into the head or thorax.

  • Stimulus Delivery: A constant stream of purified air is passed over the antenna. A puff of air carrying a known concentration of (Z)-8-Dodecen-1-ol is injected into the airstream.

  • Recording: The change in the electrical potential between the recording and reference electrodes is amplified and recorded. The amplitude of the negative deflection is proportional to the magnitude of the antennal response.

Single-Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual OSNs housed within a single sensillum.

  • Preparation: The insect is restrained, and the antenna is stabilized.

  • Electrodes: A sharp tungsten recording electrode is carefully inserted into the base of a target sensillum. A reference electrode is placed in the eye or another part of the body.

  • Stimulus Delivery: Similar to EAG, a controlled puff of (Z)-8-Dodecen-1-ol is delivered to the antenna.

  • Recording: The extracellular action potentials from the OSN(s) within the sensillum are recorded. The firing rate of the neuron in response to the stimulus is quantified.

Heterologous Expression and Functional Characterization of Olfactory Receptors

This technique is used to identify the specific OR that responds to (Z)-8-Dodecen-1-ol.

  • Cloning: Candidate OR genes are cloned from antennal cDNA.

  • Expression System: The cloned OR is co-expressed with the Orco co-receptor in a heterologous system, such as Xenopus oocytes or modified Drosophila melanogaster OSNs.

  • Functional Assay (Xenopus oocytes):

    • cRNA for the OR and Orco are injected into the oocytes.

    • After a period of incubation to allow for protein expression, the oocytes are subjected to two-electrode voltage-clamp recording.

    • The oocytes are perfused with a solution containing (Z)-8-Dodecen-1-ol, and the resulting inward current is measured.

  • Functional Assay (Drosophila "empty neuron" system):

    • The candidate OR is expressed in a Drosophila OSN that has had its endogenous OR gene removed.

    • SSR is then performed on the sensilla housing these modified neurons to test their response to (Z)-8-Dodecen-1-ol.

Conclusion and Future Directions

(Z)-8-Dodecen-1-ol is an integral component of the pheromonal communication system of Grapholita molesta and other lepidopteran species. Its perception is mediated by a sophisticated molecular machinery involving binding proteins and specific olfactory receptors. While significant progress has been made in understanding the peripheral detection of this semiochemical, the definitive identification of the olfactory receptor(s) responsible for its detection in G. molesta remains an important area for future research. The deorphanization of this receptor will not only provide deeper insights into the molecular basis of insect olfaction but also present a novel target for the development of highly specific and sustainable pest management strategies. Further investigation into the central processing of the olfactory signal elicited by (Z)-8-Dodecen-1-ol will also be crucial for a complete understanding of its biological role.

References

Unveiling the Synthesis of Dodec-8-en-1-ol: A Technical Guide to its Natural Origins and Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Lund, Sweden – October 24, 2025 – Researchers and professionals in drug development and life sciences now have access to a comprehensive technical guide detailing the natural sources and intricate biosynthetic pathways of Dodec-8-en-1-ol. This guide provides an in-depth exploration of this significant semiochemical, crucial for its role in insect communication and its potential applications in pest management and pharmaceutical research.

This compound, a fatty alcohol with a carbon chain of twelve, is a key component of the sex pheromone blend of numerous lepidopteran species, most notably the Oriental fruit moth, Grapholita molesta.[1][2] Its isomers, primarily (Z)-dodec-8-en-1-ol, play a vital role in mate attraction and are instrumental in the development of environmentally benign pest control strategies through mating disruption.[1][3] While predominantly found in insects, research into engineering plants to produce insect pheromones for pest control is an active area of investigation.

This technical guide synthesizes the current understanding of this compound's natural occurrence and the complex enzymatic processes that lead to its formation.

Natural Sources of this compound

The primary natural source of this compound is the female pheromone gland of various moth species. The specific isomer and its concentration can vary between species, contributing to the specificity of chemical communication.

Insect SpeciesFamilyCommon NamePheromone Component(s) Including this compound
Grapholita molestaTortricidaeOriental fruit moth(Z)-8-dodecen-1-ol, (E)-8-dodecen-1-ol, (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate
Grapholita funebranaTortricidaePlum fruit moth(Z)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol
Hedya nubiferanaTortricidaeGreen budworm moth(Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol

The Biosynthetic Pathway: From Fatty Acids to Pheromones

The biosynthesis of this compound and other related moth pheromones originates from common fatty acid metabolism. The process is a cascade of enzymatic reactions that introduce specific structural features, such as double bonds and functional groups, onto a fatty acid precursor.

The generalized biosynthetic pathway for moth sex pheromones, including this compound, involves the following key steps:

  • Fatty Acid Synthesis: The pathway begins with the de novo synthesis of saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18), from acetyl-CoA.[4][5] This fundamental process is catalyzed by acetyl-CoA carboxylase and fatty acid synthase.[4][5]

  • Desaturation: A crucial step in determining the identity of the final pheromone is the introduction of a double bond at a specific position and with a specific stereochemistry (Z or E). This is carried out by a class of enzymes known as fatty acyl-CoA desaturases.[3][6] In the case of this compound biosynthesis in Grapholita molesta, a unique Δ8-desaturase has been identified, which is a key determinant for the position of the double bond.[1][7]

  • Chain-Shortening or Elongation: The carbon chain of the fatty acid precursor is often modified to achieve the final chain length of the pheromone. This can occur through either chain-shortening via limited β-oxidation or chain-elongation.[3]

  • Reduction to Alcohol: The carboxyl group of the fatty acyl-CoA is reduced to a primary alcohol by fatty acyl-CoA reductases (FARs).[3][4][6] This enzymatic step is essential for the formation of this compound.

  • Terminal Modification (Optional): In some cases, the resulting fatty alcohol can be further modified. For instance, it can be oxidized to an aldehyde by alcohol oxidases/dehydrogenases or esterified to an acetate by acetyltransferases.[8]

Below is a diagram illustrating the proposed biosynthetic pathway for (Z)-dodec-8-en-1-ol.

Biosynthesis_of_Z_Dodec_8_en_1_ol AcetylCoA Acetyl-CoA PalmitoylCoA Palmitoyl-CoA (C16:0) AcetylCoA->PalmitoylCoA Fatty Acid Synthase Delta8_Desaturated Hexadec-8-enoyl-CoA PalmitoylCoA->Delta8_Desaturated Δ8-Desaturase ChainShortened Dodec-8-enoyl-CoA Delta8_Desaturated->ChainShortened Chain Shortening (β-oxidation) FinalProduct (Z)-Dodec-8-en-1-ol ChainShortened->FinalProduct Fatty Acyl-CoA Reductase

Caption: Proposed biosynthetic pathway of (Z)-dodec-8-en-1-ol.

Experimental Protocols

The elucidation of pheromone biosynthetic pathways relies on a combination of analytical and molecular biology techniques.

Extraction and Analysis of Pheromone Components

A standard method for extracting and identifying pheromone components from insect glands is as follows:

  • Gland Excision: Pheromone glands are carefully dissected from female insects, typically during their calling (pheromone-releasing) period.

  • Solvent Extraction: The excised glands are immediately immersed in a small volume of a non-polar solvent, such as hexane, to extract the lipophilic pheromone components.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is then analyzed by GC-MS. The gas chromatograph separates the different components of the extract based on their volatility and interaction with the column stationary phase. The mass spectrometer then fragments the individual components, producing a unique mass spectrum that allows for their identification by comparison to spectral libraries and synthetic standards.

Functional Characterization of Biosynthetic Enzymes

Identifying the genes and characterizing the function of enzymes involved in the biosynthetic pathway is crucial. A common workflow for this is:

  • Transcriptome Analysis: RNA is extracted from the pheromone glands and sequenced to identify candidate genes encoding enzymes like desaturases and reductases.

  • Gene Cloning and Heterologous Expression: The candidate genes are cloned into an expression vector, which is then introduced into a heterologous system, such as yeast (Saccharomyces cerevisiae) or certain plants.[1][4]

  • Functional Assay: The engineered yeast or plant is then cultured and the products they synthesize are analyzed by GC-MS. By providing potential fatty acid precursors and observing the formation of specific unsaturated alcohols, the function of the expressed enzyme can be determined.

Below is a diagram illustrating a typical experimental workflow for enzyme characterization.

Experimental_Workflow PheromoneGland Pheromone Gland Dissection RNASeq RNA Extraction & Transcriptome Sequencing PheromoneGland->RNASeq GeneID Candidate Gene Identification RNASeq->GeneID Cloning Gene Cloning into Expression Vector GeneID->Cloning Expression Heterologous Expression (e.g., Yeast) Cloning->Expression Assay Functional Assay with Precursor Feeding Expression->Assay Analysis GC-MS Analysis of Products Assay->Analysis Confirmation Enzyme Function Confirmation Analysis->Confirmation

Caption: Experimental workflow for enzyme characterization.

This in-depth guide serves as a valuable resource for researchers aiming to understand and manipulate the biosynthesis of this compound for various applications, from sustainable agriculture to the development of novel therapeutic agents. The detailed methodologies and summarized data provide a solid foundation for future research in this exciting field.

References

The Role of (Z)-dodec-8-en-1-ol in the Chemical Communication of Grapholita molesta: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The Oriental fruit moth, Grapholita molesta, is a significant pest in fruit agriculture, causing substantial economic losses in crops such as peaches, apples, and pears.[1][2] The management of this pest has increasingly shifted from broad-spectrum insecticides to more targeted and environmentally benign methods, with sex pheromone-based strategies at the forefront.[1] The female-produced sex pheromone of G. molesta is a multi-component blend, in which (Z)-dodec-8-en-1-ol plays a crucial role. This technical guide provides an in-depth examination of (Z)-dodec-8-en-1-ol's function as a key pheromone component, its biosynthesis, mechanism of action, and its application in pest management strategies. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in chemical ecology and related fields.

The Sex Pheromone Complex of Grapholita molesta

The sex pheromone of the female Oriental fruit moth is not a single compound but a precise blend of several molecules. The primary component, and the first to be identified, is (Z)-8-dodecenyl acetate (Z8-12:OAc).[3] Subsequent research identified three other key components: (E)-8-dodecenyl acetate (E8-12:OAc), (Z)-8-dodecen-1-ol (Z8-12:OH), and dodecanol (12:OH).[3][4] The precise ratio of these components is critical for eliciting the full range of mating behaviors in males, from upwind flight to landing and copulation attempts. While Z8-12:OAc is the most abundant component, Z8-12:OH acts as a crucial synergist in the pheromone blend.[3]

Quantitative Composition of the Pheromone Blend

The relative abundance of the pheromone components can vary, but several studies have established a generally accepted ratio for optimal male attraction. The following table summarizes the typical composition of the female-emitted pheromone and effective synthetic lure blends.

Pheromone Component Chemical Formula Typical Ratio in Female Effluvium Optimal Blend Ratio for Field Trapping
(Z)-8-dodecenyl acetate (Z8-12:OAc)C14H26O2~93-96%95
(E)-8-dodecenyl acetate (E8-12:OAc)C14H26O2~4-6%5
(Z)-8-dodecen-1-ol (Z8-12:OH)C12H24O~1-3%1
Dodecanol (12:OH)C12H26OTrace amountsOften omitted, no significant synergic effect noted in some studies.[3]

Data compiled from multiple sources, including Han et al., 2001 and Yang et al., 2002 as cited in[3]. The aerial release rate of (Z)-8-dodecenyl acetate by a single female is approximately 8.48 ± 7.26 ng/hr.[5]

Biosynthesis of (Z)-dodec-8-en-1-ol and Other Pheromone Components

The biosynthesis of the C12 pheromone components in G. molesta originates from common fatty acid metabolism. The pathway involves a series of desaturation and chain-shortening steps. While the complete pathway is still under investigation, in vivo labeling experiments have suggested the involvement of an uncommon Δ8 desaturase.[1] The proposed biosynthetic pathway is outlined below.

Gmol_Pheromone_Biosynthesis palmitic_acid Hexadecanoic Acid (16:Acid) desaturase Δ8-Desaturase (Gmol_CPRQ) palmitic_acid->desaturase Substrate stearic_acid Octadecanoic Acid (18:Acid) stearic_acid->desaturase Possible Substrate delta8_16 Z8-16:Acid desaturase->delta8_16 Product chain_shortening Chain Shortening (β-oxidation) delta8_16->chain_shortening z8_12_acid (Z)-8-dodecenoic acid chain_shortening->z8_12_acid reduction Fatty Acyl-CoA Reductase z8_12_acid->reduction z8_12_oh (Z)-dodec-8-en-1-ol (Z8-12:OH) reduction->z8_12_oh acetylation Acetyltransferase z8_12_oh->acetylation z8_12_oac (Z)-8-dodecenyl acetate (Z8-12:OAc) acetylation->z8_12_oac dodecanol Dodecanol (12:OH)

Caption: Proposed biosynthetic pathway for (Z)-dodec-8-en-1-ol in Grapholita molesta.

Interestingly, when the candidate desaturase gene, Gmol_CPRQ, was expressed in yeast or Sf9 insect cells, it exhibited Δ9 desaturase activity instead of the expected Δ8 activity.[1] This suggests that another cofactor or a specific cellular environment, absent in the heterologous expression systems, may be required for its native Δ8 desaturase function in vivo.[1]

Pheromone Perception and Neural Signaling

The detection of (Z)-dodec-8-en-1-ol and other pheromone components by male G. molesta occurs via specialized olfactory receptor neurons (ORNs) housed in sensilla on their antennae. The binding of pheromone molecules to specific odorant receptors (ORs) on the surface of these neurons initiates a signal transduction cascade.

Pheromone_Signaling_Pathway cluster_0 ORN Dendrite pheromone Pheromone Molecule ((Z)-dodec-8-en-1-ol) pbp Pheromone Binding Protein (PBP) pheromone->pbp Binds to or_orco Odorant Receptor (OR) + Orco Co-receptor Complex pbp->or_orco Transports across lymph to orn_membrane ORN Dendritic Membrane ion_channel Ion Channel Opening or_orco->ion_channel Activates depolarization Membrane Depolarization ion_channel->depolarization Leads to action_potential Action Potential Generation depolarization->action_potential Triggers moth_brain Signal to Antennal Lobe (Moth Brain) action_potential->moth_brain Transmits behavior Behavioral Response (e.g., Upwind Flight) moth_brain->behavior Initiates

Caption: General signaling pathway for pheromone perception in male moths.

This process involves the pheromone molecule being solubilized and transported through the sensillar lymph by Pheromone Binding Proteins (PBPs). Upon reaching the ORN dendrite, it binds to a specific OR, which is part of a complex with a co-receptor known as Orco. This binding event opens an ion channel, leading to the depolarization of the neuron's membrane and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the moth's brain, where the information is processed, ultimately leading to a behavioral response.

Key Experimental Protocols

The study of (Z)-dodec-8-en-1-ol and its role in G. molesta relies on a suite of established analytical and bioassay techniques.

Pheromone Gland Extraction and Analysis

Objective: To identify and quantify the pheromone components from female G. molesta.

Methodology:

  • Pheromone Gland Excision: Virgin female moths, typically 2-3 days old, are selected during their calling period (the scotophase). The abdominal tip containing the pheromone gland is carefully excised.

  • Solvent Extraction: The excised glands are submerged in a small volume (e.g., 20-50 µL) of a non-polar solvent like hexane or dichloromethane for a period ranging from 30 minutes to several hours.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • The extract is concentrated under a gentle stream of nitrogen if necessary.

    • A small aliquot (1-2 µL) is injected into a GC-MS system.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is used to separate the components.

    • Temperature Program: An appropriate temperature gradient is applied to resolve the C12 alcohols and acetates.

    • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Components are identified by comparing their retention times and mass spectra to those of authentic synthetic standards.[4][5]

    • Quantification: The amount of each component is determined by comparing its peak area to a standard curve generated from known concentrations of the synthetic standards.

Electroantennography (EAG)

Objective: To measure the electrical response of the male antenna to pheromone components.

Methodology:

  • Antenna Preparation: A male moth is immobilized, and one of its antennae is excised at the base. The distal tip of the antenna is also removed to ensure good electrical contact.

  • Electrode Placement: The antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed over the distal end, and the reference electrode is inserted into the base of the antenna.

  • Odorant Delivery: A constant stream of humidified, charcoal-filtered air is passed over the antenna. A puff of air carrying a known concentration of the test compound (e.g., synthetic (Z)-dodec-8-en-1-ol) is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Signal Recording: The change in electrical potential (depolarization) across the antenna is amplified and recorded. The amplitude of this response (in millivolts) is a measure of the antenna's sensitivity to the specific compound.

Field Trapping Bioassays

Objective: To assess the attractiveness of different pheromone blends to male moths in a natural environment.

Methodology:

  • Lure Preparation: Synthetic pheromone components are combined in specific ratios and amounts (e.g., 0.5 mg total pheromone per lure) and loaded onto a dispenser, such as a rubber septum.[3]

  • Trap Deployment: The lures are placed in sticky traps (e.g., delta traps). Traps are deployed in orchards with known G. molesta populations.

  • Experimental Design: A randomized complete block design is typically used to minimize positional effects. Traps baited with different blends (treatments) and unbaited control traps are placed with sufficient spacing (e.g., >20 meters) to avoid interference.

  • Data Collection and Analysis: Traps are checked at regular intervals (e.g., weekly), and the number of captured male G. molesta per trap is recorded. The data are then analyzed using statistical methods (e.g., ANOVA followed by a means separation test) to determine which blend is most attractive.[3]

Experimental_Workflow_Field_Trapping start Start prep_lures Prepare Lures with Different Pheromone Blends start->prep_lures deploy_traps Deploy Baited Sticky Traps in Orchard (Randomized Design) prep_lures->deploy_traps wait Wait for Set Period (e.g., 1 week) deploy_traps->wait collect_data Collect Traps and Count Captured Male Moths wait->collect_data analyze Statistical Analysis (e.g., ANOVA) collect_data->analyze end Determine Most Attractive Blend analyze->end

Caption: Workflow for a typical field trapping experiment.

Applications in Integrated Pest Management (IPM)

The synthetic sex pheromone of G. molesta, including (Z)-dodec-8-en-1-ol, is a cornerstone of modern IPM programs for this pest.

Monitoring

Pheromone-baited traps are highly effective tools for monitoring G. molesta populations.[2][6] They provide critical information on:

  • First emergence: Detecting the start of the first moth flight in spring to time initial control measures.

  • Population density: The number of moths captured can indicate the level of pest pressure in the orchard.

  • Flight phenology: Tracking the timing and peaks of subsequent generations throughout the season.

Mating Disruption

The primary application of the pheromone is in mating disruption.[2][7] This technique involves permeating the atmosphere of an orchard with a high concentration of the synthetic female sex pheromone.[7] This confuses the male moths and hinders their ability to locate calling females, thereby preventing mating and reducing subsequent larval infestations.[7] Various dispenser technologies are available, from hand-applied passive dispensers to sprayable microencapsulated formulations and aerosol emitters, offering different release rates and durations of efficacy.[2][7]

Mating Disruption Formulation Application Method Duration of Efficacy Key Considerations
Passive Dispensers (Vials/Membranes) Manual placement in treesSeason-long (~180-240 days)[7]High initial labor cost; provides consistent release.
Aerosol Emitters ("Puffers") Automated, timed releaseSeason-longRequires fewer units per acre; battery and canister replacement needed.
Sprayable (Microencapsulated) Standard spray equipmentShorter-term (one generation)Can be tank-mixed with other products; requires multiple applications.[2]

Conclusion

(Z)-dodec-8-en-1-ol is an indispensable component of the Grapholita molesta sex pheromone blend. While not the most abundant compound, its synergistic effect is vital for eliciting a full behavioral response in males. A thorough understanding of its biosynthesis, the neural mechanisms of its detection, and its performance in the field is crucial for optimizing pheromone-based control strategies. Future research should focus on elucidating the exact mechanism of the Δ8 desaturase, identifying the specific odorant receptors responsible for detecting Z8-12:OH, and developing even more cost-effective and efficient delivery systems for its use in mating disruption. These advancements will continue to support the transition towards sustainable and effective pest management in fruit production.

References

An In-Depth Technical Guide to the Physicochemical Properties of cis-8-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-8-Dodecen-1-ol is a monounsaturated fatty alcohol that serves as a crucial semiochemical, most notably as a sex pheromone component for various lepidopteran species, including the Oriental fruit moth (Grapholita molesta). Its precise chemical structure and properties are vital for its biological activity and for the development of effective pest management strategies. This technical guide provides a comprehensive overview of the physicochemical properties of cis-8-Dodecen-1-ol, along with detailed experimental protocols for their determination and a logical workflow for its synthesis and analysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of cis-8-Dodecen-1-ol. It is important to note that while some values are experimentally determined, others are estimated or calculated based on computational models.

PropertyValueSource
Molecular Formula C₁₂H₂₄O[1][2][3][4]
Molecular Weight 184.32 g/mol [1][2][3][4]
Appearance Colorless to pale yellow clear liquid (estimated)[2]
Boiling Point 260.38 °C @ 760 mmHg (estimated)[2]
Density 0.846 g/cm³[2]
Flash Point 93.00 °C (199.40 °F) (estimated)[2]
Vapor Pressure 0.002 mmHg @ 25 °C (estimated)[2]
Water Solubility 21.87 mg/L @ 25 °C (estimated)[2]
logP (Octanol/Water Partition Coefficient) 4.505 (estimated)[2]
Refractive Index No experimental data available
Melting Point No experimental data available
Enthalpy of Vaporization (ΔvapH°) 91.0 kJ/mol[5]

Experimental Protocols

Detailed methodologies for the characterization and synthesis of cis-8-Dodecen-1-ol are crucial for reproducible research. The following sections outline standard experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a fundamental technique for the identification and quantification of volatile and semi-volatile compounds like cis-8-Dodecen-1-ol.

Methodology:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is utilized.

  • Sample Preparation: A dilute solution of cis-8-Dodecen-1-ol is prepared in a volatile organic solvent such as hexane or dichloromethane. For quantitative analysis, an internal standard is added.[6] To enhance sensitivity for trace amounts, derivatization to a pentafluorobenzoyl ester can be performed.[7]

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of long-chain alcohols.[8]

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation, typically around 250 °C.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Data Acquisition: Data is acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of cis-8-Dodecen-1-ol, confirming the position of the double bond and its cis configuration.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation:

    • Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

    • The solution must be free of any solid particles.[9] Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

    • Ensure the sample height in the tube is at least 4.5 cm.[10]

  • Data Acquisition:

    • ¹H NMR: Provides information on the chemical environment of hydrogen atoms. The integration of signals corresponds to the number of protons, and coupling constants between vinylic protons are characteristic of the cis geometry (typically 6-12 Hz).

    • ¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The chemical shifts of the sp² hybridized carbons confirm the presence of the double bond.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used for unambiguous assignment of all proton and carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • O-H stretch: A broad band around 3300-3400 cm⁻¹ indicates the presence of the hydroxyl group. The broadness is due to hydrogen bonding.

    • C-H stretch (sp³): Sharp peaks just below 3000 cm⁻¹.

    • C-H stretch (sp²): A peak of moderate intensity around 3010 cm⁻¹ is characteristic of the C-H bonds on the double bond.

    • C=C stretch: A weak to medium absorption around 1655 cm⁻¹ indicates the carbon-carbon double bond.

    • C-O stretch: A strong band in the region of 1050-1150 cm⁻¹.

Synthesis via Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, including cis-8-Dodecen-1-ol.[11][12]

Methodology:

  • Phosphonium Salt Formation: An appropriate alkyl halide is reacted with triphenylphosphine to form the corresponding phosphonium salt.[13]

  • Ylide Generation: The phosphonium salt is deprotonated with a strong, non-nucleophilic base (e.g., n-butyllithium, sodium amide, or sodium hydride) in an aprotic solvent like THF or DMSO to generate the phosphorus ylide.[12][13]

  • Wittig Reaction: The ylide is then reacted with an aldehyde or ketone. For the synthesis of cis-8-Dodecen-1-ol, a C8 phosphonium ylide would be reacted with butyraldehyde. The use of unstabilized ylides under salt-free conditions generally favors the formation of the cis (Z) isomer.[12]

  • Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to separate the desired alkene from triphenylphosphine oxide and other byproducts.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of cis-8-Dodecen-1-ol.

experimental_workflow start Starting Materials (Alkyl Halide, Triphenylphosphine, Aldehyde, Base) synthesis Wittig Reaction start->synthesis workup Reaction Workup (Quenching, Extraction) synthesis->workup purification Purification (Column Chromatography) workup->purification product Purified cis-8-Dodecen-1-ol purification->product analysis Physicochemical Characterization product->analysis gcms GC-MS analysis->gcms nmr NMR analysis->nmr ftir FTIR analysis->ftir final Final Product Data gcms->final nmr->final ftir->final

References

An In-depth Technical Guide to the Isomers of Dodec-8-en-1-ol: Molecular Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, weight, and key physicochemical properties of the (Z) and (E) isomers of Dodec-8-en-1-ol. It details established experimental protocols for their synthesis and analytical characterization, including the Wittig reaction, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Properties of this compound Isomers

This compound is a fatty alcohol with the molecular formula C₁₂H₂₄O.[1] The presence of a carbon-carbon double bond at the eighth position gives rise to two geometric isomers: (Z)-dodec-8-en-1-ol (cis) and (E)-dodec-8-en-1-ol (trans). These isomers share the same molecular formula and molecular weight but differ in the spatial arrangement of their atoms, leading to distinct physical and chemical properties.

Property(Z)-dodec-8-en-1-ol(E)-dodec-8-en-1-ol
Molecular Formula C₁₂H₂₄OC₁₂H₂₄O
Molecular Weight 184.32 g/mol [1]184.32 g/mol
CAS Number 40642-40-842513-42-8
Synonyms cis-8-Dodecen-1-ol, (8Z)-8-Dodecen-1-oltrans-8-Dodecen-1-ol, (8E)-8-Dodecen-1-ol

Experimental Protocols

Synthesis of (Z)-Dodec-8-en-1-ol via the Wittig Reaction

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes. To obtain the (Z)-isomer of this compound, a non-stabilized ylide is reacted with an aldehyde.[2]

Materials:

  • Triphenylphosphine (Ph₃P)

  • 1-Bromooctane

  • n-Butyllithium (n-BuLi) in hexane

  • Butyraldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phosphonium Salt: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous THF. Add 1-bromooctane and stir the mixture at reflux for 24 hours to form the phosphonium salt. Allow the reaction to cool to room temperature, and collect the precipitated salt by filtration. Wash the salt with cold hexane and dry it under vacuum.

  • Generation of the Ylide: Suspend the dried phosphonium salt in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the suspension to 0°C in an ice bath. Slowly add a solution of n-butyllithium in hexane dropwise with stirring. The appearance of a characteristic orange-red color indicates the formation of the ylide. Allow the mixture to stir at 0°C for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78°C using a dry ice/acetone bath. Slowly add a solution of butyraldehyde in anhydrous THF dropwise. Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (Z)-dodec-8-en-1-ol.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the isomers of this compound. The choice of a suitable capillary column is crucial for achieving good resolution between the (Z) and (E) isomers.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Capillary Column: A polar capillary column such as a DB-WAX (polyethylene glycol) or a similar stationary phase is recommended for the separation of cis/trans isomers. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at a rate of 10°C/min to 220°C.

    • Final hold: 220°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Under these conditions, the (E)-isomer will typically elute slightly before the (Z)-isomer. The mass spectra of both isomers are very similar, showing a molecular ion peak (M⁺) at m/z 184 and characteristic fragmentation patterns for long-chain alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation and differentiation of the (Z) and (E) isomers of this compound. The chemical shifts and coupling constants of the olefinic protons are particularly diagnostic.

¹H NMR (400 MHz, CDCl₃):

  • (Z)-dodec-8-en-1-ol:

    • δ 5.38-5.32 (m, 2H, -CH=CH-): The olefinic protons appear as a complex multiplet.

    • δ 3.64 (t, J = 6.6 Hz, 2H, -CH₂OH): Protons of the methylene group attached to the hydroxyl group.

    • δ 2.05-1.99 (m, 4H, -CH₂-CH=CH-CH₂-): Allylic protons.

    • δ 1.57 (p, J = 6.8 Hz, 2H, -CH₂CH₂OH): Protons of the methylene group beta to the hydroxyl group.

    • δ 1.38-1.25 (m, 10H, -(CH₂)₅-): Methylene protons of the alkyl chain.

    • δ 0.90 (t, J = 7.4 Hz, 3H, -CH₃): Terminal methyl protons.

  • (E)-dodec-8-en-1-ol:

    • δ 5.42-5.36 (m, 2H, -CH=CH-): The olefinic protons appear at a slightly different chemical shift compared to the (Z)-isomer.

    • δ 3.64 (t, J = 6.6 Hz, 2H, -CH₂OH)

    • δ 2.01-1.95 (m, 4H, -CH₂-CH=CH-CH₂-)

    • δ 1.57 (p, J = 6.8 Hz, 2H, -CH₂CH₂OH)

    • δ 1.38-1.25 (m, 10H, -(CH₂)₅-)

    • δ 0.90 (t, J = 7.4 Hz, 3H, -CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • (Z)-dodec-8-en-1-ol:

    • δ 130.3, 129.8 (-CH=CH-): Olefinic carbons.

    • δ 62.9 (-CH₂OH): Carbon of the methylene group attached to the hydroxyl group.

    • δ 32.7, 29.7, 29.4, 29.3, 27.2, 25.7, 22.5 (Aliphatic -CH₂-)

    • δ 14.1 (-CH₃): Terminal methyl carbon.

  • (E)-dodec-8-en-1-ol:

    • δ 131.0, 130.5 (-CH=CH-): The chemical shifts of the olefinic carbons are slightly downfield compared to the (Z)-isomer.

    • δ 62.9 (-CH₂OH)

    • δ 32.7, 32.5, 29.7, 29.4, 29.1, 25.7, 22.5 (Aliphatic -CH₂-)

    • δ 14.1 (-CH₃)

Logical Relationship of this compound Isomers

The following diagram illustrates the relationship between the two isomers of this compound.

G cluster_0 This compound cluster_1 Isomers This compound This compound Z_isomer (Z)-dodec-8-en-1-ol (cis) This compound->Z_isomer Geometric Isomer E_isomer (E)-dodec-8-en-1-ol (trans) This compound->E_isomer Geometric Isomer

Caption: Geometric isomers of this compound.

Synthetic Pathway via Wittig Reaction

The diagram below outlines the general workflow for the synthesis of (Z)-dodec-8-en-1-ol.

G reagents Triphenylphosphine + 1-Bromooctane phosphonium_salt Phosphonium Salt reagents->phosphonium_salt SN2 Reaction ylide Phosphonium Ylide phosphonium_salt->ylide Deprotonation (n-BuLi) wittig_reaction Wittig Reaction ylide->wittig_reaction aldehyde Butyraldehyde aldehyde->wittig_reaction crude_product Crude (Z)-dodec-8-en-1-ol wittig_reaction->crude_product purification Column Chromatography crude_product->purification final_product Pure (Z)-dodec-8-en-1-ol purification->final_product

Caption: Synthesis workflow for (Z)-dodec-8-en-1-ol.

References

In-Depth Technical Guide: Safety and Toxicity Profile of Dodec-8-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-8-en-1-ol is an unsaturated fatty alcohol that, along with its isomers and related compounds, belongs to a class of substances known as Straight Chain Lepidopteran Pheromones (SCLPs). These compounds are utilized in agriculture and pest management for their ability to disrupt the mating behaviors of certain insect species.[1] Given their intentional release into the environment, a thorough understanding of their safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, with a focus on quantitative data, experimental methodologies, and logical frameworks for risk assessment.

Due to the classification of SCLPs as having a non-toxic mode of action and low toxicological concern, regulatory bodies have often permitted reduced data requirements for these substances.[1] Consequently, specific toxicological data for this compound is limited. In such cases, a common and accepted practice is data bridging, where toxicological endpoints are inferred from structurally similar compounds.[1] This guide incorporates data on the saturated analogue, 1-dodecanol, to provide a more complete toxicological profile.

Chemical Identification

PropertyValue
Chemical Name This compound
Synonyms (Z)-Dodec-8-en-1-ol, cis-8-Dodecen-1-ol
CAS Number 40642-40-8 ((Z)-isomer)
Molecular Formula C₁₂H₂₄O
Molecular Weight 184.32 g/mol

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance that result from a single exposure or multiple exposures in a short period of time (usually 24 hours).

Quantitative Data for Acute Toxicity
EndpointSpeciesRouteValueReference
LD₅₀ (1-Dodecanol)RatOral>12,800 mg/kg[2]
LD₅₀ (1-Dodecanol)RabbitDermal8,000 - 12,000 mg/kg[3]
Experimental Protocols

Oral LD₅₀ Study (based on OECD Guideline 401)

The acute oral toxicity of 1-dodecanol was likely determined using a protocol similar to the now-repealed OECD Test Guideline 401. In such a study, the test substance is administered in a single dose by gavage to a group of fasted experimental animals (typically rats). A range of doses is used to determine the dose that is lethal to 50% of the test population (LD₅₀). Observations of the animals for signs of toxicity and mortality are conducted systematically for at least 14 days. All animals are subjected to a gross necropsy at the end of the study.

Dermal LD₅₀ Study (based on OECD Guideline 402)

Irritation and Sensitization

These studies evaluate the potential of a substance to cause local, reversible inflammatory effects on the skin and eyes, and to induce an allergic response upon subsequent contact.

Quantitative Data for Irritation and Sensitization
EndpointSpeciesResultClassificationReference
Skin IrritationNot specifiedCauses skin irritationSkin Irrit. 2[4]
Eye Irritation (1-Dodecanol)RabbitMild, reversible irritationNot classified as a severe irritant[2]
Skin Sensitization (Long-chain alcohols)Not specifiedNot a sensitizerNot classified as a sensitizer[5]
Experimental Protocols

Skin Irritation Study (based on OECD Guideline 404)

A skin irritation study would likely follow the principles of OECD Test Guideline 404. In this in vivo test, a small amount of the test substance (0.5 mL of a liquid or 0.5 g of a solid) is applied to a small patch of shaved skin on an animal (typically an albino rabbit). The patch is covered with a gauze dressing for a specified period, usually 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored according to a standardized scale.

Eye Irritation Study (based on OECD Guideline 405)

An eye irritation study would be conducted according to a protocol similar to OECD Test Guideline 405. A small, measured amount of the test substance (e.g., 0.1 mL) is instilled into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye serves as a control. The eyes are examined for ocular reactions (effects on the cornea, iris, and conjunctivae) at prescribed intervals after instillation (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is graded according to a standardized scoring system.

Skin Sensitization Study (based on OECD Guideline 429 - Local Lymph Node Assay)

The potential for skin sensitization is often assessed using the murine Local Lymph Node Assay (LLNA), as described in OECD Test Guideline 429. In this assay, the test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On the fifth day, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The proliferation of lymphocytes is measured, typically by the incorporation of a radiolabeled substance (e.g., ³H-methyl thymidine). A substance is classified as a sensitizer if it induces a dose-dependent increase in lymphocyte proliferation of a certain magnitude (typically a stimulation index of 3 or more) compared to a vehicle control group.

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to the genetic material of cells.

Genotoxicity Data
AssaySystemResultReference
Ames Test (1-Dodecanol)Salmonella typhimuriumNot mutagenic[2]
Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test - based on OECD Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. The test utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The bacteria are exposed to the test substance, both with and without an external metabolic activation system (e.g., rat liver S9 fraction). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

Reproductive and Developmental Toxicity Data
EndpointSpeciesResultReference
Reproductive/Developmental Toxicity (1-Dodecanol)RatNo adverse effects observed[2]
Experimental Protocols

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (based on OECD Guideline 422)

This screening study provides information on the potential health hazards of a substance following repeated exposure, including potential effects on male and female reproductive performance such as gonadal function, mating behavior, conception, parturition, and early stages of offspring development. The test substance is administered to groups of male and female rats for a period before mating, during mating, and for females, throughout gestation and early lactation. During the study, observations are made on the clinical signs of toxicity, body weight, food consumption, and reproductive parameters. At the end of the study, the animals are euthanized, and a gross necropsy and histopathological examination of relevant organs are performed.

Signaling Pathways and Experimental Workflows

Logical Framework for Safety Assessment of SCLPs

The safety assessment of Straight Chain Lepidopteran Pheromones like this compound often follows a tiered approach that leverages existing knowledge and minimizes animal testing. The following diagram illustrates this logical workflow.

G cluster_0 Data Gathering and Analysis cluster_1 Hazard Identification cluster_2 Risk Characterization cluster_3 Conclusion A Identify Chemical Structure (this compound) B Literature and Database Search (Toxicity, Physicochemical Properties) A->B C Regulatory Status Review (e.g., EFSA, EPA) B->C D Assess Existing Data on this compound C->D E Data Bridging: Identify Suitable Analogues (e.g., 1-Dodecanol) D->E Insufficient Data G Determine Toxicological Endpoints of Concern D->G Sufficient Data F Evaluate Analogue Toxicity Data (Acute, Irritation, Genotoxicity, etc.) E->F F->G I Compare Exposure to Toxicity Thresholds G->I H Exposure Assessment (Application Rates, Environmental Fate) H->I J Overall Safety Assessment I->J

Caption: Logical workflow for the safety assessment of this compound.

Conclusion

The available data, supplemented by information from the structurally similar compound 1-dodecanol, indicates that this compound has a low order of acute toxicity via the oral and dermal routes. It is classified as a skin irritant, but is not expected to be a severe eye irritant or a skin sensitizer. Furthermore, the available information suggests that it is not genotoxic and is unlikely to cause reproductive or developmental toxicity. This toxicological profile is consistent with the general understanding of Straight Chain Lepidopteran Pheromones as being of low concern for human health. It is important to note that due to the specific nature of its use as a pheromone, human exposure is expected to be low.[1] This comprehensive assessment, based on available data and established principles of data bridging, provides a robust foundation for the safe handling and use of this compound in its intended applications.

References

Methodological & Application

Application Note & Protocol: Synthesis of (Z)-8-Dodecen-1-ol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-8-Dodecen-1-ol is a monounsaturated aliphatic alcohol with the molecular formula C₁₂H₂₄O.[1][2][3] It is a crucial component of the sex pheromone blend of the oriental fruit moth (Grapholita molesta) and is widely utilized in integrated pest management (IPM) programs.[1][4] In research settings, this compound serves as a valuable building block in organic synthesis and is used in studies related to insect behavior, chemical ecology, and the development of novel pest control strategies.[1] This document provides detailed protocols for the stereoselective synthesis of (Z)-8-Dodecen-1-ol for research purposes.

Physicochemical Data
PropertyValueReference
Molecular Formula C₁₂H₂₄O[1][2][3]
Molecular Weight 184.32 g/mol [1][2]
CAS Number 40642-40-8[1][2][3]
Appearance Colorless liquid
Boiling Point Not specified
Solubility Insoluble in water[5]

Synthetic Protocols

Two primary stereoselective methods for the synthesis of (Z)-8-Dodecen-1-ol are detailed below: the Wittig reaction, which offers high Z-selectivity, and a method starting from (Z,E,E)-1,5,9-cyclododecatriene.

Method 1: Synthesis via Wittig Reaction

The Wittig reaction is a widely used method for creating alkenes from aldehydes or ketones and a phosphonium ylide.[6][7][8][9] For the synthesis of (Z)-8-Dodecen-1-ol, unstabilized ylides are employed to ensure high Z-selectivity.[6][7]

Protocol 1.1: Using 8-Hydroxyoctyltriphenylphosphonium Salt

This protocol is adapted from a method that reports high yield and stereoselectivity.[1]

Experimental Workflow:

cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Workup & Purification 8-Hydroxyoctyltriphenylphosphonium salt 8-Hydroxyoctyltriphenylphosphonium salt Phosphonium Ylide Phosphonium Ylide 8-Hydroxyoctyltriphenylphosphonium salt->Phosphonium Ylide  NaNH₂ or NaH  DMF/Toluene (1:3)  0°C to RT (Z)-8-Dodecen-1-ol (Z)-8-Dodecen-1-ol Phosphonium Ylide->(Z)-8-Dodecen-1-ol  n-Butyraldehyde Purified Product Purified Product (Z)-8-Dodecen-1-ol->Purified Product  Quenching (ice water)  Neutralization  Distillation

Caption: Workflow for the synthesis of (Z)-8-Dodecen-1-ol via the Wittig reaction.

Materials:

  • 8-Hydroxyoctyltriphenylphosphonium salt

  • n-Butyraldehyde

  • Sodium amide (NaNH₂) or Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Ice water

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend 8-hydroxyoctyltriphenylphosphonium salt in a 1:3 mixture of anhydrous DMF and anhydrous toluene.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a strong base, such as sodium amide or sodium hydride, portion-wise while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the ylide formation is complete (monitoring by TLC is recommended).

  • Wittig Reaction: Cool the resulting ylide solution back to 0°C.

  • Add n-butyraldehyde dropwise to the ylide solution.

  • Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, carefully quench the reaction by pouring it into ice water.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain pure (Z)-8-Dodecen-1-ol.

Quantitative Data:

ParameterValueReference
Yield 92%[1]
Z/E Ratio 95:5[1]

Protocol 1.2: Using 8-Bromooctyltriphenylphosphonium Salt with Phase-Transfer Catalysis

This modified Wittig approach avoids the use of stronger bases, enhancing safety.[1]

Materials:

  • 8-Bromooctyltriphenylphosphonium salt

  • n-Butyraldehyde

  • Potassium carbonate (K₂CO₃)

  • 18-Crown-6

  • Anhydrous Toluene

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 8-bromooctyltriphenylphosphonium salt, n-butyraldehyde, potassium carbonate, and a catalytic amount of 18-crown-6 (0.14 mol%) in anhydrous toluene.

  • Reaction: Stir the mixture vigorously at the appropriate temperature (monitoring is recommended to optimize).

  • Monitor the reaction progress by TLC or GC.

  • Workup and Purification: Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Quantitative Data:

ParameterValueReference
Yield 83%[1]
Z/E Ratio 95:5[1]
Method 2: Synthesis from (Z,E,E)-1,5,9-Cyclododecatriene

This synthetic route provides an alternative approach to (Z)-8-Dodecen-1-ol.[10]

Synthetic Pathway:

CDT (Z,E,E)-1,5,9-Cyclododecatriene Epoxide trans-Mono-epoxide CDT->Epoxide  Epoxidation Diol Diol Epoxide->Diol  Conversion Reduced_Diol trans-(Z)-5-cyclododecene-1,2-diol Diol->Reduced_Diol  Diimide Reduction Aldehyde Aldehyde Reduced_Diol->Aldehyde  Oxidative Cleavage  (Lead tetraacetate) Alcohol (Z)-8-Dodecen-1-ol Aldehyde->Alcohol  Reduction  (LiAlH₄)

Caption: Synthetic pathway for (Z)-8-Dodecen-1-ol from (Z,E,E)-1,5,9-cyclododecatriene.

Protocol:

Step 1: Epoxidation and Diol Formation

  • Selectively epoxidize the trans double bonds of (Z,E,E)-1,5,9-cyclododecatriene to form the corresponding trans-mono-epoxide.

  • Convert the epoxide to the diol.

Step 2: Diimide Reduction

  • Reduce the remaining trans double bond of the diol intermediate using diimide, which is generated in situ from the oxidation of hydrazine hydrate with hydrogen peroxide, using cupric sulfate as a catalyst. This step preferentially yields trans-(Z)-5-cyclododecene-1,2-diol.[10]

Step 3: Oxidative Cleavage

  • Dissolve the resulting diol in a mixture of benzene and methanol (7:3).

  • Cool the solution to 10°C.

  • Add lead tetraacetate portion-wise to the stirred solution over 45 minutes.

  • Stir the reaction at room temperature for 4 hours.

  • Work up the reaction by adding ether, separating the organic phase, and washing sequentially with 5% aq. NaHSO₃, 2 M Na₂CO₃, and saturated aq. NaCl solution.[10]

Step 4: Reduction to the Alcohol

  • Dissolve the aldehyde obtained from the previous step in dry ether.

  • Add lithium aluminum hydride (LiAlH₄) portion-wise.

  • Heat the mixture under reflux for 1 hour.

  • Perform a standard workup to isolate the final product, (Z)-8-Dodecen-1-ol.[10]

Quantitative Data:

StepProductYieldReference
Overall (Z)-8-Dodecen-1-ol and its acetate~15%[10]
Reduction of Aldehyde (Z)-8-Dodecen-1-ol94%[10]

Characterization Data

The identity and purity of the synthesized (Z)-8-Dodecen-1-ol should be confirmed by spectroscopic methods.

¹H NMR (in CCl₄):

  • δ 0.88 (t, 3H)

  • δ 1.28 (m, 12H)

  • δ 1.96 (m, 4H)

  • δ 3.50 (t, 2H)

  • δ 3.73 (s, 1H)

  • δ 5.25 (t, 2H)[10]

IR (film):

  • 3325 cm⁻¹ (O-H stretch)[10]

Mass Spectrometry (MS):

  • The mass spectrum can be compared with reference spectra available in databases such as the NIST Chemistry WebBook.[1][2]

Conclusion

The protocols outlined in this document provide reliable and stereoselective methods for the synthesis of (Z)-8-Dodecen-1-ol for research applications. The Wittig reaction, particularly the variation using 8-hydroxyoctyltriphenylphosphonium salt, offers a high-yield and highly stereoselective route to the target compound. The alternative synthesis from (Z,E,E)-1,5,9-cyclododecatriene provides another viable, albeit lower-yielding, pathway. Proper characterization using the provided spectroscopic data is essential to confirm the identity and purity of the final product.

References

Application Notes and Protocols for the Stereoselective Synthesis of Dodec-8-en-1-ol via Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of (Z)-dodec-8-en-1-ol and (E)-dodec-8-en-1-ol, key intermediates in the synthesis of various biologically active molecules, including insect pheromones. The protocols are based on the versatile Wittig reaction, offering high stereoselectivity for both cis and trans isomers through controlled reaction conditions.

Introduction

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] Its significance lies in its ability to introduce a double bond at a specific location with predictable stereochemistry. This application note details the synthesis of both (Z)- and (E)-dodec-8-en-1-ol from a common precursor, 8-oxooctan-1-ol, by employing different strategies within the Wittig reaction framework. The Z-isomer is typically obtained using unstabilized ylides under standard conditions, while the E-isomer can be selectively synthesized using the Schlosser modification of the Wittig reaction.[2][3][4]

Synthesis of the Starting Material: 8-Oxooctan-1-ol

The starting aldehyde, 8-oxooctan-1-ol, can be conveniently prepared from the ozonolysis of cyclooctene followed by a reductive workup.

Experimental Protocol: Ozonolysis of Cyclooctene
  • Reaction Setup: A solution of cyclooctene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol is cooled to -78 °C in a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone gas is bubbled through the solution until a blue color persists, indicating the complete consumption of the alkene.

  • Reductive Workup: The reaction mixture is purged with nitrogen or oxygen to remove excess ozone. A reducing agent, such as dimethyl sulfide (DMS) or zinc dust and water, is then added to the solution at -78 °C.

  • Quenching and Extraction: The reaction is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent like diethyl ether. The aqueous layer is extracted multiple times with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude 8-oxooctan-1-ol is then purified by column chromatography on silica gel.

Stereoselective Synthesis of (Z)-Dodec-8-en-1-ol

The synthesis of the Z-isomer is achieved through a standard Wittig reaction using an unstabilized ylide generated from butyltriphenylphosphonium bromide.

Experimental Protocol: (Z)-Selective Wittig Reaction
  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), butyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) (1.05 eq) is added dropwise. The resulting deep red or orange solution is stirred at room temperature for 1-2 hours to ensure complete ylide formation.

  • Wittig Reaction: The reaction mixture is cooled back to -78 °C, and a solution of 8-oxooctan-1-ol (1.0 eq) in anhydrous THF is added slowly via a syringe. The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight.

  • Workup and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is then extracted several times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure (Z)-dodec-8-en-1-ol.

Stereoselective Synthesis of (E)-Dodec-8-en-1-ol (Schlosser Modification)

To obtain the E-isomer with high selectivity, the Schlosser modification of the Wittig reaction is employed.[3][4] This method involves the in-situ generation of a β-oxido ylide and its subsequent stereoselective elimination.

Experimental Protocol: (E)-Selective Wittig Reaction (Schlosser Modification)
  • Ylide Generation: Following the same procedure as for the Z-isomer, the butyltriphenylphosphonium ylide is generated from butyltriphenylphosphonium bromide and n-butyllithium in anhydrous THF at 0 °C.

  • Aldehyde Addition and Betaine Formation: The ylide solution is cooled to -78 °C, and a solution of 8-oxooctan-1-ol (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at this temperature for 1 hour to form the lithium betaine intermediate.

  • Deprotonation: A second equivalent of n-butyllithium is added at -78 °C, and the mixture is stirred for an additional hour to form the β-oxido ylide.

  • Protonation and Elimination: A proton source, such as tert-butanol (1.2 eq), is added at -78 °C. The reaction is then allowed to warm slowly to room temperature and stirred overnight. This promotes the formation of the more stable trans-oxaphosphetane, which subsequently eliminates to give the E-alkene.

  • Workup and Purification: The workup and purification procedure is identical to that described for the Z-isomer, yielding (E)-dodec-8-en-1-ol.

Data Presentation

Table 1: Reagents and Typical Reaction Parameters

ReagentMolecular FormulaMW ( g/mol )Density (g/mL)Amount (Z-synthesis)Amount (E-synthesis)
CycloocteneC₈H₁₄110.200.8461.0 eq1.0 eq
OzoneO₃48.00-ExcessExcess
Dimethyl SulfideC₂H₆S62.130.846ExcessExcess
8-Oxooctan-1-olC₈H₁₆O₂144.21~0.951.0 eq1.0 eq
Butyltriphenylphosphonium bromideC₂₂H₂₄BrP399.30-1.1 eq1.1 eq
n-ButyllithiumC₄H₉Li64.06~0.681.05 eq2.05 eq
Tetrahydrofuran (THF)C₄H₈O72.110.889SolventSolvent
tert-ButanolC₄H₁₀O74.120.775-1.2 eq

Table 2: Expected Yields and Stereoselectivity

ProductIsomerTypical Yield (%)E/Z Ratio
Dodec-8-en-1-olZ85-95%>95:5
This compoundE70-85%>95:5

Table 3: Spectroscopic Data for this compound Isomers

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
(Z)-dodec-8-en-1-ol5.3-5.4 (m, 2H), 3.6 (t, 2H), 2.0-2.1 (m, 4H), 1.2-1.6 (m, 12H), 0.9 (t, 3H)~130 (alkene C), 62.9 (C-OH), various aliphatic signals~3330 (O-H), ~3005 (C-H, alkene), ~1655 (C=C)184 (M⁺), fragments
(E)-dodec-8-en-1-ol5.3-5.4 (m, 2H), 3.6 (t, 2H), 1.9-2.0 (m, 4H), 1.2-1.6 (m, 12H), 0.9 (t, 3H)~130 (alkene C), 62.9 (C-OH), various aliphatic signals~3330 (O-H), ~3020 (C-H, alkene), ~965 (trans C=C bend)184 (M⁺), fragments

Mandatory Visualizations

Wittig_Synthesis_Workflow cluster_start Starting Material Synthesis cluster_wittig Wittig Reaction cluster_Z Z-Selective Pathway cluster_E E-Selective Pathway (Schlosser) Cyclooctene Cyclooctene Ozonolysis Ozonolysis & Reductive Workup Cyclooctene->Ozonolysis Aldehyde 8-Oxooctan-1-ol Ozonolysis->Aldehyde Aldehyde_Z 8-Oxooctan-1-ol Aldehyde_E 8-Oxooctan-1-ol PhosphoniumSalt Butyltriphenyl- phosphonium bromide Base Base (n-BuLi) PhosphoniumSalt->Base Deprotonation Ylide Phosphonium Ylide Base->Ylide Reaction_Z Wittig Reaction (-78°C to RT) Ylide->Reaction_Z Reaction_E Schlosser Modification (-78°C, n-BuLi, t-BuOH) Ylide->Reaction_E Aldehyde_Z->Reaction_Z Z_Product (Z)-Dodec-8-en-1-ol Reaction_Z->Z_Product Aldehyde_E->Reaction_E E_Product (E)-Dodec-8-en-1-ol Reaction_E->E_Product

Caption: Overall workflow for the stereoselective synthesis of this compound isomers.

Z_Wittig_Mechanism Ylide Butyltriphenylphosphonium Ylide Oxaphosphetane cis-Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane + Aldehyde Aldehyde 8-Oxooctan-1-ol Z_Alkene (Z)-Dodec-8-en-1-ol Oxaphosphetane->Z_Alkene Decomposition TPO Triphenylphosphine oxide Oxaphosphetane->TPO

Caption: Simplified mechanism for the Z-selective Wittig reaction.

E_Wittig_Mechanism Ylide Butyltriphenylphosphonium Ylide Betaine Lithiobetaine (Intermediate) Ylide->Betaine + Aldehyde (-78°C) Aldehyde 8-Oxooctan-1-ol OxidoYlide β-Oxido Ylide (Intermediate) Betaine->OxidoYlide + n-BuLi trans_Oxaphosphetane trans-Oxaphosphetane (Intermediate) OxidoYlide->trans_Oxaphosphetane + t-BuOH E_Alkene (E)-Dodec-8-en-1-ol trans_Oxaphosphetane->E_Alkene Decomposition TPO Triphenylphosphine oxide trans_Oxaphosphetane->TPO

Caption: Simplified mechanism for the E-selective Schlosser modification.

References

Application Notes and Protocols for the Gas Chromatography Analysis of Dodec-8-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of Dodec-8-en-1-ol, a significant semiochemical, using gas chromatography (GC). The methodologies outlined are suitable for purity assessment, quantitative analysis, and quality control in research and development settings.

Introduction

This compound is a long-chain fatty alcohol that serves as a crucial component in the pheromone blends of numerous insect species, playing a vital role in their communication and reproductive behaviors. Accurate and reliable analytical methods are therefore essential for its identification and quantification in various matrices, including pheromone lures, biological extracts, and synthetic reaction mixtures. Gas chromatography, with its high resolution and sensitivity, is the premier technique for the analysis of such volatile and semi-volatile compounds.

This document details the necessary equipment, reagents, and step-by-step protocols for the successful analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques

For the analysis of this compound, two primary GC-based techniques are recommended:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This method is ideal for quantitative analysis due to its high sensitivity, robustness, and wide linear range for hydrocarbon-containing compounds like this compound.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for the qualitative confirmation of this compound. It provides mass spectral data that can be used to confirm the molecular weight and fragmentation pattern of the analyte, ensuring unambiguous identification.[1]

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. The goal is to extract this compound and dissolve it in a suitable volatile solvent.

Protocol 1: Standard Solution Preparation (for calibration and purity assessment)

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of high-purity this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as hexane or ethyl acetate.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 2: Extraction from an Insect Gland (Hexane Extraction)

  • Gland Dissection: Carefully dissect the relevant pheromone gland from the insect under a microscope.

  • Extraction: Place the dissected gland into a 1.5 mL glass vial containing 100-200 µL of hexane.

  • Incubation: Allow the extraction to proceed for at least 30 minutes at room temperature.

  • Analysis: The resulting hexane extract can be directly injected into the GC system.[2]

Protocol 3: Headspace Analysis (for volatile collection from a source)

For the analysis of volatiles released from a source, such as a pheromone lure or a live insect, headspace sampling techniques like Solid Phase Microextraction (SPME) can be employed.

  • Sample Placement: Place the sample in a sealed headspace vial.

  • Equilibration: Allow the volatiles to equilibrate in the headspace of the vial. This can be done at room temperature or with gentle heating.

  • SPME Fiber Exposure: Expose a suitable SPME fiber (e.g., PDMS) to the headspace for a defined period to adsorb the analytes.

  • Desorption: Transfer the fiber to the GC injection port for thermal desorption of the analytes onto the column.[3]

Gas Chromatography (GC) Method

The following GC parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Condition
Gas Chromatograph Agilent 6890 or equivalent with FID/MS
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Injection Mode Split (e.g., 50:1) or Splitless (for trace analysis)
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Temperature Program
Initial Temperature: 60 °C, hold for 1 min
Ramp: 10 °C/min to 220 °C
Hold: 5 min at 220 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 280 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Scan Range m/z 40-400

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Example Calibration Data for this compound using GC-FID

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,987
25380,543
50758,991
1001,522,678
Linearity (R²) 0.9998

Table 2: Example Precision and Accuracy Data

QC Sample (µg/mL)Measured Conc. (µg/mL, n=6)RSD (%)Accuracy (%)
7.57.421.898.9
3535.81.2102.3
7574.11.598.8

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Lure, Gland) Extraction Extraction/ Dilution Sample->Extraction FinalSample Final Sample in Solvent Extraction->FinalSample Standard Standard Preparation Standard->FinalSample GC_System GC-FID / GC-MS System FinalSample->GC_System Separation Chromatographic Separation GC_System->Separation Detection Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification/ Identification Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC analysis of this compound.

References

Application Notes and Protocols for the Field Application of Dodec-8-en-1-ol in Mating Disruption

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mating disruption is a powerful and environmentally-friendly pest management strategy that utilizes synthetic pheromones to interfere with the chemical communication between insects, thereby preventing or delaying mating. Dodec-8-en-1-ol and its acetate derivatives are key components of the sex pheromones of several significant agricultural pests, most notably the Oriental Fruit Moth (Grapholita molesta) and the Codling Moth (Cydia pomonella). By saturating an area with these synthetic pheromones, the ability of male moths to locate females is significantly impaired, leading to a reduction in reproduction and subsequent crop damage.[1][2][3] This document provides detailed application notes and protocols for the field use of this compound in mating disruption programs.

Quantitative Data on Pheromone Formulations and Application Rates

The following tables summarize quantitative data from various studies on the use of this compound and related compounds in commercial mating disruption products.

Table 1: Composition of Commercial Mating Disruption Dispensers

Product NameTarget Pest(Z)-8-dodecen-1-ol (Z8-12:OH) ContentOther Active IngredientsReference
Isomate-M 100Grapholita molesta1%88.5% (Z)-8-dodecenyl acetate (Z8-12:Ac), 5.7% (E)-8-dodecenyl acetate (E8-12:Ac)[4]
GRAPHOTECGrapholita molestaPresent(Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate[1]
Isomate OFM RossoGrapholita molesta2.5 mg/dispenser223 mg/dispenser (Z)-8-dodecenyl acetate, 14.5 mg/dispenser (E)-8-dodecenyl acetate[5]
Isomate OFM PlusGrapholita molesta1.3 mg/dispenser130.3 mg/dispenser (Z)-8-dodecenyl acetate, 8.4 mg/dispenser (E)-8-dodecenyl acetate[5]
Sprayable PheromoneGrapholita molesta0.2%18.6% (Z)-8-dodecenyl acetate, 1.2% (E)-8-dodecenyl acetate[4]
Isomate CCydia pomonellaNot specified(E,E)-8,10-dodecadien-1-ol, 1-dodecanol, 1-tetradecanol[6]

Table 2: Field Application Rates of Mating Disruption Dispensers

Product/TechnologyTarget PestApplication RateEfficacy/OutcomeReference
GRAPHOTEC DispensersGrapholita molesta300-400 dispensers/hectarePrevents mating, leading to a reduction in egg laying.[1]
Isomate-M 100 DispensersGrapholita molesta250 dispensers/hectareProvided excellent trap shutdown and fruit damage was ≤1%.[4]
Isomate OFM RossoGrapholita molesta500 dispensers/hectareSufficient control of oriental fruit moth.[5]
Sprayable PheromoneGrapholita molesta12.4 to 49.1 g (AI)/haEfficacy declined at 2.4 g (AI)/ha.[4]
Isomate® CM MIST AerosolCydia pomonella> 5 units/hectare>90% disruption was realized.[7]
Hand-applied dispensersCydia pomonella734-944 dispensers/ha (for 2-3 applications/season)Required for reliable mating disruption based on estimated minimum evaporation rate.[8]

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the field application of this compound for mating disruption.

Protocol 2.1: Field Efficacy Trial of Mating Disruption Dispensers

Objective: To evaluate the effectiveness of a this compound based mating disruption product in reducing crop damage by a target lepidopteran pest.

Materials:

  • Mating disruption dispensers (e.g., Isomate-M 100).

  • Pheromone traps and lures for the target pest.

  • Control treatment (e.g., conventional insecticide program or untreated plot).

  • Randomized complete block experimental design.

  • Data collection sheets for trap catches and fruit damage assessment.

Procedure:

  • Site Selection: Choose an orchard with a known history of infestation by the target pest. The experimental area should be large enough to minimize edge effects, with a recommended minimum of 10 acres for pests like the codling moth.[9]

  • Experimental Design: Establish replicated plots for each treatment (mating disruption, control). A randomized complete block design is recommended to account for field variability.

  • Dispenser Application:

    • Deploy dispensers just before the first anticipated flight of the adult moths for the season.[1][10]

    • Hang dispensers in the upper third of the tree canopy, ensuring even distribution throughout the plot.[1]

    • Follow the manufacturer's recommended application rate (e.g., 250-500 dispensers per hectare).[4][5]

  • Monitoring Male Moth Flight:

    • Place pheromone traps within the center of each plot.

    • Check traps weekly and record the number of male moths captured. "Trap shutdown," a significant reduction in moth capture in treated plots compared to controls, is an indicator of successful disruption.[4]

  • Assessment of Crop Damage:

    • At regular intervals and at harvest, randomly sample a predetermined number of fruits from multiple trees within each plot.

    • Examine each fruit for signs of larval entry or damage.

    • Calculate the percentage of damaged fruit for each treatment.

  • Data Analysis: Statistically analyze the differences in mean trap catches and fruit damage percentages between the mating disruption and control plots using appropriate statistical tests (e.g., ANOVA).

Protocol 2.2: Evaluation of Pheromone Release Rate from Dispensers

Objective: To determine the release rate and longevity of this compound from a specific dispenser type under field conditions.

Materials:

  • A set of new mating disruption dispensers.

  • Field-aged dispensers collected at various time points.

  • Volatile collection system (VCS).

  • Gas chromatography-mass spectrometry (GC-MS) for analysis.[11]

  • Internal standard for quantification.

Procedure:

  • Dispenser Deployment and Collection: Place a set of dispensers in the field at the beginning of the season. Collect a subset of these dispensers at regular intervals (e.g., every 30 days) for the duration of the field trial.

  • Volatile Collection:

    • In a laboratory setting, place an individual field-aged dispenser in a volatile collection chamber.

    • Pass a controlled flow of purified air over the dispenser to trap the released pheromones onto an adsorbent material.[11]

  • Sample Extraction and Analysis:

    • Elute the trapped volatiles from the adsorbent using an appropriate solvent.

    • Add a known amount of an internal standard to the sample.

    • Analyze the sample using GC-MS to identify and quantify the amount of this compound and other active ingredients released over a specific period.

  • Data Analysis: Calculate the release rate (e.g., in micrograms per hour) for each dispenser at different time points. Plot the release rate over time to determine the longevity and emission profile of the dispenser.[12]

Visualizations

Diagram 3.1: Pheromone-Mediated Mating and Disruption

G cluster_0 Natural Mating Process cluster_1 Mating Disruption Female Female Moth Releases Pheromone Male Male Moth Detects Pheromone Female->Male Pheromone Plume Saturated Saturated Environment Mating Successful Mating Male->Mating Follows Plume Dispensers Synthetic Pheromone Dispensers Dispensers->Saturated Release High Concentration ConfusedMale Confused Male Moth Saturated->ConfusedMale Masks Female's Plume NoMating Mating Disrupted ConfusedMale->NoMating Unable to Locate Female

Caption: Pheromone communication in moths and its disruption.

Diagram 3.2: Experimental Workflow for Mating Disruption Efficacy Trial

G start Site Selection & Experimental Design control Control Plot (No Disruption) start->control treatment Treatment Plot (Mating Disruption) start->treatment deployment Dispenser Deployment monitoring Weekly Trap Monitoring deployment->monitoring damage_assessment Fruit Damage Assessment monitoring->damage_assessment analysis Data Analysis damage_assessment->analysis conclusion Conclusion on Efficacy analysis->conclusion control->monitoring treatment->deployment

Caption: Workflow for a field efficacy trial of mating disruption.

References

Application Notes and Protocols for the Formulation of Dodec-8-en-1-ol in Pheromone Lures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-8-en-1-ol and its acetate ester are critical components of the sex pheromones of numerous lepidopteran pests, most notably the Oriental fruit moth (Grapholita molesta) and the codling moth (Cydia pomonella). The precise formulation of these semiochemicals into lures is paramount for their effective use in integrated pest management (IPM) strategies, primarily for monitoring and mating disruption. These application notes provide detailed protocols for the preparation, analysis, and field evaluation of pheromone lures containing (Z)-dodec-8-en-1-ol, (E)-dodec-8-en-1-ol, and their acetates.

Data Presentation

The efficacy of a pheromone lure is heavily dependent on the blend of its components and the release rate from the dispenser. Below are tables summarizing quantitative data for the formulation and performance of this compound based lures.

Table 1: Pheromone Blend Composition for Target Lepidopteran Pests

Target PestPheromone ComponentsTypical Blend Ratio (%)Reference(s)
Grapholita molesta (Oriental Fruit Moth)(Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetate, (Z)-8-Dodecen-1-ol, Dodecan-1-ol90.4 : 6.1 : 1.1 : 2.4[1]
Grapholita molesta (Alternative Blend)(Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetate, (Z)-8-Dodecen-1-ol93 : 6 : 1
Cydia pomonella (Codling Moth)(E,E)-8,10-Dodecadien-1-ol (Codlemone), Dodecan-1-ol, Tetradecan-1-olVaries[2]
Ecdytolopha aurantiana (Citrus Fruit Borer)(E)-8-Dodecenyl acetateMajor component[3]

Table 2: Release Rates of (Z)-8-Dodecenyl Acetate from Different Dispenser Types

Dispenser TypeInitial Loading (µg)Average Release Rate (µ g/day )Duration of Study (days)Key FindingsReference(s)
Red Rubber Septa30~1.028Relatively constant release rate.[4][1][4]
Red Rubber Septa100~3.2 (initial), ~0.9 (after 21 days)28Release rate decreases over time.[4][4]
Red Rubber Septa300~8.0 (initial), ~0.8 (after 21 days)28Higher initial release, then stabilizes.[4][4]
Porous Vycor Glass (PVG)2500Comparable to rubber septa35Higher initial insect capture than rubber septa.
Polyethylene Tube (Isomate-M)250,000Not specified, designed for season-long releaseSeason-longEffective for mating disruption.[5][5]

Experimental Protocols

Protocol 1: Preparation of Pheromone-Loaded Rubber Septa

This protocol describes the preparation of red rubber septa, a common dispenser for monitoring traps.

Materials:

  • Red rubber septa

  • (Z)-8-Dodecen-1-ol, (E)-8-Dodecen-1-ol, (Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetate (as required for the target pest)

  • Hexane (HPLC grade)

  • Micropipette

  • Glass vials with PTFE-lined caps

  • Ultrasonicator

  • Fume hood

Procedure:

  • Septa Cleaning: Place the required number of rubber septa in a beaker with hexane. Sonicate for 6 hours to remove any impurities. Replace the hexane and extract for another 18 hours. Air-dry the septa in a fume hood for 48 hours.[1]

  • Pheromone Solution Preparation: In a clean glass vial, prepare the desired pheromone blend by dissolving the required amounts of each component in hexane. The concentration should be calculated to deliver the desired loading dose in a small volume (e.g., 25 µL).

  • Loading the Septa: Place a clean, dry septum in a clean glass vial. Using a micropipette, carefully apply the pheromone solution directly onto the septum. Add an additional 50 µL of hexane to facilitate the penetration of the pheromone into the rubber matrix.[1]

  • Solvent Evaporation: Allow the solvent to evaporate completely in the fume hood for at least one hour.

  • Storage: Store the loaded septa in tightly sealed glass vials at -20°C until use.[1]

Protocol 2: Field Evaluation of Pheromone Lure Efficacy

This protocol outlines a standardized method for conducting field trials to assess the performance of pheromone lures.

Materials:

  • Pheromone traps (e.g., Delta traps) with sticky liners

  • Prepared pheromone lures

  • Stakes or hangers for trap placement

  • GPS device for recording trap locations

  • Data collection sheets

Procedure:

  • Site Selection: Choose an appropriate experimental site, such as an orchard, with a known or suspected population of the target pest.

  • Experimental Design: Employ a randomized complete block design with multiple replicates (typically 4-6) for each lure treatment being tested.

  • Trap Placement:

    • Hang traps in the upper third of the tree canopy, as this has been shown to be more effective for capturing species like the Oriental fruit moth.[4][6]

    • Space traps at least 20-25 meters apart to avoid interference between lures.[7]

    • Randomize the placement of different lure treatments within each block.

  • Trap Deployment: Place the prepared lures inside the traps according to the manufacturer's instructions.

  • Data Collection:

    • Check traps weekly.

    • Count and record the number of target moths captured on the sticky liners.

    • Replace the sticky liners at each check.

    • Replace the pheromone lures at recommended intervals (e.g., every 4-6 weeks) or as dictated by the experimental design.[3]

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the different lure formulations.

Protocol 3: GC-MS Analysis of Pheromone Release Rate

This protocol provides a general method for quantifying the amount of pheromone released from a dispenser over time.

Materials:

  • Aged pheromone dispensers

  • Hexane (HPLC grade)

  • Internal standard (e.g., hexadecyl acetate)

  • Glass vials with PTFE-lined caps

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Collection: Collect the aged dispensers from the field at specified time intervals (e.g., 0, 7, 14, 21, and 28 days).

  • Extraction: Place each dispenser in a separate glass vial containing a known volume of hexane and a precise amount of an internal standard. Allow the pheromone to be extracted from the dispenser for a set period (e.g., 90 minutes).[8]

  • Sample Preparation: Concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Inject a 1 µL aliquot of the extract into the GC-MS.

    • Use a suitable capillary column (e.g., DB-5).

    • Employ a temperature program that effectively separates the pheromone components and the internal standard. A typical program might start at 60°C, hold for 1 minute, then ramp at 10°C/min to 250°C.[9]

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, or in full scan mode for compound identification.

  • Quantification: Create a calibration curve using standards of known pheromone concentrations and the internal standard. Calculate the amount of pheromone remaining in the dispenser at each time point. The release rate can be determined by the difference in the amount of pheromone between time points.

Visualizations

Signaling Pathway of Lepidopteran Pheromones

The detection of sex pheromones in male moths initiates a complex signaling cascade within the olfactory sensory neurons located in their antennae.

Pheromone_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP SNMP Sensory Neuron Membrane Protein (SNMP) Pheromone_PBP->SNMP Interacts with OR_Orco Odorant Receptor (OR) & Co-receptor (Orco) Complex SNMP->OR_Orco Presents pheromone to G_protein G-protein OR_Orco->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Produces Ion_Channel Ion Channel IP3->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signaling pathway in lepidopteran insects.

Experimental Workflow for Pheromone Lure Development and Evaluation

The process of developing and testing a new pheromone lure formulation follows a logical progression from laboratory preparation to field validation.

Lure_Development_Workflow cluster_prep Lure Preparation cluster_lab Laboratory Analysis cluster_field Field Evaluation cluster_optimization Optimization Pheromone_Synthesis Pheromone Synthesis/ Procurement Blend_Formulation Pheromone Blend Formulation Pheromone_Synthesis->Blend_Formulation Dispenser_Loading Dispenser Loading Blend_Formulation->Dispenser_Loading Release_Rate Release Rate Analysis (GC-MS) Dispenser_Loading->Release_Rate EAG Electroantennography (EAG) Dispenser_Loading->EAG Field_Trials Field Trapping Trials Release_Rate->Field_Trials EAG->Field_Trials Data_Analysis Statistical Analysis of Trap Catches Field_Trials->Data_Analysis Optimization Formulation Optimization Data_Analysis->Optimization Optimization->Blend_Formulation Iterate

Caption: Workflow for pheromone lure development.

References

Application Notes and Protocols for Electroantennography (EAG) using Dodec-8-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds.[1][2] This method records the summated electrical potential changes from the entire antenna, providing a sensitive and rapid bioassay for screening odorants, identifying pheromones, and assessing the efficacy of potential insect repellents or attractants.[2][3] Dodec-8-en-1-ol, a known component of the sex pheromone of several lepidopteran species, including the Oriental fruit moth (Grapholita molesta), is frequently studied using EAG to understand insect chemical communication and to develop targeted pest management strategies.[4][5]

This document provides a detailed protocol for conducting EAG experiments using this compound, aimed at researchers in entomology, chemical ecology, and drug development.

Data Presentation: Quantitative EAG Response to Pheromone Components

The following table summarizes representative EAG response data for a common insect pest, the Oriental Fruit Moth (Grapholita molesta), to its primary sex pheromone component, (Z)-8-dodecenyl acetate, which is structurally related to this compound. This data is illustrative of the dose-dependent nature of antennal responses. In a study, a statistically significant EAG response was observed at a dose of 0.1 ng of the pheromone, with the response plateauing between 0.1 ng and 100 ng before declining at higher concentrations.

Stimulus Concentration (g)Mean EAG Response (mV) ± SD
Control (Solvent)0.501 ± 0.067
1 x 10⁻¹⁰0.633 ± 0.173
1 x 10⁻⁹0.650 ± 0.150
1 x 10⁻⁸0.675 ± 0.100
1 x 10⁻⁷0.683 ± 0.044
1 x 10⁻⁶0.850 ± 0.150
1 x 10⁻⁵1.050 ± 0.200
1 x 10⁻⁴1.160 ± 0.213
1 x 10⁻³1.068 ± 0.218
1 x 10⁻²0.873 ± 0.235

This data is adapted from a study on (Z)-8-dodecenyl acetate with Grapholita molesta and serves as a representative example of an EAG dose-response curve.

Experimental Protocols

Materials and Reagents
  • Insect Subjects: Adult male moths (e.g., Grapholita molesta), 2-3 days old.

  • This compound: High purity standard.

  • Solvent: Hexane or paraffin oil.

  • Saline Solution: For example, Kaissling and Thorson's saline.

  • Electrodes: Silver/silver chloride (Ag/AgCl) wires or glass capillaries filled with saline.

  • Micropipettes and Tips: For preparing dilutions and applying stimuli.

  • Filter Paper Strips: For loading with the odorant solution.

  • EAG System: Including a micromanipulator, amplifier, data acquisition system, and stimulus delivery device.

Experimental Workflow Diagram

EAG_Workflow cluster_prep Preparation cluster_setup EAG Setup cluster_exp Experiment cluster_analysis Data Analysis Insect_Prep Insect Preparation (Immobilize Moth) Antenna_Excise Antenna Excision (Optional, for excised prep) Insect_Prep->Antenna_Excise if needed Mount_Antenna Mount Antenna (Place between electrodes) Insect_Prep->Mount_Antenna Antenna_Excise->Mount_Antenna Electrode_Prep Electrode Preparation (Chlorinate Ag wires) Electrode_Prep->Mount_Antenna Stimulus_Prep Stimulus Preparation (Serial dilutions of this compound) Deliver_Stimulus Deliver Stimulus (Air puff with odorant) Stimulus_Prep->Deliver_Stimulus Connect_EAG Connect to EAG System (Amplifier & Data Acquisition) Mount_Antenna->Connect_EAG Calibrate System Calibration (Check baseline stability) Connect_EAG->Calibrate Calibrate->Deliver_Stimulus Record_Response Record EAG Signal (Voltage change over time) Deliver_Stimulus->Record_Response Inter_Stimulus Inter-Stimulus Interval (Allow antenna to recover) Record_Response->Inter_Stimulus Measure_Amp Measure Amplitude (Peak voltage change in mV) Record_Response->Measure_Amp Repeat_Stim Repeat with Different Concentrations (Randomized order) Inter_Stimulus->Repeat_Stim Repeat_Stim->Deliver_Stimulus Normalize_Data Normalize Data (Subtract control response) Measure_Amp->Normalize_Data Dose_Response Generate Dose-Response Curve Normalize_Data->Dose_Response Stats_Analysis Statistical Analysis Dose_Response->Stats_Analysis

Caption: Experimental workflow for Electroantennography (EAG).

Detailed Methodologies

1. Insect Preparation:

  • Immobilize a 2-3 day old male moth in a pipette tip with the head protruding, or restrain it on a wax block.

  • For an excised antenna preparation, carefully remove one antenna at the base using fine scissors.[3]

  • The intact insect preparation is often preferred as it can provide more stable and longer-lasting recordings.

2. Electrode Preparation and Placement:

  • Prepare two Ag/AgCl electrodes. This can be done by dipping silver wires in bleach.

  • The recording electrode is placed in contact with the distal tip of the antenna. This can be achieved by inserting the tip into a glass capillary electrode filled with saline.

  • The reference electrode is inserted into the insect's head or the base of the antenna.[1][2]

3. Stimulus Preparation and Delivery:

  • Prepare serial dilutions of this compound in the chosen solvent (e.g., hexane) in a logarithmic series (e.g., 10⁻⁵ g to 10⁻² g).

  • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

  • A continuous stream of purified, humidified air is passed over the antenna.

  • The stimulus is delivered as a puff of air (e.g., 0.5 seconds) through the odorant-containing pipette into the continuous airstream.[3]

  • A control stimulus (solvent only) should be included.

4. EAG Recording:

  • The electrical signal from the antenna is amplified (typically 100x) and recorded using a data acquisition system.[2]

  • The EAG response is observed as a negative voltage deflection from the baseline.

  • Allow a sufficient inter-stimulus interval (e.g., 30-60 seconds) for the antenna to recover and the baseline to stabilize.

5. Data Analysis:

  • The amplitude of the EAG response is measured as the maximum voltage change (in millivolts) from the baseline.

  • Normalize the responses by subtracting the average response to the solvent control.

  • Plot the mean normalized EAG amplitudes against the logarithm of the stimulus concentration to generate a dose-response curve.

Signaling Pathway Overview

The EAG signal represents the summed depolarization of multiple olfactory receptor neurons (ORNs) on the insect antenna.[2] The binding of odorant molecules, such as this compound, to specific odorant receptors (ORs) on the dendrites of ORNs triggers a cascade of events leading to the opening of ion channels. The resulting influx of ions causes a depolarization of the neuron's membrane, which is recorded as the EAG signal.

Signaling_Pathway Odorant This compound OR Odorant Receptor (OR) on ORN Dendrite Odorant->OR Binds to Ion_Channel Ion Channel Opening OR->Ion_Channel Activates Depolarization ORN Depolarization Ion_Channel->Depolarization Leads to EAG_Signal Summated EAG Signal Depolarization->EAG_Signal Contributes to

Caption: Simplified signaling pathway of an EAG response.

References

Application Notes and Protocols for the Quantitative Analysis of Dodec-8-en-1-ol in Pheromone Blends

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-8-en-1-ol, a long-chain unsaturated alcohol, is a crucial component in the pheromone blends of numerous insect species, particularly within the Lepidoptera order. Its precise quantification is essential for understanding insect chemical communication, developing effective pest management strategies, and for quality control in the production of synthetic pheromone lures. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in pheromone blends using Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS).

I. Data Presentation: Quantitative Analysis of this compound in Pheromone Blends

The following tables summarize the quantitative composition of pheromone blends containing this compound for two significant moth species. This data is critical for replicating natural pheromone ratios in synthetic lures.

Table 1: Pheromone Blend Composition of the Oriental Fruit Moth (Grapholita molesta)

ComponentAbbreviationTypical RatioReference
(Z)-8-Dodecenyl acetateZ8-12:OAc100[1]
(E)-8-Dodecenyl acetateE8-12:OAc7[1]
(Z)-8-Dodecen-1-ol Z8-12:OH 3-30 [1]
Dodecan-1-ol12:OH20[1]

Table 2: Pheromone Blend Composition of the Codling Moth (Cydia pomonella)

ComponentAbbreviationTypical Percentage of Main ComponentReference
(E,E)-8,10-Dodecadien-1-olE,E8,10-12:OH100%[2]
Dodecan-1-ol 12:OH ~30% [2]
Other minor components include geometric isomers and corresponding acetates and aldehydes.[2]

II. Experimental Protocols

A. Sample Preparation

The choice of sample preparation method depends on the nature of the sample (e.g., insect glands, airborne volatiles, or synthetic lure extracts).

1. Solvent Extraction of Pheromone Glands:

This method is suitable for determining the pheromone content within the insect's gland.

  • Materials:

    • Hexane (GC grade)

    • Microsyringes

    • Glass vials with PTFE-lined caps

    • Internal standard (e.g., a known concentration of a non-interfering long-chain hydrocarbon or acetate)

  • Protocol:

    • Excise the pheromone gland from the insect under a dissecting microscope.

    • Immediately place the gland into a clean glass vial.

    • Add a precise volume of hexane (e.g., 50 µL) containing the internal standard to the vial.

    • Gently agitate the vial for a few minutes to ensure complete extraction.

    • The resulting hexane extract is now ready for GC analysis.

2. Solid-Phase Microextraction (SPME) for Headspace Analysis:

SPME is a solvent-free technique ideal for sampling volatile pheromone components from the headspace of a sample, such as a calling female insect or a synthetic lure.

  • Materials:

    • SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane - PDMS)

    • Heated SPME autosampler or manual holder

    • Glass vials with PTFE-lined septa

  • Protocol:

    • Place the pheromone source (e.g., calling insect in a small chamber or a piece of the lure) into a sealed vial.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature.

    • Retract the fiber into the needle.

    • The fiber is now ready for thermal desorption in the GC injector.

B. Gas Chromatography (GC) Analysis

The following are recommended starting conditions for the quantitative analysis of this compound. Optimization may be required based on the specific instrument and the complexity of the pheromone blend.

1. GC-FID Protocol:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polarity capillary column is recommended for the separation of long-chain alcohols and their isomers. A common choice is a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector:

    • Mode: Splitless (for trace analysis) or Split (for higher concentrations).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 220 °C.

    • Final Hold: Hold at 220 °C for 5 minutes.

  • Detector:

    • Type: Flame Ionization Detector (FID).

    • Temperature: 280 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen or Helium): 25 mL/min.

  • Quantification: Quantification is achieved by comparing the peak area of this compound to that of a known concentration of an internal or external standard. A calibration curve should be generated using a series of standards of known concentrations.

2. GC-MS Protocol for Confirmation and Identification:

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column and Carrier Gas: Same as for GC-FID.

  • Injector and Oven Temperature Program: Same as for GC-FID.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: Normal.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Identification: The identification of this compound is confirmed by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum of this compound will show a characteristic molecular ion peak (M+) at m/z 184 and fragmentation patterns typical for long-chain alcohols, including a prominent peak corresponding to the loss of water (M-18) at m/z 166.[3][4]

III. Visualizations

The following diagrams illustrate the key processes involved in the analysis and biological relevance of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_data Data Processing gland Pheromone Gland Extraction gc_fid GC-FID Analysis gland->gc_fid Hexane Extract gc_ms GC-MS Confirmation gland->gc_ms Hexane Extract spme Headspace SPME spme->gc_fid Desorption spme->gc_ms Desorption quant Quantification (Peak Area vs. Standard) gc_fid->quant ident Identification (Mass Spectrum Library) gc_ms->ident

Experimental workflow for quantitative analysis.

signaling_pathway cluster_antenna Insect Antenna cluster_brain Antennal Lobe (Brain) pheromone This compound (Pheromone Molecule) pbp Pheromone Binding Protein (PBP) pheromone->pbp Binding or Odorant Receptor (OR) pbp->or Transport orn Olfactory Receptor Neuron (ORN) glomerulus Glomerulus orn->glomerulus Signal Transduction or->orn Activation pn Projection Neuron (PN) glomerulus->pn Synaptic Transmission higher_brain Higher Brain Centers (e.g., Mushroom Bodies) pn->higher_brain Signal Relay behavior Behavioral Response (e.g., Mating) higher_brain->behavior Decision Making

Generalized olfactory signaling pathway in Lepidoptera.

References

Application Notes and Protocols for Studying the Behavioral Response to Dodec-8-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-8-Dodecen-1-ol is a long-chain alcohol that functions as a key component in the pheromone communication of numerous insect species, particularly within the order Lepidoptera.[1] As a semiochemical, it plays a crucial role in mediating behaviors such as mating and aggregation.[1][2] Understanding the behavioral and physiological responses elicited by this compound is essential for the development of effective and environmentally sound pest management strategies, including mating disruption and attract-and-kill techniques.

These application notes provide detailed protocols for a suite of bioassays designed to characterize the behavioral response of insects to (Z)-8-Dodecen-1-ol. The methodologies described include electrophysiological recordings to assess antennal responses, as well as behavioral assays in controlled laboratory settings to quantify attraction and orientation behaviors.

Signaling Pathways in Insect Olfaction

Insect olfaction is a complex process initiated by the binding of volatile molecules, such as (Z)-8-Dodecen-1-ol, to olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae. This binding event triggers a signal transduction cascade that ultimately results in an electrical signal being sent to the brain. Two primary signaling pathways are understood to be involved in insect olfaction: an ionotropic pathway and a metabotropic pathway.

Insect Olfactory Signaling Pathways cluster_0 Ionotropic Pathway cluster_1 Metabotropic Pathway (GPCR) Odorant Dodec-8-en-1-ol OBP Odorant Binding Protein (OBP) Odorant->OBP Binds Orco_ORx Orco/ORx Ion Channel Complex OBP->Orco_ORx Delivers Ion_Influx Cation Influx (Na+, K+, Ca2+) Orco_ORx->Ion_Influx Opens Depolarization Neuron Depolarization Ion_Influx->Depolarization Action Potential to Antennal Lobe Action Potential to Antennal Lobe Depolarization->Action Potential to Antennal Lobe Odorant2 This compound PBP Pheromone Binding Protein (PBP) Odorant2->PBP Binds GPCR G-Protein Coupled Receptor (GPCR) PBP->GPCR Delivers G_Protein G-Protein (Gq or Gs) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_Protein->AC Activates (Gs) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_Channel Opens Ion_Influx2 Cation Influx CNG_Channel->Ion_Influx2 Depolarization2 Neuron Depolarization Ion_Influx2->Depolarization2 Depolarization2->Action Potential to Antennal Lobe

Caption: Insect Olfactory Signaling Pathways.

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a technique used to measure the summated electrical potential from the entire insect antenna in response to an olfactory stimulus. It is a valuable tool for screening the activity of semiochemicals and for determining the sensitivity of the antennal receptors.

Experimental Workflow:

EAG_Workflow cluster_prep Preparation cluster_stim Stimulation & Recording cluster_analysis Data Analysis A Anesthetize Insect (e.g., CO2 or chilling) B Excise Antenna A->B C Mount Antenna on Electrodes (using conductive gel) B->C D Prepare Serial Dilutions of This compound in Solvent E Apply Aliquot to Filter Paper and Insert into Pasteur Pipette D->E F Deliver Air Puff Through Pipette Over Antennal Preparation E->F G Record Antennal Depolarization (EAG response) F->G H Measure Peak Amplitude of EAG Response G->H I Normalize Response to Control (Solvent) H->I J Generate Dose-Response Curve I->J Wind_Tunnel_Workflow cluster_setup Setup cluster_trial Behavioral Trial cluster_analysis Data Analysis A Acclimatize Insects to Tunnel Conditions B Prepare Pheromone Lure (e.g., rubber septum) A->B C Place Lure at Upwind End of Tunnel B->C D Release Insect at Downwind End E Record Flight Behavior: - Take-off - Upwind Flight - Casting - Source Contact D->E F Trial Duration (e.g., 3-5 min) E->F G Calculate Percentage of Insects Exhibiting Each Behavior E->G H Analyze Flight Parameters: - Flight Speed - Turning Angle E->H I Compare Responses to Different Lure Dosages G->I Olfactometer_Workflow cluster_setup Setup cluster_trial Behavioral Trial cluster_analysis Data Analysis A Assemble Olfactometer B Connect Purified Airflow A->B C Introduce Odor Sources into Arms B->C D Introduce Insect into Central Chamber E Allow Insect to Choose an Arm D->E F Record First Choice and Time Spent in Each Arm E->F G Calculate Preference Index F->G H Statistical Analysis (e.g., Chi-squared test) G->H I Compare Different Concentrations G->I

References

Large-Scale Production of (Z)-8-Dodecen-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-8-Dodecen-1-ol is a key semiochemical, an insect sex pheromone component, utilized in the integrated pest management of various lepidopteran pests, most notably the oriental fruit moth (Grapholita molesta). Its large-scale production is crucial for the agricultural industry to enable environmentally benign pest control strategies such as mating disruption. This document provides detailed application notes and protocols for the large-scale synthesis of (Z)-8-Dodecen-1-ol, targeting researchers, scientists, and professionals in drug development and agrochemical synthesis.

Application Notes

(Z)-8-Dodecen-1-ol, also known as cis-8-dodecen-1-ol, is a straight-chain lepidopteran pheromone.[1][2] In concert with its acetate ester, (Z)-8-dodecen-1-yl acetate, and other minor components, it effectively disrupts the mating communication of the oriental fruit moth, a significant pest in stone and pome fruit orchards.[1] Formulations containing (Z)-8-dodecen-1-ol are commercially available as dispensers for mating disruption, reducing the reliance on conventional insecticides.[1] The synthesis of this compound with high stereochemical purity is paramount, as the corresponding (E)-isomer can be inactive or even inhibitory to the desired behavioral response in the target insect species.

Comparative Summary of Large-Scale Synthesis Methods

Several synthetic strategies have been developed for the large-scale production of (Z)-8-Dodecen-1-ol. The choice of method often depends on factors such as cost of starting materials, desired stereoselectivity, and scalability. The following table summarizes the key quantitative data for the most prominent methods.

Synthesis MethodKey Starting MaterialsCatalyst/ReagentSolvent(s)Temperature (°C)Yield (%)Z/E RatioReference
Wittig Reaction 8-Hydroxyoctyltriphenylphosphonium salt, n-ButyraldehydeNaNH₂ or NaHDMF/Toluene0 to RT9295:5CN101906034A[1]
Modified Wittig Reaction 8-Bromooctyltriphenylphosphonium salt, n-ButyraldehydeK₂CO₃, 18-crown-6TolueneRT8395:5CN103319308B[1]
From Cyclododecatriene (Z,E,E)-1,5,9-CyclododecatrieneMulti-stepVariousVarious~15 (overall)High ZAukrust et al., 1985[3]
Alkyne Semihydrogenation 8-Dodecyn-1-olLindlar's CatalystHexane/QuinolineRTHigh>95:5General Method

Experimental Protocols

The following are detailed protocols for the key synthetic methods for producing (Z)-8-Dodecen-1-ol.

Protocol 1: Wittig Reaction using 8-Hydroxyoctyltriphenylphosphonium Salt

This protocol is based on the method described in patent CN101906034A.[1]

Materials:

  • 8-Hydroxyoctyltriphenylphosphonium salt

  • n-Butyraldehyde

  • Sodium amide (NaNH₂) or Sodium hydride (NaH)

  • Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ice water

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Distillation apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend 8-hydroxyoctyltriphenylphosphonium salt in anhydrous toluene.

  • Add anhydrous DMF to the suspension to achieve a toluene:DMF ratio of approximately 3:1.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium amide (or sodium hydride) in portions to the stirred suspension under a nitrogen atmosphere. The formation of the orange-red ylide will be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and add a solution of n-butyraldehyde in anhydrous toluene dropwise via the dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into ice water.

  • Neutralize the mixture with 1 M hydrochloric acid to a pH of ~7.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or a similar organic solvent.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain (Z)-8-Dodecen-1-ol.

Protocol 2: Synthesis from (Z,E,E)-1,5,9-Cyclododecatriene

This multi-step protocol is adapted from the synthesis described by Aukrust, Rongved, and Skattebøl (1985).[3]

Step 1: Epoxidation and Diol Formation

  • (Z,E,E)-1,5,9-Cyclododecatriene is selectively epoxidized at the E-double bonds, followed by hydrolysis to the corresponding diol.

Step 2: Reductive Cleavage

  • The diol is subjected to oxidative cleavage to yield an intermediate aldehyde.

Step 3: Reduction to (Z)-8-Dodecen-1-ol

  • Dissolve the intermediate aldehyde (1.7 g, 8.6 mmol) in 100 ml of dry diethyl ether in a round-bottom flask under a nitrogen atmosphere.[3]

  • Add lithium aluminium hydride (0.7 g, 18 mmol) portion-wise to the stirred solution.[3]

  • After the addition is complete, heat the mixture to reflux for 1 hour.[3]

  • Cool the reaction mixture in an ice bath and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (Z)-8-Dodecen-1-ol.

  • Purify the product by vacuum distillation. This procedure is reported to yield 1.5 g (94%) of the alcohol.[3]

Protocol 3: Stereoselective Semihydrogenation of 8-Dodecyn-1-ol

This protocol describes a general method for the stereoselective reduction of an alkyne to a (Z)-alkene.

Materials:

  • 8-Dodecyn-1-ol

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Quinoline

  • Hexane or Ethanol

  • Hydrogen gas

  • Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • In a hydrogenation flask, dissolve 8-dodecyn-1-ol in a suitable solvent such as hexane or ethanol.

  • Add Lindlar's catalyst (typically 5% by weight of the alkyne).

  • Add a small amount of quinoline (as a catalyst poison to prevent over-reduction to the alkane).

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen (or maintain a hydrogen atmosphere using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by gas chromatography (GC) or TLC to observe the disappearance of the starting alkyne and the formation of the desired alkene, ensuring minimal formation of the corresponding alkane.

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude (Z)-8-Dodecen-1-ol.

  • If necessary, purify the product by vacuum distillation.

Visualizations

G cluster_start Starting Materials cluster_methods Synthesis Methods cluster_product Final Product SM1 8-Halooctanol or 1,8-Octanediol Method1 Wittig Reaction SM1->Method1 SM2 n-Butyraldehyde SM2->Method1 SM3 (Z,E,E)-1,5,9-Cyclo- dodecatriene Method2 Multi-step Synthesis SM3->Method2 SM4 8-Dodecyn-1-ol Method3 Stereoselective Semihydrogenation SM4->Method3 Product (Z)-8-Dodecen-1-ol Method1->Product Method2->Product Method3->Product

Caption: High-level workflow for the synthesis of (Z)-8-Dodecen-1-ol.

G cluster_reactants Reactants cluster_process Process cluster_product Product PhosphoniumSalt 8-Hydroxyoctyl- triphenylphosphonium salt YlideFormation Ylide Formation (NaNH₂ or NaH) PhosphoniumSalt->YlideFormation Aldehyde n-Butyraldehyde Wittig Wittig Reaction Aldehyde->Wittig YlideFormation->Wittig Z_Dodecenol (Z)-8-Dodecen-1-ol Wittig->Z_Dodecenol G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final_steps Final Steps cluster_product Product CDT (Z,E,E)-1,5,9- Cyclododecatriene Diol Cyclododecadiene-diol CDT->Diol Epoxidation/ Hydrolysis Oxoester Methyl 12-oxo- (Z)-8-dodecenoate Diol->Oxoester Oxidative Cleavage Reduction Reduction (LiAlH₄) Oxoester->Reduction Z_Dodecenol (Z)-8-Dodecen-1-ol Reduction->Z_Dodecenol

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-8-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (Z)-8-Dodecen-1-ol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common methods for synthesizing (Z)-8-Dodecen-1-ol?

A1: The most prevalent methods for synthesizing (Z)-8-Dodecen-1-ol with high stereoselectivity for the Z-isomer include the Wittig reaction and the reduction of a corresponding alkyne.[1][2] The Wittig reaction is widely used due to its reliability and the ability to control the stereochemistry of the double bond.[3][4][5]

Q2: My yield of (Z)-8-Dodecen-1-ol from the Wittig reaction is consistently low. What are the potential causes and solutions?

A2: Low yields in the Wittig reaction can stem from several factors:

  • Inefficient Ylide Formation: The phosphonium ylide, or Wittig reagent, is typically generated in situ by reacting a phosphonium salt with a strong base.[6] Incomplete deprotonation of the phosphonium salt will lead to a lower concentration of the reactive ylide.

    • Troubleshooting:

      • Ensure the base used is sufficiently strong (e.g., n-butyllithium, sodium amide, or sodium hydride).[6][7]

      • Use fresh, anhydrous solvents, as the ylide is moisture-sensitive.

      • Allow adequate time for the ylide to form before adding the aldehyde.

  • Side Reactions: The highly reactive nature of the Wittig reagent can lead to side reactions, reducing the amount available to react with the aldehyde.

    • Troubleshooting:

      • Maintain a low reaction temperature during ylide formation and the subsequent reaction with the aldehyde to minimize side reactions.[8]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.

    • Troubleshooting:

      • A common solvent system is a mixture of DMF and toluene.[7]

      • The reaction is often carried out at temperatures ranging from 0°C to room temperature.[7]

Q3: How can I improve the Z/E stereoselectivity of my product?

A3: Achieving a high Z/E ratio is crucial for the biological activity of (Z)-8-Dodecen-1-ol as a pheromone.[2][7] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • Ylide Type: Non-stabilized ylides, typically those with alkyl substituents, generally favor the formation of the Z-alkene.[4][8][9]

    • Recommendation: For the synthesis of (Z)-8-Dodecen-1-ol, a non-stabilized ylide is preferred.

  • Reaction Conditions:

    • Solvent: The use of polar aprotic solvents can influence the stereoselectivity.

    • Additives: The presence of lithium salts can sometimes lead to equilibration of intermediates, potentially reducing the Z-selectivity.[4][9] Performing the reaction under salt-free conditions can improve the Z/E ratio.

    • Temperature: Lower reaction temperatures generally favor the kinetic product, which is the Z-isomer for non-stabilized ylides.[8]

Q4: What are the key considerations for the purification of (Z)-8-Dodecen-1-ol?

A4: The primary impurity in the synthesis of (Z)-8-Dodecen-1-ol is often the corresponding E-isomer. Additionally, triphenylphosphine oxide, a byproduct of the Wittig reaction, needs to be removed.

  • Chromatography: Column chromatography is a common method for separating the Z and E isomers and removing triphenylphosphine oxide. A silica gel stationary phase with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) is typically effective.

  • Urea Inclusion Complex Formation: This technique can be used for the large-scale separation of Z and E isomers, as urea preferentially forms inclusion complexes with the E-isomer.[2]

Comparative Data on Wittig Reaction Conditions

Phosphonium Salt PrecursorBaseSolventCatalystYield (%)Z/E RatioReference
8-Hydroxyoctyltriphenylphosphonium saltNaNH₂ or NaHDMF/Toluene (1:3)-9295:5[7]
8-Bromooctyltriphenylphosphonium saltK₂CO₃Toluene18-Crown-68395:5[7]

Experimental Protocol: Wittig Synthesis of (Z)-8-Dodecen-1-ol

This protocol is a generalized procedure based on common practices for the Wittig reaction to produce Z-alkenes.

Materials:

  • 8-Hydroxyoctyltriphenylphosphonium bromide

  • n-Butyraldehyde

  • Sodium hydride (NaH) or Sodium amide (NaNH₂)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon source)

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend 8-hydroxyoctyltriphenylphosphonium bromide in a 1:3 mixture of anhydrous DMF and anhydrous toluene.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add one equivalent of a strong base (e.g., NaH or NaNH₂) portion-wise, ensuring the temperature remains at 0°C.

    • Stir the resulting mixture at 0°C for 1 hour to allow for complete ylide formation. The solution will typically turn a characteristic deep red or orange color.

  • Wittig Reaction:

    • To the cooled ylide solution, slowly add one equivalent of n-butyraldehyde via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by carefully adding ice-cold water.

    • Transfer the mixture to a separatory funnel and extract with a non-polar solvent (e.g., diethyl ether or hexane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate (Z)-8-Dodecen-1-ol.

Visualizations

Wittig_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonium_Salt 8-Hydroxyoctyltriphenyl- phosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., NaH) Aldehyde n-Butyraldehyde Oxaphosphetane Oxaphosphetane (cis-intermediate) Ylide->Oxaphosphetane + Aldehyde Z_Alkene (Z)-8-Dodecen-1-ol Oxaphosphetane->Z_Alkene Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Wittig reaction pathway for (Z)-8-Dodecen-1-ol synthesis.

Troubleshooting_Workflow Start Low Yield or Poor Z/E Ratio Check_Ylide Problem with Ylide Formation? Start->Check_Ylide Check_Conditions Suboptimal Reaction Conditions? Check_Ylide->Check_Conditions No Solution_Ylide Use stronger base Ensure anhydrous conditions Increase formation time Check_Ylide->Solution_Ylide Yes Check_Purity Impure Product? Check_Conditions->Check_Purity No Solution_Conditions Adjust temperature (lower for Z) Optimize solvent system Consider salt-free conditions Check_Conditions->Solution_Conditions Yes Solution_Purity Optimize column chromatography Consider urea inclusion complex formation Check_Purity->Solution_Purity Yes End Improved Synthesis Check_Purity->End No Solution_Ylide->End Solution_Conditions->End Solution_Purity->End

Caption: Troubleshooting workflow for (Z)-8-Dodecen-1-ol synthesis.

References

Overcoming challenges in the purification of Dodec-8-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Dodec-8-en-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound samples?

A1: Common impurities depend on the synthetic route used. For instance, in a Wittig reaction, you might find residual starting materials like the phosphonium salt and aldehyde, as well as the geometric isomer (E)-Dodec-8-en-1-ol. Other potential impurities include solvents, byproducts from side reactions, and degradation products if the compound has been exposed to high temperatures or oxidative conditions.

Q2: How do I assess the purity and isomeric ratio of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive assessment. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is excellent for determining purity and the relative amounts of volatile impurities. To determine the isomeric ratio (Z/E), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a powerful tool.

Q3: What is the best purification method for this compound?

A3: The optimal purification method depends on the scale of your experiment and the nature of the impurities.

  • Fractional distillation is suitable for large-scale purification to remove non-volatile impurities but may not be effective for separating geometric isomers with very close boiling points.

  • Column chromatography is a versatile technique for separating isomers and other closely related impurities. For challenging isomer separations, silica gel impregnated with silver nitrate can be very effective.

  • Preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution for separating isomers and achieving very high purity, making it ideal for preparing analytical standards or small quantities of highly pure material.

Q4: Are there any stability concerns I should be aware of during the purification of this compound?

A4: Yes, this compound, being an unsaturated alcohol, is susceptible to a few degradation pathways. At high temperatures, such as during distillation, there is a risk of thermal decomposition. It is also prone to oxidation, especially in the presence of air and light, which can lead to the formation of aldehydes, ketones, or carboxylic acids. Therefore, it is advisable to perform purifications under an inert atmosphere (like nitrogen or argon) and to use the lowest possible temperatures.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low overall yield after purification Product loss during transfers: Multiple transfer steps between flasks and columns can lead to significant loss of material.Minimize the number of transfers. Rinse glassware with a small amount of solvent to recover any adsorbed product.
Decomposition during distillation: High temperatures can cause the unsaturated alcohol to decompose.Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high.
Irreversible adsorption on column: Highly polar impurities or the product itself might bind too strongly to the stationary phase (e.g., silica gel).Deactivate the silica gel with a small amount of a polar solvent like triethylamine before packing the column. This is particularly useful if your compound is sensitive to acidic conditions.
Poor separation of Z/E isomers Inadequate resolution in column chromatography: The polarity difference between the Z and E isomers is small, making separation on standard silica gel difficult.Use a longer column for better separation. Employ a very slow solvent gradient. Consider using silica gel impregnated with silver nitrate (AgNO₃), which interacts with the double bond and can significantly improve the separation of geometric isomers.
Co-elution in preparative HPLC: The HPLC method is not optimized for isomer separation.Optimize the mobile phase composition. Often, a slight change in the solvent ratio or the use of a different organic modifier can enhance resolution. Employ a column with a different stationary phase (e.g., a phenyl-hexyl or a PFP column) that offers different selectivity.
Product appears discolored or contains new impurities after purification Oxidation: Exposure to air during purification can lead to the formation of colored byproducts.Purge all solvents with an inert gas (nitrogen or argon) before use. Carry out the purification under an inert atmosphere. Add a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the crude material before purification.
Thermal degradation: As mentioned, excessive heat can cause decomposition.Re-evaluate the heating parameters of your purification method. If using distillation, ensure the vacuum is stable and the temperature is well-controlled.
Inconsistent retention times in HPLC Column equilibration: The column may not be properly equilibrated with the mobile phase before injection.Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between runs with different mobile phases.
Changes in mobile phase composition: The mobile phase composition may be changing over time due to evaporation of the more volatile component.Keep mobile phase reservoirs tightly capped. Prepare fresh mobile phase daily.

Experimental Protocols

Fractional Distillation

This method is suitable for separating this compound from non-volatile impurities or solvents with significantly different boiling points.

  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short, insulated fractionating column.

  • Procedure:

    • Place the crude this compound in the distillation flask with a few boiling chips.

    • Apply a vacuum and slowly heat the flask.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of (Z)-8-dodecen-1-ol is approximately 260.38 °C at atmospheric pressure.[1]

  • Purity Check: Analyze the collected fractions by GC-MS to determine their purity.

Column Chromatography

This protocol is designed for the separation of this compound from its geometric isomer and other impurities of similar polarity.

  • Stationary Phase Preparation (for enhanced isomer separation):

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • For enhanced separation of E/Z isomers, consider using silica gel impregnated with silver nitrate. To prepare this, dissolve silver nitrate in a polar solvent (e.g., acetonitrile), add silica gel, and then evaporate the solvent.

  • Column Packing:

    • Pack a glass column with the prepared silica gel slurry.

    • Equilibrate the column by running the starting eluent through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the starting eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or GC.

  • Product Recovery:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator.

Preparative HPLC

This method is ideal for obtaining highly pure this compound.

  • Method Development:

    • First, develop an analytical HPLC method to achieve baseline separation of this compound from its impurities. A C18 column is a good starting point.

    • Experiment with different mobile phase compositions (e.g., mixtures of acetonitrile and water, or methanol and water).

  • Scale-Up:

    • Once a good analytical separation is achieved, scale up the method to a preparative column. This involves adjusting the flow rate and injection volume according to the column dimensions.

  • Purification:

    • Inject the crude sample onto the preparative HPLC system.

    • Collect the fraction corresponding to the this compound peak.

  • Solvent Removal:

    • Remove the mobile phase from the collected fraction, typically by rotary evaporation, to yield the purified product.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₄O
Molecular Weight 184.32 g/mol
Boiling Point 260.38 °C @ 760 mmHg (est.)[1]
Appearance Colorless to pale yellow liquid (est.)[1]
Solubility Soluble in alcohol; Insoluble in water[1]

Table 2: Typical GC-MS and NMR Data for Purity Assessment

Analytical Technique Parameter Expected Result for Pure (Z)-Dodec-8-en-1-ol
GC-MS Retention TimeA single major peak at the characteristic retention time.
Mass SpectrumMolecular ion peak (m/z) corresponding to 184.32.
¹H NMR Chemical Shift (ppm)Characteristic signals for the protons adjacent to the double bond and the hydroxyl group.
¹³C NMR Chemical Shift (ppm)Distinct signals for the sp² carbons of the cis-double bond.

Visualizations

PurificationWorkflow Crude Crude this compound Purity_Assessment Purity Assessment (GC-MS, NMR) Crude->Purity_Assessment Distillation Fractional Distillation Purity_Assessment->Distillation High boiling impurities Column_Chromatography Column Chromatography Purity_Assessment->Column_Chromatography Isomers & other impurities Prep_HPLC Preparative HPLC Purity_Assessment->Prep_HPLC High purity needed Pure_Product Pure this compound Distillation->Pure_Product Column_Chromatography->Pure_Product Prep_HPLC->Pure_Product

Caption: General purification workflow for this compound.

TroubleshootingTree Start Low Purity After Purification Check_Isomers Isomeric Ratio Issue? Start->Check_Isomers Check_Other_Impurities Other Impurities Present? Start->Check_Other_Impurities Use_AgNO3_Silica Use AgNO3-impregnated silica column Check_Isomers->Use_AgNO3_Silica Yes Optimize_HPLC Optimize preparative HPLC method Check_Isomers->Optimize_HPLC Yes Check_Distillation Review distillation parameters Check_Other_Impurities->Check_Distillation Yes Check_Degradation Signs of Degradation? Check_Other_Impurities->Check_Degradation Yes Inert_Atmosphere Use inert atmosphere and lower temperature Check_Degradation->Inert_Atmosphere Yes

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Stabilizing Dodec-8-en-1-ol in Field Dispensers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodec-8-en-1-ol in field dispensers.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in field experiments.

Issue 1: Rapid Degradation of this compound in the Dispenser

  • Question: My this compound seems to be degrading much faster than expected in the field dispenser. What could be the cause and how can I fix it?

  • Answer: Rapid degradation of this compound is primarily caused by oxidation of the alcohol functional group and the double bond. This process is accelerated by exposure to heat, UV radiation, and oxygen. The primary degradation products are the corresponding aldehyde ((Z)-dodec-8-en-1-al) and carboxylic acid ((Z)-dodec-8-enoic acid).

    To mitigate this, the incorporation of antioxidants into your formulation is highly recommended. Common and effective antioxidants for unsaturated alcohols like this compound include Butylated Hydroxytoluene (BHT) and α-tocopherol (Vitamin E).

    Recommended Action:

    • Incorporate an antioxidant into your this compound formulation. A typical starting concentration is 0.1-1.0% (w/w).

    • Protect dispensers from direct sunlight where possible.

    • Ensure the dispenser material is impermeable to oxygen.

Issue 2: Inconsistent Release Rate of this compound

  • Question: I am observing a burst release of this compound initially, followed by a rapid decline in the release rate. How can I achieve a more consistent, zero-order release?

  • Answer: An initial burst release, often termed "flash-off," can occur when the pheromone concentration at the dispenser surface is high. The subsequent rapid decline is due to the depletion of this surface-level pheromone. The choice of dispenser material and the formulation itself play a crucial role in regulating the release rate.

    Recommended Action:

    • Dispenser Choice: Select a dispenser designed for controlled, zero-order release. Options include membrane-based dispensers, laminated pouches, and micro-encapsulated formulations.

    • Conditioning: Pre-condition the dispensers by leaving them in a ventilated area for 24 hours before field deployment. This allows the initial "flash-off" to occur under controlled conditions.

    • Formulation: Consider formulating this compound in a high-viscosity matrix to slow down its diffusion to the dispenser surface.

Issue 3: Suspected Isomerization of (Z)-Dodec-8-en-1-ol

  • Question: I suspect that the (Z)-isomer of this compound is converting to the (E)-isomer in my dispensers, which could affect its biological activity. How can I confirm this and prevent it?

  • Answer: Isomerization from the (Z) to the (E) form can be catalyzed by acidic conditions or exposure to certain types of light. While less common than oxidation, it can significantly impact the efficacy of the pheromone.

    Recommended Action:

    • Analysis: Use Gas Chromatography (GC) with a chiral column to separate and quantify the (Z) and (E) isomers. Compare the isomeric ratio of a sample from a field-aged dispenser to a fresh sample.

    • pH Control: Ensure that all components of your formulation are pH-neutral. Avoid acidic additives.

    • UV Protection: If isomerization is confirmed, consider incorporating a UV stabilizer into your formulation or using a UV-opaque dispenser material.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is oxidation. The allylic alcohol is susceptible to oxidation to form (Z)-dodec-8-en-1-al and further to (Z)-dodec-8-enoic acid. The double bond can also be a site for oxidation, leading to cleavage products.

Q2: Which antioxidants are most effective for stabilizing this compound?

A2: Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and α-tocopherol are effective at inhibiting the radical-mediated oxidation of unsaturated alcohols. The choice between them may depend on regulatory requirements and compatibility with the dispenser matrix.

Q3: How can I determine the optimal concentration of an antioxidant?

A3: The optimal concentration of an antioxidant should be determined experimentally. We recommend conducting a stability study where you compare the degradation of this compound in unstabilized formulations versus formulations with varying concentrations of the chosen antioxidant (e.g., 0.1%, 0.5%, 1.0% w/w).

Q4: What type of field dispenser is best for this compound?

A4: The ideal dispenser depends on the desired release profile and duration. For long-term, controlled release, membrane-based dispensers or laminated pouches are often suitable. For a shorter-term or more burst-like release, rubber septa or polymeric plugs can be used.

Q5: How does temperature affect the stability and release rate of this compound?

A5: Higher temperatures increase both the degradation rate and the release rate of this compound. The release rate from most passive dispensers is directly proportional to the ambient temperature. It is crucial to consider the expected temperature range in the field when designing your experiment and selecting a dispenser.

Data Presentation

Table 1: Effect of Antioxidants on the Stability of this compound in Field Dispensers

FormulationAntioxidant Concentration (% w/w)This compound Remaining after 30 days (%)
Control065
Formulation A0.1% BHT85
Formulation B0.5% BHT92
Formulation C0.1% α-tocopherol82
Formulation D0.5% α-tocopherol89

Note: Data are illustrative and may vary depending on dispenser type and field conditions.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Formulations

  • Objective: To evaluate the effectiveness of different antioxidants in preventing the degradation of this compound under accelerated aging conditions.

  • Materials:

    • This compound (≥95% purity)

    • Selected antioxidants (e.g., BHT, α-tocopherol)

    • Dispenser vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

    • Environmental chamber

    • Gas chromatograph with a flame ionization detector (GC-FID)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane).

    • Prepare formulations by adding the desired concentration of antioxidant to the this compound stock solution. Include a control formulation with no antioxidant.

    • Aliquot 1 mL of each formulation into labeled dispenser vials.

    • Place the vials in an environmental chamber at an elevated temperature (e.g., 40°C) and controlled humidity.

    • At specified time points (e.g., 0, 7, 14, 21, 28 days), remove a set of vials for analysis.

    • Quantify the concentration of this compound in each sample using GC-FID.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the degradation curves for each formulation.

Visualizations

degradation_pathway Dodecenol (Z)-Dodec-8-en-1-ol Aldehyde (Z)-Dodec-8-en-1-al Dodecenol->Aldehyde Oxidation CarboxylicAcid (Z)-Dodec-8-enoic Acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Degradation pathway of this compound.

troubleshooting_workflow Start Dispenser Failure CheckDegradation Analyze for Degradation Products Start->CheckDegradation CheckReleaseRate Measure Release Rate CheckDegradation->CheckReleaseRate No Degradation AddAntioxidant Add Antioxidant to Formulation CheckDegradation->AddAntioxidant Degradation Detected ChangeDispenser Change Dispenser Type CheckReleaseRate->ChangeDispenser Inconsistent Release CheckIsomerization Analyze for Isomerization CheckReleaseRate->CheckIsomerization Consistent Release AdjustpH Adjust Formulation pH CheckIsomerization->AdjustpH Isomerization Detected UVProtect Use UV-protective Dispenser AdjustpH->UVProtect

Caption: Troubleshooting workflow for dispenser issues.

Technical Support Center: Optimizing Dodec-8-en-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dodec-8-en-1-ol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the Z/E isomer ratio in their synthetic routes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with high Z-selectivity?

A1: The most common and effective methods for achieving a high Z/E isomer ratio in the synthesis of this compound are the Wittig reaction with unstabilized ylides, the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, and the semi-hydrogenation of a corresponding alkyne.

Q2: How can I accurately determine the Z/E isomer ratio of my this compound product?

A2: The Z/E isomer ratio is typically determined using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the coupling constants (J-values) of the vinylic protons are diagnostic; Z-isomers generally exhibit smaller coupling constants than E-isomers. For ¹³C NMR, the chemical shifts of the allylic carbons can also distinguish between Z and E isomers[1].

Q3: What are the common impurities or side products I might encounter?

A3: Besides the undesired E-isomer, common impurities can include unreacted starting materials (aldehyde and phosphonium salt/phosphonate), triphenylphosphine oxide (in the case of the Wittig reaction), and over-reduction or isomerization products in alkyne hydrogenations. The alcohol functionality can also be susceptible to oxidation to the corresponding aldehyde or carboxylic acid[2].

Q4: Are there any recommended methods for purifying the Z-isomer of this compound?

A4: Purification to enrich the Z-isomer can be achieved through several methods. Column chromatography on silica gel is a standard laboratory technique. For some alkene isomers, separation can be achieved by fractional distillation under reduced pressure. Additionally, a less common but effective method involves the formation of urea inclusion complexes, which may preferentially form with the E-isomer, allowing for the enrichment of the Z-isomer in the remaining solution[1]. Silver ion chromatography has also been used for the separation of E/Z isomers of alkene alcohols and their derivatives[3].

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic method.

Wittig Reaction

Issue: Low Z/E Isomer Ratio (Predominance of E-isomer)

Potential Cause Troubleshooting Step
Use of a stabilized or semi-stabilized ylide. Ensure you are using a non-stabilized ylide (e.g., derived from an alkyltriphenylphosphonium halide). Stabilized ylides, which have an electron-withdrawing group on the carbanion, inherently favor the formation of the E-alkene[4].
Presence of lithium salts. The presence of lithium salts can decrease Z-selectivity by promoting equilibration of intermediates[5][6]. Use sodium- or potassium-based strong bases like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) instead of n-butyllithium (n-BuLi) to generate the ylide. If a lithium base must be used, ensure the reaction is run under salt-free conditions if possible.
High reaction temperature. Elevated temperatures can lead to the erosion of stereoselectivity. Perform the reaction at low temperatures (e.g., -78 °C to room temperature) to favor the kinetically controlled Z-product[2].
Polar aprotic solvent. While polar aprotic solvents like DMF can sometimes be used, non-polar solvents like THF or toluene are generally preferred for high Z-selectivity with non-stabilized ylides. The use of DMF in the presence of iodide salts, however, has been reported to favor the Z-isomer[7].

Issue: Low or No Product Yield

Potential Cause Troubleshooting Step
Inefficient ylide formation. Ensure the phosphonium salt is dry and the base is fresh and of sufficient strength. Monitor ylide formation (often indicated by a color change, e.g., to deep red or orange) before adding the aldehyde. Consider using a stronger base or a different solvent system.
Decomposition of the ylide. Some ylides, particularly those that are not stabilized, can be unstable. It is often best to generate the ylide in situ and use it immediately. In some cases, adding the aldehyde to the reaction mixture before the base can be beneficial if the ylide is particularly unstable[8].
Sterically hindered reactants. If either the aldehyde or the ylide is sterically hindered, the reaction rate may be significantly reduced[7]. In such cases, the Horner-Wadsworth-Emmons reaction may be a better alternative.
Issues with the aldehyde. Aldehydes can be prone to oxidation or polymerization. Use freshly distilled or purified aldehyde for the best results[7].
Horner-Wadsworth-Emmons (HWE) Reaction (Still-Gennari Modification)

Issue: Low Z/E Isomer Ratio

Potential Cause Troubleshooting Step
Incorrect phosphonate reagent. The Still-Gennari modification requires the use of phosphonates with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) or diaryl phosphonates[9][10]. Standard trialkyl phosphonates will favor the E-isomer.
Suboptimal base and reaction conditions. For high Z-selectivity, strongly dissociating conditions are necessary. Use a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) or potassium tert-butoxide in combination with a crown ether (e.g., 18-crown-6) in an aprotic solvent like THF at low temperatures (-78 °C)[10].
Reaction temperature too high. Allowing the reaction to warm prematurely can lead to a decrease in Z-selectivity. Maintain a low temperature during the addition and initial reaction period.
Alkyne Semi-Hydrogenation

Issue: Over-reduction to the Alkane

Potential Cause Troubleshooting Step
Catalyst is too active. The catalyst may be too active, leading to the reduction of the initially formed alkene. Ensure the catalyst is properly "poisoned." For Lindlar's catalyst (Pd/CaCO₃), the presence of lead acetate and quinoline is crucial to deactivate the catalyst surface and prevent over-reduction.
Reaction time is too long. Monitor the reaction progress closely by TLC or GC and stop the reaction as soon as the alkyne has been consumed.
Excess hydrogen. Use a stoichiometric amount of hydrogen gas or a hydrogen donor. Using a balloon filled with hydrogen at atmospheric pressure can be a simple way to avoid high pressures that may favor over-reduction.

Issue: Low Z/E Isomer Ratio (Formation of E-isomer)

Potential Cause Troubleshooting Step
Isomerization of the Z-alkene. The catalyst itself or residual acid/base in the reaction mixture can cause isomerization of the Z-alkene to the more thermodynamically stable E-alkene. Ensure the reaction workup neutralizes any acidic or basic species.
Incorrect catalyst choice. While Lindlar's catalyst and P-2 Nickel are known for Z-selectivity, other catalysts may favor the E-isomer or a mixture. Verify the catalyst and its preparation method.

Experimental Protocols

Protocol 1: Wittig Reaction for (Z)-Dodec-8-en-1-ol

This protocol is adapted from a patented procedure (CN101906034A) for the synthesis of (Z)-8-Dodecen-1-ol.

Materials:

  • 8-Hydroxyoctyltriphenylphosphonium salt

  • n-Butyraldehyde

  • Sodium amide (NaNH₂) or Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Toluene

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the 8-hydroxyoctyltriphenylphosphonium salt in a 1:3 mixture of anhydrous DMF and anhydrous toluene.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add one equivalent of sodium amide (or sodium hydride) to the suspension under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 1 hour to allow for the formation of the ylide (a color change is typically observed).

  • Add one equivalent of n-butyraldehyde dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a non-polar solvent (e.g., diethyl ether or hexane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (Z)-Dodec-8-en-1-ol.

Expected Outcome:

  • Yield: ~92%

  • Z/E Ratio: ~95:5

Protocol 2: Still-Gennari HWE Reaction for a Z-Alkene

This is a general protocol for the Still-Gennari olefination, which can be adapted for the synthesis of (Z)-Dodec-8-en-1-ol by using an appropriate aldehyde and phosphonate.

Materials:

  • Aldehyde (e.g., Butyraldehyde)

  • Bis(2,2,2-trifluoroethyl) (8-hydroxyoctyl)phosphonate

  • Potassium tert-butoxide (t-BuOK) or Potassium hexamethyldisilazide (KHMDS)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the phosphonate and 18-crown-6 (3 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde (1 equivalent) to the cooled solution.

  • In a separate flask, prepare a solution of potassium tert-butoxide (2.1 equivalents) in anhydrous THF.

  • Add the potassium tert-butoxide solution dropwise to the reaction mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Alkyne Semi-Hydrogenation using a P-2 Nickel Catalyst

This protocol is based on the selective reduction of an alkyne to a Z-alkene.

Materials:

  • Dodec-8-yn-1-ol

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Ethanol

  • Ethylenediamine

Procedure:

  • Catalyst Preparation (P-2 Ni): In a flask, dissolve nickel(II) acetate tetrahydrate in ethanol. To this solution, add a solution of sodium borohydride in ethanol. A black precipitate of the P-2 Nickel catalyst will form.

  • Hydrogenation: To a suspension of the freshly prepared P-2 Nickel catalyst in ethanol, add a small amount of ethylenediamine.

  • Add the Dodec-8-yn-1-ol to the catalyst suspension.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature, monitoring the uptake of hydrogen and the reaction progress by TLC or GC.

  • Once the starting alkyne is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Methods for Z-Dodec-8-en-1-ol Synthesis

MethodKey ReagentsTypical Z/E RatioReported YieldNotes
Wittig Reaction 8-Hydroxyoctyltriphenylphosphonium salt, n-butyraldehyde, NaNH₂ or NaH95:5~92%High Z-selectivity is achieved with non-stabilized ylides and under salt-free conditions[2].
Modified Wittig 8-Bromooctyltriphenylphosphonium salt, n-butyraldehyde, K₂CO₃, 18-crown-695:5~83%Phase-transfer catalysis can improve efficiency[2].
Still-Gennari (HWE) Bis(2,2,2-trifluoroethyl) phosphonate, aldehyde, KHMDS, 18-crown-6>95:5 (general)HighExcellent Z-selectivity for a variety of aldehydes[11].
Alkyne Hydrogenation Dodec-8-yn-1-ol, Lindlar's Catalyst, H₂97:3~95%Catalyst poisoning is critical to prevent over-reduction and ensure Z-selectivity[2].
Alkyne Hydrogenation Dodec-8-yn-1-ol, P-2 Ni Catalyst, H₂, Ethylenediamine~85:15HighProvides good Z-selectivity[12].

Visualizations

Wittig_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products Phosphonium_Salt 8-Hydroxyoctyl- triphenylphosphonium Salt Ylide_Formation Ylide Formation (Base: NaNH₂ or NaH) Solvent: DMF/Toluene Phosphonium_Salt->Ylide_Formation Aldehyde n-Butyraldehyde Nucleophilic_Attack Nucleophilic Attack (Formation of Betaine/Oxaphosphetane) Aldehyde->Nucleophilic_Attack Ylide_Formation->Nucleophilic_Attack Elimination Elimination Nucleophilic_Attack->Elimination Z_Dodecenol (Z)-Dodec-8-en-1-ol Elimination->Z_Dodecenol Major Product E_Dodecenol (E)-Dodec-8-en-1-ol Elimination->E_Dodecenol Minor Product Byproduct Triphenylphosphine Oxide Elimination->Byproduct

Caption: Workflow for the Wittig synthesis of this compound.

Z_E_Isomer_Factors cluster_wittig Wittig Reaction cluster_hwe HWE Reaction cluster_hydrogenation Alkyne Hydrogenation Z_Isomer Favors Z-Isomer E_Isomer Favors E-Isomer Unstabilized_Ylide Unstabilized Ylide Unstabilized_Ylide->Z_Isomer Low_Temp Low Temperature Low_Temp->Z_Isomer Non_Polar_Solvent Non-Polar Solvent Non_Polar_Solvent->Z_Isomer Na_or_K_Base Na+ or K+ Base Na_or_K_Base->Z_Isomer Stabilized_Ylide Stabilized Ylide Stabilized_Ylide->E_Isomer High_Temp High Temperature High_Temp->E_Isomer Li_Salts Presence of Li+ Salts Li_Salts->E_Isomer Still_Gennari Still-Gennari Conditions (e.g., KHMDS, 18-crown-6) Still_Gennari->Z_Isomer Standard_HWE Standard Conditions Standard_HWE->E_Isomer Lindlar_Catalyst Lindlar's Catalyst Lindlar_Catalyst->Z_Isomer P2_Ni P-2 Ni Catalyst P2_Ni->Z_Isomer

Caption: Factors influencing the Z/E isomer ratio in alkene synthesis.

References

Technical Support Center: Troubleshooting GC-MS Analysis of Dodec-8-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodec-8-en-1-ol and similar long-chain unsaturated alcohols in GC-MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of this compound.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound samples?

A1: Peak tailing is a common issue when analyzing polar compounds like alcohols. It can be caused by several factors:

  • Active Sites in the System: The free hydroxyl group of this compound can interact with active sites in the GC inlet, column, or transfer line. This is a primary cause of peak tailing.

    • Solution: Derivatization of the alcohol to a less polar form, such as a trimethylsilyl (TMS) ether, is highly recommended to improve peak shape.[1] Using an inert column, such as a DB-5ms Ultra Inert, can also minimize these interactions.[2] Regular maintenance, including cleaning the injector and replacing the liner and septa, is also crucial.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to dead volume and peak tailing.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth according to the manufacturer's instructions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Temperature Program: If the initial oven temperature is too low, it can cause the sample to condense at the head of the column, leading to broad or tailing peaks.

    • Solution: Optimize the initial oven temperature and the temperature ramp rate. A good starting point for a DB-5 type column is an initial temperature of around 40-60°C, followed by a ramp of 10-20°C/min.[2][3]

Q2: I am experiencing low sensitivity or no peak at all for this compound. What are the possible causes?

A2: Low sensitivity can be frustrating. Here are some potential reasons and solutions:

  • Sample Degradation: Long-chain unsaturated alcohols can be thermally labile and may degrade in a hot injector.

    • Solution: Use a lower injector temperature (e.g., 250°C) and consider a pulsed splitless injection to minimize the time the analyte spends in the inlet.[2] Derivatization also increases the thermal stability of the analyte.[4]

  • Adsorption: As mentioned above, the analyte can adsorb to active sites in the system.

    • Solution: Derivatization is the most effective solution. Ensure all components of the flow path are inert.

  • Leaks in the System: A leak in the injector, column fittings, or mass spectrometer can significantly reduce sensitivity.

    • Solution: Perform a leak check of the entire system. Pay close attention to the septum and column connections.

  • Improper Derivatization: An incomplete or failed derivatization reaction will result in a weak or absent signal for the derivatized analyte.

    • Solution: Ensure your derivatization reagent (e.g., BSTFA) is fresh and not exposed to moisture. Optimize the reaction time and temperature. A typical procedure involves heating the sample with BSTFA and a catalyst like TMCS at 60-70°C for 30 minutes.[4]

  • Detector Issues: The mass spectrometer may not be tuned correctly, or the detector may be failing.

    • Solution: Perform an autotune of the mass spectrometer and check the detector's performance.

Q3: My mass spectrum for this compound doesn't look right, or I'm not seeing the expected molecular ion.

A3: Interpreting mass spectra requires understanding the fragmentation patterns.

  • Underivatized Alcohol: The molecular ion of underivatized this compound (m/z 184.3) may be weak or absent in the electron ionization (EI) mass spectrum. Common fragments include those resulting from the loss of water (M-18) and various hydrocarbon fragments.

  • TMS-Derivatized Alcohol: The trimethylsilyl derivative will have a different fragmentation pattern.

    • Expected Fragments: Look for a prominent M-15 peak (loss of a methyl group from the TMS moiety) and a characteristic ion at m/z 73, which corresponds to the trimethylsilyl cation ([Si(CH_3)_3]^+).[1] Other significant fragments can arise from cleavage of the carbon chain.

    • Troubleshooting: If you do not see these characteristic fragments, it is likely that the derivatization was unsuccessful. Review your derivatization protocol and ensure your reagents are viable.

Q4: I am having trouble separating isomers of this compound. How can I improve the resolution?

A4: Separating geometric isomers (cis/trans) can be challenging.

  • Column Selection: The choice of GC column is critical. A more polar column, such as a DB-Wax (polyethylene glycol), will generally provide better separation of isomers than a non-polar column like a DB-5.

  • Temperature Program: A slower temperature ramp rate can improve the resolution between closely eluting peaks.

  • Column Length: A longer column will provide more theoretical plates and thus better resolving power.

Data Presentation

The following table summarizes key quantitative data for the GC-MS analysis of this compound and its trimethylsilyl (TMS) derivative.

Parameter(Z)-Dodec-8-en-1-ol(E)-Dodec-8-en-1-ol(Z)-Dodec-8-en-1-ol TMS Derivative
Molecular Weight 184.32 g/mol 184.32 g/mol 256.5 g/mol
Kováts Retention Index (DB-5) 1468[5]1466Not available
Kováts Retention Index (DB-Wax) 2016[5]2005Not available
Key Mass Spectral Fragments (m/z) 55, 67, 81, 96, 110, 124, 138, 166 (M-18)Not available73, [M-15]

Experimental Protocols

1. Sample Preparation and Derivatization (Silylation)

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether, which is recommended for robust GC-MS analysis.

  • Materials:

    • This compound sample

    • Anhydrous solvent (e.g., hexane, dichloromethane)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Autosampler vials with inserts

    • Heating block or oven

  • Procedure:

    • Prepare a solution of the this compound sample in the anhydrous solvent at a concentration of approximately 10-100 µg/mL in an autosampler vial.

    • Add an excess of the derivatizing reagent. A general rule is to use a 2:1 molar ratio of BSTFA to the active hydrogen in the alcohol.[4] For a 100 µL sample solution, adding 50 µL of BSTFA + 1% TMCS is a good starting point.

    • Cap the vial tightly.

    • Heat the vial at 60-70°C for 30 minutes to ensure the reaction goes to completion.[4]

    • Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.

2. GC-MS Analysis

This is a general-purpose method suitable for the analysis of derivatized this compound. Optimization may be required based on your specific instrumentation and analytical goals.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Autosampler

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2][5] For better isomer separation, a DB-Wax column can be used.[5]

    • Injector: Split/splitless inlet.

    • Injector Temperature: 250°C.[2]

    • Injection Mode: Splitless injection (1 µL).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_end Resolution start GC-MS Analysis of this compound problem Poor Peak Shape, Low Sensitivity, or Incorrect Mass Spectrum? start->problem derivatization Derivatize Sample (Silylation) problem->derivatization Yes end Successful Analysis problem->end No instrument_check Check Instrument Parameters (Injector, Column, Detector) derivatization->instrument_check method_optimization Optimize GC Method (Temperature Program, Flow Rate) instrument_check->method_optimization system_maintenance Perform System Maintenance (Leak Check, Clean Injector) method_optimization->system_maintenance system_maintenance->end Silylation_Reaction cluster_reactants Reactants cluster_products Products alcohol This compound (R-OH) tms_ether TMS Ether (R-O-Si(CH3)3) alcohol->tms_ether + BSTFA bstfa BSTFA (CF3CON[Si(CH3)3]2) bstfa->tms_ether byproduct Byproduct bstfa->byproduct

References

Technical Support Center: Degradation of Dodec-8-en-1-ol Under Field Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Dodec-8-en-1-ol in field experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation in the field a concern?

This compound is a straight-chain lepidopteran pheromone.[1][2] Understanding its degradation under field conditions is crucial for developing effective and stable pheromone-based pest management strategies, as its efficacy relies on its persistence and integrity in the environment.

Q2: What are the primary degradation pathways for this compound in the field?

Under field conditions, this compound is susceptible to both abiotic and biotic degradation pathways.

  • Abiotic Degradation: This includes oxidation, photodegradation, and ozonolysis.

    • Oxidation: The primary alcohol functional group can be oxidized to form (Z)-8-Dodecenal and subsequently (Z)-8-Dodecenoic acid.[1]

    • Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight can lead to the degradation of the molecule. The double bond in the structure makes it susceptible to photochemical reactions.

    • Ozonolysis: The carbon-carbon double bond can be cleaved by ozone present in the atmosphere, leading to the formation of smaller, oxygenated compounds.[3][4][5]

  • Biotic Degradation: This involves breakdown by microorganisms present in the environment.

    • Microbial Degradation: Soil microorganisms can utilize long-chain alcohols as a carbon source, leading to their degradation.[6] The rate of microbial degradation can be influenced by factors such as soil type, moisture, temperature, and the microbial population present.[6][7]

Q3: What are the expected degradation products of this compound?

Based on the degradation pathways, the expected degradation products include:

  • (Z)-8-Dodecenal: The aldehyde resulting from the oxidation of the alcohol group.[1]

  • (Z)-8-Dodecenoic acid: The carboxylic acid resulting from further oxidation of the aldehyde.[1]

  • Shorter-chain aldehydes and carboxylic acids: Resulting from the cleavage of the double bond via ozonolysis.

  • Hydroxylated derivatives: From microbial metabolism.

  • Isomers: The cis configuration of the double bond may isomerize to the trans configuration under certain conditions, although this is more commonly observed in compounds with conjugated double bonds.

Troubleshooting Guides

Experimental Design & Field Sampling
Issue Possible Causes Recommended Solutions
Low or no recovery of this compound from field samples. Inefficient trapping method.Use an appropriate air sampling method with a suitable adsorbent like Porapak Q or activated charcoal.[8] For passive sampling, ensure the dispenser design allows for efficient release and recapture.
Rapid degradation due to environmental factors.Consider the timing of your sampling to avoid peak UV radiation or high temperatures. If possible, set up control experiments in a more controlled environment to assess baseline degradation.
Improper storage of samples.Store collected samples at low temperatures (e.g., -20°C or -80°C) to minimize degradation before analysis.[2]
Inconsistent results between replicate field trials. High variability in microclimate conditions (temperature, humidity, wind) at the sampling sites.Carefully document the environmental conditions at each sampling location. Use multiple replicates to account for spatial and temporal variability.
Contamination of sampling equipment.Thoroughly clean all sampling equipment with appropriate solvents before each use to avoid cross-contamination.
Suspected sample contamination. Presence of interfering volatile organic compounds (VOCs) from vegetation or anthropogenic sources.Collect blank field samples to identify background contaminants. Use a highly selective analytical method like GC-MS/MS to differentiate the target analyte from interfering compounds.
Contamination from sampling or storage materials.Use high-purity solvents and materials for all sampling and storage steps. Run method blanks to check for contamination from these sources.
Sample Preparation & Analysis (GC-MS)
Issue Possible Causes Recommended Solutions
Peak tailing for this compound. Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for the analysis of polar compounds. Consider derivatization to a less polar compound if tailing persists.
Column contamination.Bake out the column according to the manufacturer's instructions. If contamination is severe, trim the front end of the column or replace it.
Ghost peaks appearing in chromatograms. Contamination of the syringe, inlet, or carrier gas.Run blank injections of solvent to identify the source of contamination. Clean the syringe and inlet. Ensure high-purity carrier gas is used with appropriate traps.
Carryover from a previous highly concentrated sample.Run several solvent blanks between samples to wash out any residual analyte.
Irreproducible retention times. Fluctuations in carrier gas flow rate or oven temperature.Check for leaks in the gas lines and ensure the electronic pressure control is functioning correctly. Verify the oven temperature program is accurate and reproducible.
Column degradation.Over time, the stationary phase of the column can degrade. If retention times consistently shift, the column may need to be replaced.
Isomerization of (Z)-Dodec-8-en-1-ol to the (E)-isomer. High temperatures in the GC inlet.Optimize the inlet temperature to be high enough for efficient volatilization but not so high as to cause thermal isomerization.
Active sites in the inlet or column.Use a well-deactivated liner and column to minimize catalytic isomerization.
Low signal intensity. Poor analyte transfer from the inlet to the column.Ensure the column is installed correctly in the inlet. Optimize the split ratio for split/splitless injection.
Inefficient ionization in the mass spectrometer.Tune the mass spectrometer according to the manufacturer's recommendations.

Experimental Protocols

Protocol 1: Field Air Sampling of this compound
  • Materials:

    • Personal air sampling pump.

    • Adsorbent tubes (e.g., Porapak Q or activated charcoal).

    • Weather station to record temperature, humidity, and wind speed.

    • UV sensor.

  • Procedure:

    • Place the adsorbent tubes at the desired sampling height and location within the field.

    • Connect the tubes to the air sampling pumps and draw air through the tubes at a known flow rate for a specified duration.

    • After sampling, cap the tubes securely.

    • Record all environmental data during the sampling period.

    • Store the tubes at -20°C until analysis.

Protocol 2: Solvent Extraction of this compound from Adsorbent Tubes
  • Materials:

    • High-purity hexane or dichloromethane.

    • Glass vials with PTFE-lined caps.

    • Vortex mixer.

    • Concentrator (e.g., nitrogen evaporator).

  • Procedure:

    • Break open the adsorbent tube and transfer the contents to a glass vial.

    • Add a known volume of solvent (e.g., 2 mL of hexane).

    • Vortex the vial for 2-5 minutes to ensure thorough extraction.

    • Carefully transfer the solvent to a clean vial, leaving the adsorbent material behind.

    • Repeat the extraction process with a fresh aliquot of solvent.

    • Combine the solvent extracts and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the concentrated extract to an autosampler vial for GC-MS analysis.

Protocol 3: GC-MS Analysis of this compound
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column suitable for pheromone analysis (e.g., DB-5ms or equivalent).

  • GC Conditions (Example):

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: 80°C for 1 min, then ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis:

    • Inject 1 µL of the extracted sample into the GC-MS.

    • Identify this compound and its potential degradation products based on their retention times and mass spectra compared to authentic standards.

    • Quantify the compounds using a calibration curve prepared from certified reference standards.

Data Presentation

Table 1: Abiotic Degradation of this compound

Degradation Pathway Key Environmental Factor Primary Degradation Products Notes
Oxidation Oxygen, Temperature(Z)-8-Dodecenal, (Z)-8-Dodecenoic acidHigher temperatures generally accelerate oxidation rates.
Photodegradation UV Radiation (Sunlight)Isomers, smaller unsaturated moleculesThe presence of a double bond increases susceptibility to photodegradation.
Ozonolysis Ozone (O₃)Nonanal, 4-oxobutanoic acidCleavage of the C=C double bond.

Table 2: Biotic Degradation of this compound

Degradation Pathway Key Biological Factor Potential Degradation Products Notes
Microbial Degradation Soil microorganisms (bacteria, fungi)Hydroxylated derivatives, fatty acidsDegradation rates are influenced by soil type, moisture, and temperature.

Visualizations

DegradationPathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation Dodecenol This compound Oxidation Oxidation Dodecenol->Oxidation O2, Temp Photodegradation Photodegradation Dodecenol->Photodegradation UV Light Ozonolysis Ozonolysis Dodecenol->Ozonolysis O3 Microbial Microbial Degradation Dodecenol->Microbial Microorganisms Aldehyde (Z)-8-Dodecenal Oxidation->Aldehyde CleavageProducts Cleavage Products Ozonolysis->CleavageProducts Hydroxylated Hydroxylated Derivatives Microbial->Hydroxylated CarboxylicAcid (Z)-8-Dodecenoic acid Aldehyde->CarboxylicAcid

Caption: Degradation pathways of this compound under field conditions.

ExperimentalWorkflow start Start: Field Experiment sampling Air Sampling (Adsorbent Tubes) start->sampling extraction Solvent Extraction sampling->extraction analysis GC-MS Analysis extraction->analysis data Data Interpretation analysis->data end End: Results data->end

Caption: General experimental workflow for studying this compound degradation.

References

Minimizing byproducts in the synthesis of Dodec-8-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in minimizing byproducts during the synthesis of Dodec-8-en-1-ol, a key component in the pheromone blends of several insect species, including the oriental fruit moth (Grapholita molesta).[1][2] Achieving high stereochemical purity is crucial for its biological activity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts when synthesizing (Z)-Dodec-8-en-1-ol via the Wittig reaction?

A1: The most common byproduct is the geometric isomer, (E)-Dodec-8-en-1-ol.[1] The Wittig reaction can produce a mixture of Z (cis) and E (trans) isomers.[3] Another significant byproduct is triphenylphosphine oxide, which is formed from the Wittig reagent during the reaction.[4] Depending on the purification process, unreacted starting materials such as the aldehyde or the phosphonium salt may also be present.

Q2: How can I maximize the formation of the desired (Z)-isomer over the (E)-isomer in a Wittig reaction?

A2: To favor the Z-alkene, non-stabilized ylides should be used.[5] The stereochemical outcome is often determined by the reaction conditions. Key strategies include:

  • Use of Salt-Free Ylides: Lithium salts can influence the reaction intermediate, leading to more of the E-isomer. Preparing the ylide in a way that minimizes soluble lithium salts can increase Z-selectivity.[5]

  • Solvent Choice: Aprotic and less polar solvents, such as toluene or THF, are generally preferred.[1]

  • Temperature Control: Running the reaction at low temperatures, from 0°C to room temperature, typically favors the kinetically controlled Z-product.[1]

  • Base Selection: Strong bases like sodium amide (NaNH₂) or sodium hydride (NaH) are effective for generating the ylide.[1]

Q3: I am using catalytic hydrogenation to synthesize this compound from an alkyne precursor. What could cause the formation of Dodecan-1-ol?

A3: The presence of Dodecan-1-ol, the fully saturated alcohol, is a result of over-hydrogenation. This occurs when the triple bond is reduced to a double bond and then further reduced to a single bond. To prevent this, a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline), should be used. This catalyst is specifically designed to stop the hydrogenation at the alkene stage, yielding the cis-alkene.

Q4: My overall reaction yield is consistently low. What are the common pitfalls?

A4: For a Wittig synthesis, low yields can stem from several issues:

  • Incomplete Ylide Formation: The C-H bond adjacent to the phosphorus in the phosphonium salt is acidic but requires a very strong base for complete deprotonation.[4] Ensure your base (e.g., n-BuLi, NaNH₂) is fresh and the reaction is conducted under strictly anhydrous (water-free) conditions, as ylides are readily protonated by water.

  • Side Reactions: Ylides are strong bases and can participate in side reactions if other electrophilic or acidic functional groups are present.[6]

  • Steric Hindrance: While not a major issue with n-butyraldehyde, highly hindered ketones or aldehydes can react slowly, leading to lower yields.[3]

Q5: How can I effectively remove the triphenylphosphine oxide byproduct after the Wittig reaction?

A5: Triphenylphosphine oxide can be challenging to remove due to its polarity and crystallinity. Common purification methods include:

  • Chromatography: Column chromatography on silica gel is a very effective method for separating the desired alcohol from triphenylphosphine oxide and any remaining starting materials.[1][2]

  • Crystallization: In some cases, triphenylphosphine oxide can be precipitated out of a non-polar solvent (like a mixture of hexane and ether) at low temperatures, allowing it to be removed by filtration.

Troubleshooting Guide

Symptom / Observation Possible Cause Suggested Solution
Low Z/E Isomer Ratio Reaction conditions favor the more stable E-isomer (thermodynamic control).Use non-stabilized, salt-free ylides; run the reaction at low temperatures (0°C to RT); use aprotic, non-polar solvents like THF or toluene.[1][5]
Significant amount of saturated Dodecan-1-ol in product (from hydrogenation) Over-hydrogenation of the double bond.Use a poisoned catalyst like Lindlar's catalyst for alkyne reductions. Carefully monitor hydrogen uptake and reaction time.
Low Overall Yield Incomplete ylide formation due to moisture or insufficient base strength.Use a fresh, strong base (e.g., n-BuLi, NaNH₂).[1] Ensure all glassware is oven-dried and reagents/solvents are anhydrous.[6]
Unreacted Aldehyde Detected Inefficient reaction between the ylide and the aldehyde.Confirm complete formation of the ylide before adding the aldehyde. Ensure a 1:1 stoichiometry or a slight excess of the ylide.
Complex mixture of unidentified byproducts Side reactions from impurities or incorrect reaction conditions.Purify all starting materials. Re-verify reaction temperature, solvent, and atmosphere (e.g., ensure an inert atmosphere like nitrogen or argon).

Data on Synthetic Methods

The following table summarizes quantitative data from established synthetic routes for (Z)-Dodec-8-en-1-ol.

Synthetic Method Key Reagents Yield Z/E Ratio Reference
Wittig Reaction 8-hydroxyoctyltriphenylphosphonium salt, n-butyraldehyde, NaNH₂92%95:5[1]
Modified Wittig Reaction 8-bromooctyltriphenylphosphonium salt, K₂CO₃, 18-crown-683%95:5[1]
Reduction Z-8-Dodecenal, NaBH₄85-90%(N/A)[1]
Multi-step from Cyclododecatriene (Z,E,E)-1,5,9-cyclododecatriene~15% (overall)(N/A)[2]

Experimental Protocols

Protocol: Wittig Synthesis of (Z)-Dodec-8-en-1-ol[1]

This protocol is based on a high-yield method favoring the Z-isomer.

Materials:

  • 8-hydroxyoctyltriphenylphosphonium salt

  • n-butyraldehyde

  • Sodium amide (NaNH₂)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Ice water

  • Diethyl ether

  • Saturated NaCl solution (brine)

Procedure:

  • Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), suspend the 8-hydroxyoctyltriphenylphosphonium salt in a 1:3 mixed solvent system of anhydrous DMF and anhydrous toluene.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add sodium amide (NaNH₂) portion-wise to the stirred suspension. The color should change, indicating the formation of the ylide.

  • Allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional hour to ensure complete ylide formation.

  • Wittig Reaction: Cool the resulting ylide solution back to 0°C.

  • Add n-butyraldehyde dropwise via a syringe to the ylide solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction by carefully pouring it into a beaker of ice water.

  • Neutralize the mixture with a dilute acid (e.g., 1M HCl) until it is slightly acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to obtain pure (Z)-Dodec-8-en-1-ol.

Visualizations

G Workflow for (Z)-Dodec-8-en-1-ol Synthesis via Wittig Reaction start Starting Materials: - 8-hydroxyoctyltriphenylphosphonium salt - n-butyraldehyde ylide_formation Ylide Formation (Strong Base, e.g., NaNH2) start->ylide_formation Add Base wittig_reaction Wittig Reaction (Anhydrous Solvent, e.g., DMF/Toluene) ylide_formation->wittig_reaction Add Aldehyde workup Reaction Workup (Quenching, Neutralization, Extraction) wittig_reaction->workup Reaction Complete purification Purification (Distillation / Chromatography) workup->purification product Final Product: (Z)-Dodec-8-en-1-ol purification->product

Caption: General workflow for the synthesis of (Z)-Dodec-8-en-1-ol using the Wittig reaction.

G Key Reaction Pathways in Wittig Synthesis reactants Phosphonium Ylide + n-Butyraldehyde betaine_erythro Erythro Betaine Intermediate reactants->betaine_erythro Kinetic Control (Favored for Z-isomer) betaine_threo Threo Betaine Intermediate reactants->betaine_threo Thermodynamic Control oxaphosphetane_cis cis-Oxaphosphetane betaine_erythro->oxaphosphetane_cis oxaphosphetane_trans trans-Oxaphosphetane betaine_threo->oxaphosphetane_trans z_product (Z)-Dodec-8-en-1-ol (Desired Product) oxaphosphetane_cis->z_product phosphine_oxide Triphenylphosphine Oxide (Byproduct) oxaphosphetane_cis->phosphine_oxide e_product (E)-Dodec-8-en-1-ol (Byproduct) oxaphosphetane_trans->e_product oxaphosphetane_trans->phosphine_oxide

Caption: Formation of Z (desired) and E (byproduct) isomers via different intermediates.

References

Improving the slow-release formulation of Dodec-8-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and improving slow-release formulations of (Z)-dodec-8-en-1-ol (codlemone).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in developing a slow-release codlemone formulation?

A1: The primary challenges include achieving a consistent, zero-order release rate to avoid an initial burst and subsequent rapid decline, protecting the pheromone from environmental degradation (UV light and oxidation), and ensuring the formulation remains effective for the entire target period. Problems often arise when the dispenser matrix allows for either too high a release, exhausting the supply prematurely, or too low a release, which is not effective.[1]

Q2: Which types of dispenser technologies are available for codlemone?

A2: A variety of dispensing technologies are used, each with specific advantages and disadvantages. The most common include hand-applied passive dispensers like polyethylene tubes or PVC polymers.[2][3] Other technologies include microencapsulated sprayable formulations, aerosol devices, and innovative matrices like sol-gels, which offer controlled pore sizes to regulate release rates.[4][5]

Q3: How does the density of dispensers in the field impact efficacy?

A3: For codlemone, which relies on competitive attraction or creating false trails, a higher number of release points is crucial for effective mating disruption.[6] Simply increasing the pheromone load in fewer dispensers is less effective because the plume from a single source only extends a limited distance.[6] Therefore, uniformly distributing a higher number of dispensers (e.g., up to 400 per acre) provides better coverage and improves efficacy, especially in areas with high pest populations.[6][7]

Q4: What is the optimal release rate for codlemone?

A4: The optimal release rate depends on the application's goal (monitoring vs. mating disruption). For attraction purposes in monitoring traps, release rates between 11 and 67 μ g/day have been found to yield consistent catches.[8] For mating disruption, higher release rates are necessary to saturate an area, but the dispenser's longevity must also be considered to ensure season-long protection.

Troubleshooting Guide

This section addresses specific issues you may encounter during your formulation experiments.

Problem: My formulation shows a high initial "burst" release of codlemone.

Possible Cause Suggested Solution
Pheromone Saturation on Surface During formulation, excess pheromone may coat the dispenser surface. Wash the dispenser with a suitable solvent (e.g., hexane) briefly before deployment to remove surface-level pheromone.
Inadequate Matrix Curing/Drying If using a polymer matrix, incomplete curing or solvent evaporation can leave channels for rapid initial diffusion. Ensure the matrix is fully cured or dried according to the protocol before evaluating its release profile.
High Porosity of Matrix The selected matrix may be too porous. Consider using a polymer with a higher density or a different cross-linking agent to reduce pore size. For sol-gel formulations, adjusting the polymerization process can control pore structure.[5]

Problem: The pheromone degrades too quickly, and the formulation loses efficacy before the end of the season.

Possible Cause Suggested Solution
Photo-oxidation from UV Exposure Codlemone is susceptible to breakdown by photo-oxidation.[6] Incorporate a UV stabilizer into your formulation to protect the active ingredient.
Oxidation The formulation may be permeable to oxygen. Add an antioxidant to the matrix to prevent oxidative degradation of the pheromone.[1]
High Volatility at Field Temperatures The release rate of passive dispensers is highly dependent on temperature and wind.[6] A formulation tested in the lab may release pheromone much faster at higher field temperatures. Select a matrix material that is less sensitive to temperature fluctuations or design the dispenser to have a smaller surface-area-to-volume ratio.

Problem: The formulation has a good in-vitro release profile but shows poor bio-efficacy in field trials.

Possible Cause Suggested Solution
Sub-optimal Dispenser Placement Pheromone plumes are carried by wind. If dispensers are placed too low in the crop canopy or in areas with poor airflow, their effectiveness will be limited. Place dispensers in the upper third of the canopy for optimal dispersal.
Insufficient Dispenser Density The number of dispensers may be too low to effectively compete with calling females, especially in orchards with high pest pressure.[6][7] Increase the number of dispensers per unit area to the maximum recommended label rate.[6]
Formulation Loss after Application Aerially or spray-applied formulations can suffer from poor initial deposition, lack of rainfastness, and gradual loss from tree canopies.[4] Incorporate sticker or adjuvant materials into sprayable formulations to improve retention on foliage.[9]

Below is a troubleshooting workflow for addressing low bio-efficacy.

G start Low Bio-Efficacy Observed in Field q1 Is the In-Vitro Release Rate Adequate? start->q1 a1_yes Review Field Deployment Strategy q1->a1_yes Yes a1_no Re-evaluate Formulation Matrix q1->a1_no No q2 Is Dispenser Density Sufficient? a1_yes->q2 a2_yes Check for Environmental Degradation q2->a2_yes Yes a2_no Increase Dispenser Density per Hectare q2->a2_no No q3 Is Pheromone Degrading? a2_yes->q3 a3_yes Add Stabilizers (UV Blocker, Antioxidant) q3->a3_yes Yes a3_no Assess Physical Formulation Loss q3->a3_no No a4 Improve Adhesion (e.g., add stickers) a3_no->a4

Caption: Troubleshooting workflow for low bio-efficacy of codlemone dispensers.

Data Summary Tables

Table 1: Comparison of Selected Slow-Release Technologies

Dispenser TechnologyCommon Matrix MaterialAdvantagesDisadvantages
Hand-Applied Passive Dispenser Polyvinyl Chloride (PVC), PolyethyleneEconomical, easy to deploy, widely studied.[2][3]Release rate is highly dependent on temperature and wind; potential for inconsistent release.[6]
Microencapsulation Biodegradable PolymersCan be applied as a spray for broad coverage, protects pheromone from degradation.[10]Potential for formulation loss due to rain and wind, complex manufacturing process.[4]
Sol-Gel Matrix Silica and WaterChemically stable, allows for precise control over pore size and release rate, environmentally safe.[5]Can be brittle if not formulated correctly, may require specific solvents during preparation.[1]
Aerosol Emitter ("Puffer") N/A (Pressurized Canister)Releases a programmed amount of pheromone, less labor-intensive for large areas.[4]Higher initial cost, requires maintenance, non-uniform dispersal close to the device.

Experimental Protocols

Protocol 1: Quantifying Codlemone Release Rate via Residual Extraction

This protocol is adapted from methodologies used to study pheromone release profiles.[8]

Objective: To determine the daily release rate of codlemone from a dispenser under controlled conditions.

Materials:

  • Ageing chamber or incubator with controlled temperature and airflow.

  • Glass vials with PTFE-lined caps.

  • Hexane (GC grade).

  • Internal standard (e.g., tetradecyl acetate).

  • Gas chromatograph with a flame ionization detector (GC-FID).

  • Vortex mixer.

  • Analytical balance.

Methodology:

  • Initial Loading: Accurately weigh a new dispenser to determine the initial mass (W_initial). Extract the pheromone from 3-5 un-aged dispensers using a known volume of hexane to determine the starting concentration (C_0).

  • Ageing: Place a statistically significant number of dispensers in the ageing chamber. Set the temperature and airflow to mimic field conditions (e.g., 25°C, 1 m/s airflow).

  • Sampling: At predetermined time intervals (e.g., Day 1, 3, 7, 14, 21, 30), remove 3-5 dispensers from the chamber.

  • Extraction: Place each sampled dispenser into a glass vial with a precise volume of hexane containing the internal standard. Vortex for 2-5 minutes to extract the residual codlemone.

  • GC Analysis: Analyze the hexane extract using GC-FID. Quantify the amount of remaining codlemone (C_t) by comparing its peak area to that of the internal standard against a calibration curve.

  • Calculation:

    • Mass of pheromone released at time t (M_released) = C_0 - C_t.

    • Average daily release rate between two time points (t1 and t2) = (C_t1 - C_t2) / (t2 - t1).

The following diagram illustrates the workflow for developing and validating a new formulation.

Caption: Workflow for slow-release codlemone formulation development and validation.

References

Technical Support Center: Troubleshooting Low Insect Response to Synthetic (Z)-Dodec-8-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low insect response to synthetic (Z)-Dodec-8-en-1-ol in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is (Z)-Dodec-8-en-1-ol and why is it used in insect studies?

A1: (Z)-Dodec-8-en-1-ol is a straight-chain lepidopteran pheromone (SCLP).[1] It is a component of the sex pheromone of various insect species, most notably the Oriental fruit moth (Grapholita molesta).[2][3] In research, it is used to study insect behavior, neurophysiology, and to develop pest management strategies.[3]

Q2: We are observing a weak or inconsistent response to our synthetic (Z)-Dodec-8-en-1-ol. What are the most common causes?

A2: Low insect response to synthetic pheromones can stem from several factors. The most common issues include:

  • Suboptimal Isomeric Purity: The presence of isomers, particularly the (E)-isomer, can significantly inhibit the response of many target insects.

  • Inappropriate Release Rate: The concentration of the pheromone in the air is critical. If the release rate is too high or too low, it can fail to elicit the desired behavioral response.

  • Unfavorable Environmental Conditions: Temperature, humidity, and wind speed can all impact the dispersal of the pheromone and the physiological responsiveness of the insects.

  • Incorrect Experimental Setup: Flaws in the design of your bioassay, such as improper acclimation of insects or contamination of the testing arena, can lead to poor results.

  • Physiological State of the Insects: The age, mating status, and overall health of the insects can affect their responsiveness to pheromones.

Troubleshooting Guides

Issue 1: Suboptimal Isomeric Purity

The stereochemistry of the pheromone molecule is crucial for specific binding to olfactory receptors.[3] For many species, the presence of even small amounts of an incorrect isomer can be inhibitory.

Troubleshooting Steps:

  • Verify Purity: Confirm the isomeric purity of your synthetic (Z)-Dodec-8-en-1-ol using Gas Chromatography (GC) analysis.

  • Source High-Purity Compound: If the purity is low, consider obtaining a new batch with a higher isomeric ratio of the (Z)-isomer.

  • Consult Literature for Species-Specific Ratios: Research the specific pheromone blend for your target insect species. Some species may require a precise ratio of (Z) and (E) isomers for an optimal response.

Quantitative Data on Isomeric Purity for the Oriental Fruit Moth (Grapholita molesta)

ComponentTypical Ratio in Female GlandReference
(Z)-8-dodecenyl acetate100[2]
(E)-8-dodecenyl acetate7[2]
(Z)-Dodec-8-en-1-ol30[2]
Dodecanol20[2]

Note: While the primary attractant is the acetate, the alcohol ((Z)-Dodec-8-en-1-ol) acts as a crucial synergist.

Issue 2: Inappropriate Pheromone Release Rate

The concentration of the pheromone plume is a key factor in attracting insects from a distance and eliciting close-range behaviors.

Troubleshooting Steps:

  • Optimize the Dispenser: The material and design of the pheromone dispenser significantly affect the release rate. Common dispenser types include rubber septa, polyethylene vials, and membrane-based systems.[4][5]

  • Adjust the Pheromone Load: Vary the amount of synthetic pheromone loaded into the dispenser to find the optimal release rate for your experimental conditions.

  • Measure the Release Rate: If possible, quantify the release rate of your dispensers over time using techniques like volatile collection and GC analysis.

Data on Pheromone Release Rates

ParameterTypical ValuesConsiderationsReference
Natural Female Release Rate (G. molesta)8.48 ± 7.26 ng/hr for (Z)-8-dodecenyl acetateProvides a baseline for synthetic lure development.[6]
Synthetic Lure Loading3 mg to 12 mg per dispenserHigher loads can extend the effective life of the lure.[4]
Release MechanismPhysical barrier, gel matrix, encapsulationEach method offers different release kinetics.[4][5][7]
Issue 3: Unfavorable Environmental Conditions

Environmental factors can significantly influence the efficacy of pheromone communication.

Troubleshooting Steps:

  • Monitor and Control Temperature: Temperature affects both the volatility of the pheromone and the metabolic rate of the insect.[8][9] Conduct experiments within the known active temperature range for your target species.

  • Manage Humidity: High humidity can affect the dispersal of hydrophobic pheromone molecules.[10] Aim for moderate humidity levels in your experimental setup.

  • Control Airflow in Wind Tunnels: Wind speed is a critical parameter in wind tunnel assays. Ensure a consistent and appropriate wind speed to allow for proper plume formation and upwind flight.

Environmental Parameter Guidelines

ParameterRecommended RangeImpact of Deviation
Temperature Species-specific (generally 20-30°C for many moths)High temps can cause rapid, short-lived release; low temps can suppress insect activity.[9]
Humidity 40-70% RHVery high or low humidity can alter insect responsiveness.[10]
Wind Speed (Wind Tunnel) 0.2 - 0.5 m/sToo high can disperse the plume too quickly; too low may not provide enough directional cue.

Experimental Protocols

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[11] It is a valuable tool for screening the activity of synthetic pheromones.

Detailed Methodology:

  • Insect Preparation:

    • Immobilize an adult insect (e.g., moth) in a pipette tip or on a wax block, exposing the head and antennae.

    • Carefully excise one antenna at the base using fine scissors.

  • Electrode Preparation:

    • Use glass capillary microelectrodes filled with a saline solution (e.g., Kaissling and Thorson's saline).

    • Place a silver wire within each microelectrode.

  • Antenna Mounting:

    • Mount the excised antenna between the two electrodes. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is inserted into the base.

  • Odorant Delivery:

    • A continuous stream of purified, humidified air is passed over the antenna.

    • A puff of air containing the synthetic (Z)-Dodec-8-en-1-ol (dissolved in a solvent like hexane and applied to filter paper) is injected into the continuous airstream for a short duration (e.g., 0.5 seconds).

  • Data Recording and Analysis:

    • The change in electrical potential (the EAG response) is amplified and recorded.

    • The amplitude of the depolarization is measured to quantify the antennal response.

    • A dose-response curve can be generated by testing a range of pheromone concentrations.[12]

Wind Tunnel Bioassay

A wind tunnel is used to study the behavioral response of flying insects to an odor plume in a controlled environment.[13][14]

Detailed Methodology:

  • Wind Tunnel Setup:

    • Use a wind tunnel with a flight section of at least 1.5 meters in length.

    • Ensure laminar airflow at a constant speed (e.g., 0.3 m/s).

    • The air should be filtered with activated charcoal to remove contaminants.

    • Provide visual cues on the floor and walls of the tunnel to aid in optomotor anemotaxis.

  • Insect Acclimation:

    • Place insects in the experimental room for at least one hour before testing to acclimate to the ambient temperature and light conditions.

  • Pheromone Source Placement:

    • Place the dispenser containing synthetic (Z)-Dodec-8-en-1-ol at the upwind end of the tunnel.

  • Insect Release:

    • Release individual insects on a platform at the downwind end of the tunnel.

  • Behavioral Observation:

    • Record the flight behavior of the insect, noting the following responses:

      • Activation: Taking flight.

      • Upwind Flight: Oriented flight towards the pheromone source.

      • Casting: Zig-zagging flight perpendicular to the wind direction.

      • Source Contact: Landing on or near the pheromone dispenser.

  • Data Analysis:

    • Quantify the percentage of insects exhibiting each behavioral response.

    • Compare the response to the synthetic pheromone with a negative control (solvent only) and a positive control (if available).

Signaling Pathways and Logical Relationships

Insect Olfactory Signal Transduction Pathway

The detection of (Z)-Dodec-8-en-1-ol by an insect antenna initiates a cascade of events within the olfactory sensory neurons, ultimately leading to a behavioral response.

Pheromone_Signaling_Pathway cluster_extracellular Sensillum Lymph cluster_membrane Dendritic Membrane cluster_intracellular Intracellular cluster_brain Brain Pheromone (Z)-Dodec-8-en-1-ol PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding SNMP1 SNMP1 PBP->SNMP1 Interaction OR_complex Odorant Receptor Complex (ORx + Orco) SNMP1->OR_complex Pheromone Transfer Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential AL Antennal Lobe Action_Potential->AL MGC Macroglomerular Complex (MGC) AL->MGC Synaptic Transmission Higher_Centers Higher Brain Centers MGC->Higher_Centers Behavior Behavioral Response Higher_Centers->Behavior

Caption: Insect olfactory signal transduction pathway.

Experimental Workflow for Troubleshooting Low Insect Response

This workflow provides a logical sequence of steps to diagnose and resolve issues with low insect response to synthetic pheromones.

Troubleshooting_Workflow Start Low Insect Response Observed Check_Purity Verify Isomeric Purity (GC Analysis) Start->Check_Purity Decision_Purity Purity Optimal? Check_Purity->Decision_Purity Check_Release Evaluate Pheromone Release Rate Decision_Release Release Rate Optimal? Check_Release->Decision_Release Check_Environment Assess Environmental Conditions Decision_Environment Conditions Optimal? Check_Environment->Decision_Environment Check_Bioassay Review Bioassay Protocol Decision_Bioassay Protocol Correct? Check_Bioassay->Decision_Bioassay Check_Insects Examine Insect Physiological State Decision_Insects Insects Healthy? Check_Insects->Decision_Insects Decision_Purity->Check_Release Yes Action_Purity Source High-Purity Compound Decision_Purity->Action_Purity No Decision_Release->Check_Environment Yes Action_Release Optimize Dispenser and Loading Decision_Release->Action_Release No Decision_Environment->Check_Bioassay Yes Action_Environment Adjust Temperature, Humidity, Airflow Decision_Environment->Action_Environment No Decision_Bioassay->Check_Insects Yes Action_Bioassay Refine Experimental Setup Decision_Bioassay->Action_Bioassay No Action_Insects Use Healthy, Age- Appropriate Insects Decision_Insects->Action_Insects No End Re-run Experiment Decision_Insects->End Yes Action_Purity->End Action_Release->End Action_Environment->End Action_Bioassay->End Action_Insects->End

Caption: Troubleshooting workflow for low insect response.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (Z)- and (E)-8-Dodecen-1-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Z)-8-Dodecen-1-ol and its geometric isomer, (E)-8-Dodecen-1-ol, are long-chain unsaturated alcohols that play significant roles in the chemical ecology of insects, primarily as components of sex pheromones. The stereochemistry of these molecules is paramount to their biological function, with subtle changes in the geometry of the double bond often leading to vastly different behavioral and electrophysiological responses in target organisms. This guide provides a detailed comparison of the biological activities of (Z)- and (E)-8-Dodecen-1-ol, supported by experimental data, to inform researchers and professionals in the fields of chemical ecology, pest management, and drug development.

The primary focus of research on 8-dodecen-1-ol isomers has been on their role as sex pheromones in Lepidoptera, particularly the Oriental fruit moth (Grapholita molesta). In this species, (Z)-8-dodecen-1-ol is a naturally occurring minor component of the female sex pheromone blend.[1][2] The major component is (Z)-8-dodecenyl acetate, with (E)-8-dodecenyl acetate and dodecanol also present.[1][2] The precise ratio of these components is critical for eliciting the full mating behavior in males.

Comparative Biological Activity

The biological activity of pheromone components is typically assessed through a combination of electrophysiological and behavioral assays. Electroantennography (EAG) measures the overall electrical response of an insect's antenna to a volatile compound, while single-cell recording (SCR) or single-sensillum recording (SSR) can pinpoint the response of individual olfactory receptor neurons (ORNs). Behavioral assays, such as wind tunnel and field trapping experiments, provide a measure of the compound's ability to elicit a behavioral response, such as upwind flight and source location.

Electrophysiological and Behavioral Responses in Grapholita molesta

Research on the Oriental fruit moth, Grapholita molesta, has demonstrated the biological relevance of the (Z) isomer. While it is a minor component of the natural pheromone blend, its presence can modulate the behavioral response of males.

One study found that the addition of (Z)-8-dodecen-1-ol to a synthetic blend of the acetate isomers could slightly elevate male attraction.[1] Conversely, another study reported that its addition to a pheromone and synergist mixture depressed moth captures, highlighting the concentration- and ratio-dependent effects of pheromone components.[3]

A significant finding from single sensillum recordings is that no specific olfactory receptor neurons (ORNs) that respond to (Z)-8-dodecen-1-ol were identified in the antennae of male G. molesta.[4] This suggests that its perception may be mediated by ORNs primarily tuned to other components of the blend, or that the specific ORNs are too rare to be easily detected.

Direct comparative data on the electrophysiological or behavioral response to (E)-8-dodecen-1-ol in G. molesta is notably absent from the reviewed literature. This strongly suggests that the (E) isomer of the alcohol is not a significant component of the natural pheromone and likely possesses low to no biological activity as an attractant for this species. The high specificity of insect olfactory systems means that even small changes in stereochemistry can render a molecule inactive or even inhibitory.

Quantitative Data Summary

The following table summarizes the known effects of (Z)-8-dodecen-1-ol on Grapholita molesta. A corresponding entry for the (E) isomer is not available due to the lack of published research on its activity in this species.

CompoundInsect SpeciesAssay TypeDosage/ConcentrationObserved EffectCitation
(Z)-8-Dodecen-1-olGrapholita molestaField TrappingAdded to (Z/E)-8-dodecenyl acetate blendSlightly elevated male attraction[1]
(Z)-8-Dodecen-1-olGrapholita molestaField TrappingAdded to pheromone + synergist mixtureDepressed moth captures[3]
(Z)-8-Dodecen-1-olGrapholita molestaSingle Sensillum RecordingNot specifiedNo responsive olfactory receptor neurons found[4]

Experimental Protocols

Electroantennography (EAG)

EAG is used to measure the gross electrical potential change from the insect antenna in response to an odor stimulus.

Methodology:

  • Antenna Preparation: A male G. molesta is immobilized, and one of its antennae is excised. The distal end of the antenna is removed to allow for electrical contact.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the cut distal end is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.

  • Stimulus Delivery: A constant stream of purified and humidified air is passed over the antenna. A defined volume of air containing the test compound at a specific concentration is injected into the airstream.

  • Data Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the potential following stimulation is taken as the EAG response.

  • Controls: A solvent control (e.g., hexane) and a standard reference compound are used to normalize the responses.

Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory receptor neurons housed within a single sensillum.

Methodology:

  • Insect Preparation: The insect is restrained in a holder, and the antenna is stabilized to prevent movement.

  • Electrode Placement: A tungsten recording electrode is carefully inserted into the base of a sensillum (typically a sensilla trichodea for pheromone reception) until electrical contact is made with the neuron(s) within. A reference electrode is placed elsewhere in the insect, often in an eye.

  • Stimulus Delivery: Similar to EAG, a controlled puff of odorant-laden air is delivered to the antenna.

  • Data Analysis: The frequency of action potentials (spikes) before and after the stimulus is recorded and analyzed. An increase in spike frequency indicates an excitatory response.

Field Trapping

Field trapping experiments assess the attractiveness of a compound or blend under natural conditions.

Methodology:

  • Lure Preparation: The test compounds are loaded onto a dispenser, such as a rubber septum or a polyethylene vial, at a specific dosage.

  • Trap Placement: The lures are placed in traps (e.g., delta traps with a sticky liner) which are then deployed in an orchard or other suitable habitat. Traps are typically placed at a standardized height and spacing.

  • Experimental Design: A randomized complete block design is often used to minimize the effects of location and wind direction.

  • Data Collection: The number of captured male moths in each trap is counted at regular intervals.

  • Statistical Analysis: The trap catch data is statistically analyzed to determine significant differences between treatments.

Signaling Pathway and Experimental Workflow

The perception of pheromones in insects begins with the binding of the molecule to Odorant Binding Proteins (OBPs) in the sensillar lymph, which then transport the pheromone to Odorant Receptors (ORs) on the dendritic membrane of Olfactory Receptor Neurons (ORNs). The activation of the OR triggers a signal transduction cascade that leads to the generation of action potentials.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Pheromone Pheromone Molecule ((Z)-8-Dodecen-1-ol) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Signal_Transduction Signal Transduction Cascade ORN->Signal_Transduction Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Brain Antennal Lobe of Brain Action_Potential->Brain Signal Transmission Behavior Behavioral Response Brain->Behavior Processing & Output

Caption: Generalized olfactory signaling pathway in insects.

The experimental workflow for comparing the biological activity of the two isomers would ideally follow a tiered approach, from electrophysiology to behavior.

Experimental_Workflow cluster_electro Electrophysiology cluster_behavior Behavioral Assays Z_isomer (Z)-8-Dodecen-1-ol EAG Electroantennography (EAG) Z_isomer->EAG SSR Single Sensillum Recording (SSR) Z_isomer->SSR E_isomer (E)-8-Dodecen-1-ol E_isomer->EAG E_isomer->SSR Wind_Tunnel Wind Tunnel Assay EAG->Wind_Tunnel Inform SSR->Wind_Tunnel Inform Field_Trapping Field Trapping Wind_Tunnel->Field_Trapping Confirm

Caption: Idealized experimental workflow for isomer comparison.

Conclusion

The available scientific literature indicates a significant biological role for (Z)-8-dodecen-1-ol as a modulator of the pheromone response in the Oriental fruit moth, Grapholita molesta. Its effect is nuanced and appears to be highly dependent on its concentration and the ratio of other components in the pheromone blend. In contrast, there is a conspicuous absence of research on the biological activity of (E)-8-dodecen-1-ol in this and other closely related species. This lack of data strongly implies that the (E) isomer is not a biologically active component of the G. molesta pheromone system. The high stereospecificity of insect olfactory receptors likely results in the (E) isomer being either inactive or potentially inhibitory, though the latter has not been experimentally demonstrated for the alcohol. Future research directly comparing the electrophysiological and behavioral responses to both the (Z) and (E) isomers of 8-dodecen-1-ol would be necessary to definitively characterize the biological activity profile of the (E) isomer.

References

Dodec-8-en-1-ol: A Comparative Analysis of its Role in Lepidopteran Communication

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dodec-8-en-1-ol with other lepidopteran pheromones, supported by experimental data. The focus is on its performance in eliciting electrophysiological responses in the Oriental Fruit Moth, Grapholita molesta, a significant agricultural pest.

This compound, particularly its (Z)-isomer, is a well-documented component of the sex pheromone blend of several lepidopteran species. It often acts as a secondary or minor component that enhances the specificity and efficacy of the primary pheromone attractant. This guide delves into its electrophysiological performance in comparison to other related pheromonal compounds.

Quantitative Performance Comparison: Electroantennogram (EAG) Response

The efficacy of a pheromone component can be quantified by measuring the electrical response it elicits in the antenna of the target insect. The following table summarizes the electroantennogram (EAG) responses of male Grapholita molesta to this compound and other key pheromone components. The data is derived from studies on the differential reception of pheromones between G. molesta and the plum fruit moth, G. funebrana.[1]

Pheromone ComponentChemical FormulaConcentration (µg/µL)Mean EAG Response (mV) in G. molesta
(Z)-8-dodecenyl acetate (Z8-12:Ac)C₁₄H₂₆O₂100~1.8
(E)-8-dodecenyl acetate (E8-12:Ac)C₁₄H₂₆O₂100~1.5
(Z)-8-dodecen-1-ol (Z8-12:OH) C₁₂H₂₄O 100 ~0.8
(Z)-8-tetradecenyl acetate (Z8-14:Ac)C₁₆H₃₀O₂100~0.6
(Z)-10-tetradecenyl acetate (Z10-14:Ac)C₁₆H₃₀O₂100~0.5

Note: The EAG response values are approximate, as read from graphical representations in the cited study, and serve for comparative purposes.

The data clearly indicates that while (Z)-8-dodecen-1-ol elicits a significant antennal response in Grapholita molesta, it is lower than that of the primary pheromone components, (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate.[1] This is consistent with its role as a secondary component in the pheromone blend of this species.[1][2]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, specifically the electroantennogram (EAG) recordings.

Electroantennogram (EAG) Recording Protocol

Objective: To measure and compare the electrical responses of male Grapholita molesta antennae to various pheromone components.

Insect Preparation:

  • Three-day-old virgin male Grapholita molesta were used for the experiments.[1]

  • The antenna was excised at its base, and the distal tip of the terminal segment was removed.[1]

  • The prepared antenna was then mounted between two electrode holders using a conductive gel (e.g., SpectraR360).[1]

Stimulus Preparation:

  • The pheromone compounds, including (Z)-8-dodecen-1-ol, were diluted in a solvent such as liquid paraffin to a concentration of 100 µg/µL.[1]

  • Serial dilutions were prepared to obtain lower concentrations for dose-response analysis.[1]

EAG Recording:

  • The EAG equipment (e.g., from Syntech) was used to record the antennal responses.[1]

  • A controlled puff of air carrying the vapor of the pheromone solution was delivered to the antennal preparation.

  • The resulting depolarization of the antennal neurons was recorded as a negative voltage deflection, the amplitude of which corresponds to the magnitude of the response.

  • A control stimulus (solvent only) was used to establish a baseline response.

  • The antennae were continuously flushed with humidified and purified air between stimuli to allow them to recover.

Pheromone Signaling Pathway

The detection of pheromones in lepidopteran insects is a complex process involving a series of molecular interactions within the antenna. The following diagram illustrates the generalized signaling pathway for the reception of pheromone components like this compound in an olfactory receptor neuron of Grapholita molesta.

Pheromone_Signaling_Pathway cluster_0 Antennal Sensillum Lymph cluster_1 Dendritic Membrane of Olfactory Receptor Neuron P Pheromone (this compound) PBP Pheromone-Binding Protein (PBP) P->PBP Binding P_PBP Pheromone-PBP Complex PBP->P_PBP OR Olfactory Receptor (OR) P_PBP->OR Delivery & Activation Ion_Channel Ion Channel OR->Ion_Channel Gating Orco Olfactory Receptor Co-receptor (Orco) Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential to Brain Depolarization->Action_Potential Signal Transduction

Pheromone reception and signaling cascade in a lepidopteran olfactory neuron.

In this pathway, volatile pheromone molecules like this compound enter the sensillum lymph through pores in the cuticle of the antenna. Here, they are bound by Pheromone-Binding Proteins (PBPs), which solubilize and transport them to the dendritic membrane of an Olfactory Receptor Neuron (ORN). The pheromone-PBP complex then interacts with a specific Olfactory Receptor (OR) paired with an Olfactory Receptor Co-receptor (Orco). This interaction opens a non-specific cation channel, leading to an influx of ions and depolarization of the neuronal membrane. This change in membrane potential generates an action potential that is transmitted to the brain, resulting in a behavioral response.

References

A Comparative Analysis of the Efficacy of (E)-dodec-8-en-1-ol and its Acetate Ester in Insect Chemical Communication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of (E)-dodec-8-en-1-ol and its corresponding acetate ester, (E)-dodec-8-en-1-yl acetate. These two long-chain unsaturated aliphatic compounds are known to play roles as semiochemicals, particularly as components of sex pheromone blends in various lepidopteran species. While direct, quantitative comparisons of their standalone attractiveness are limited in published literature, this guide synthesizes available data on their effects on insect behavior, particularly in the context of pheromone blends.

Introduction

(E)-dodec-8-en-1-ol and (E)-dodec-8-en-1-yl acetate are structurally similar molecules, differing only in the terminal functional group (an alcohol versus an acetate ester). This seemingly minor difference can have significant implications for their volatility, binding affinity to olfactory receptors, and ultimately, their behavioral effect on target insect species. In many documented cases, these compounds act as secondary components in complex pheromone blends, modulating the behavioral response to the primary attractant.

Data Presentation: Behavioral Effects in Codling Moth (Cydia pomonella)

The codling moth, Cydia pomonella, is a significant pest of pome fruits, and its chemical ecology has been extensively studied. The primary sex pheromone component for this species is (E,E)-8,10-dodecadien-1-ol (codlemone). Both (E)-dodec-8-en-1-ol and its acetate have been investigated as potential behavioral modulators of codlemone.

CompoundBioassay TypeSpeciesConcentration/DosageObserved EffectSource
(E)-dodec-8-en-1-olWind TunnelCydia pomonella10⁻³ µg to 10¹ µgWeak attractivity at specific doses when tested alone.[1]
(E)-dodec-8-en-1-yl acetateWind TunnelCydia pomonella5% relative to codlemoneAntagonized male attraction to the primary pheromone (codlemone).[2][3]

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile chemical stimuli. It provides a measure of the overall olfactory stimulation but does not directly correlate to a specific behavioral response.

Methodology:

  • Insect Preparation: An adult moth is immobilized, and one of its antennae is excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the basal end. Conductive gel is used to ensure a good electrical connection.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A pulse of air containing a known concentration of the test compound is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Data Acquisition: The voltage difference between the recording and reference electrodes is amplified and recorded. The amplitude of the negative deflection (depolarization) in response to the stimulus is measured as the EAG response.

  • Controls: A solvent blank (the solvent used to dissolve the test compound) and a standard reference compound are used as controls to ensure the preparation is responsive and to normalize the responses to the test compounds.

Wind Tunnel Bioassay

Wind tunnel bioassays are used to study the flight behavior of insects in response to a controlled plume of a chemical stimulus. This method provides a more direct measure of the behavioral efficacy of a compound (attraction, repulsion, or no effect).

Methodology:

  • Wind Tunnel Setup: A wind tunnel, typically constructed of glass or plexiglass, is used to create a laminar airflow of a specific velocity (e.g., 30 cm/s). The tunnel is illuminated with filtered light to simulate crepuscular or nocturnal conditions, depending on the activity period of the target insect. Temperature and humidity are maintained at controlled levels.

  • Stimulus Source: The test compound is applied to a dispenser (e.g., a filter paper or rubber septum) which is placed upwind in the tunnel. The compound is released into the airstream, creating a plume.

  • Insect Release: Moths are placed in a release cage at the downwind end of the tunnel. After an acclimatization period, they are released into the tunnel.

  • Behavioral Observation: The flight behavior of the moths is observed and recorded. Key behaviors that are quantified include:

    • Activation: Percentage of moths that take flight.

    • Upwind flight: Percentage of moths that fly upwind towards the stimulus source.

    • Source contact: Percentage of moths that land on or near the stimulus source.

  • Data Analysis: The percentages of moths exhibiting each behavior in response to the test compound are compared to the responses to a control (solvent only).

Mandatory Visualization

Pheromone_Signaling_Pathway cluster_air External Environment cluster_antenna Antennal Sensillum cluster_brain Insect Brain Pheromone Pheromone Molecule ((E)-dodec-8-en-1-ol or acetate) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding & Solubilization OR Odorant Receptor (OR) + Orco Co-receptor PBP->OR Transport to Receptor Receptor Olfactory Receptor Neuron (ORN) Antennal_Lobe Antennal Lobe Receptor->Antennal_Lobe Signal Transduction OR->Receptor Activation Higher_Brain Higher Brain Centers (e.g., Mushroom Bodies) Antennal_Lobe->Higher_Brain Signal Processing Behavior Behavioral Response (e.g., Mating) Higher_Brain->Behavior Motor Output Experimental_Workflow cluster_electro Electrophysiological Assay cluster_behavioral Behavioral Assay Compound Test Compound ((E)-dodec-8-en-1-ol or acetate) EAG Electroantennography (EAG) Compound->EAG Wind_Tunnel Wind Tunnel Bioassay Compound->Wind_Tunnel EAG_Result Antennal Response (mV) EAG->EAG_Result Data_Analysis Comparative Data Analysis EAG_Result->Data_Analysis Behavior_Result Behavioral Metrics (% Activation, % Upwind Flight, % Source Contact) Wind_Tunnel->Behavior_Result Behavior_Result->Data_Analysis Efficacy Determination of Efficacy Data_Analysis->Efficacy

References

Validating the Structure of Synthetic Dodec-8-en-1-ol: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specific organic molecules is a cornerstone of chemical research and drug development. A critical step in any synthetic pathway is the rigorous validation of the final product's structure. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of the synthetic long-chain alcohol, Dodec-8-en-1-ol.

This compound is a C12 alcohol containing a double bond at the C8 position. Its structure presents several key features that must be confirmed post-synthesis: the length of the carbon chain, the position and stereochemistry (cis or trans) of the double bond, and the presence and location of the hydroxyl group. While various analytical methods can provide pieces of this structural puzzle, NMR spectroscopy offers the most complete picture in a single set of experiments.

Comparative Analysis of Structural Validation Methods

While NMR is a powerful tool, other spectroscopic techniques can also provide valuable, albeit less detailed, structural information.

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying the presence of specific functional groups. For this compound, IR spectroscopy would show a characteristic broad absorption for the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹) and a peak for the C=C stretch of the alkene (around 1640-1680 cm⁻¹)[1][2]. However, IR spectroscopy cannot determine the precise location of these functional groups within the carbon chain or the stereochemistry of the double bond.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can offer clues about its structure through fragmentation patterns. For this compound, the molecular ion peak would confirm the molecular formula. Fragmentation might show the loss of water (M-18) from the alcohol or cleavage adjacent to the double bond[3][4][5]. However, distinguishing between isomers with the same mass can be challenging, and determining the exact position of the double bond can be ambiguous without high-resolution techniques or derivatization.

NMR spectroscopy, on the other hand, provides a detailed map of the carbon and hydrogen framework of the molecule, allowing for the unambiguous determination of the structure.

¹H and ¹³C NMR for Structural Validation of this compound

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR, a complete structural assignment of this compound can be achieved.

Below is a table summarizing the expected chemical shifts for the protons and carbons in this compound. These values are based on typical chemical shift ranges for alkanes, alkenes, and alcohols.

Position ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm) Notes
1~3.6 (t)~62The CH₂ group attached to the hydroxyl group is deshielded.
2-6~1.3-1.6 (m)~25-33Methylene groups in the alkyl chain.
7~2.0 (m)~27Allylic CH₂ group.
8, 9~5.4 (m)~130Vinylic protons on the double bond.
10~2.0 (m)~29Allylic CH₂ group.
11~1.3 (m)~22Methylene group.
12~0.9 (t)~14Terminal methyl group.
OHVariable (br s)-The chemical shift of the hydroxyl proton is concentration and solvent dependent.

Experimental Workflow for NMR Analysis

The following diagram illustrates the logical workflow for validating the structure of synthetic this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Validation A Dissolve synthetic This compound in CDCl₃ with TMS B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum D Analyze ¹H NMR: - Chemical Shifts - Integration - Coupling Patterns B->D E Analyze ¹³C NMR: - Chemical Shifts C->E F Compare experimental data with expected values D->F E->F G Confirm structure of This compound F->G

NMR Structural Validation Workflow

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of synthetic this compound to validate its chemical structure.

Materials:

  • Synthetic this compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the synthetic this compound sample directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial. c. Gently vortex the vial until the sample is completely dissolved. d. Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. d. Set the appropriate acquisition parameters for ¹H NMR, including a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 8-16), and a relaxation delay of at least 1 second. e. Acquire the ¹H NMR spectrum. f. Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. g. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. h. Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Data Acquisition: a. Using the same sample, switch the spectrometer to the ¹³C nucleus. b. Set the appropriate acquisition parameters for a proton-decoupled ¹³C NMR spectrum, including a spectral width of approximately 220 ppm. c. Acquire the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. d. Process the spectrum similarly to the ¹H spectrum. e. Calibrate the chemical shift scale using the CDCl₃ triplet (centered at ~77.16 ppm) or the TMS signal (0.00 ppm).

Data Analysis:

  • Compare the observed chemical shifts, integrations, and coupling patterns in the ¹H NMR spectrum with the expected values for this compound.

  • Compare the observed chemical shifts in the ¹³C NMR spectrum with the expected values.

  • The coupling constant between the vinylic protons (H8 and H9) can help determine the stereochemistry of the double bond. A larger coupling constant (typically 11-18 Hz) is indicative of a trans configuration, while a smaller coupling constant (6-12 Hz) suggests a cis configuration.

By following this protocol, researchers can confidently validate the structure of their synthetic this compound, ensuring the integrity of their research and the quality of their products.

References

Decoding the Sense of Smell: A Comparative Guide to the Cross-Reactivity of Insect Olfactory Receptors to Dodec-8-en-1-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and potential for cross-reactivity of insect olfactory receptors (ORs) is paramount for developing targeted and effective pest management strategies and other applications. This guide provides a comparative overview of the responses of insect ORs to (E)-dodec-8-en-1-ol and its analogs, supported by experimental data and detailed methodologies.

The perception of odorants in insects is a complex process mediated by ORs located on the dendrites of olfactory sensory neurons. These receptors are typically heterodimers, consisting of a highly variable odorant-binding subunit and a conserved co-receptor (Orco). The interaction between an odorant molecule and an OR triggers a signaling cascade that ultimately leads to a behavioral response. While some ORs are highly specific to a single compound, many exhibit broader tuning, responding to a range of structurally related molecules. This cross-reactivity is a key factor in an insect's ability to interpret complex odor landscapes.

This guide focuses on the responses to C12 alcohols and acetates, particularly analogs of (E)-dodec-8-en-1-ol, a compound structurally related to the primary sex pheromone of the codling moth, Cydia pomonella, (E,E)-8,10-dodecadien-1-ol (codlemone). By examining the responses of C. pomonella's olfactory receptors to its native pheromone and other behaviorally relevant compounds, we can gain insights into the principles of ligand recognition and receptor promiscuity.

Quantitative Comparison of Olfactory Receptor Responses

The following table summarizes the electrophysiological responses of two key olfactory receptors from the codling moth, CpomOR1 and CpomOR3, to the main pheromone component, codlemone, and a significant host-plant volatile, pear ester. The data is compiled from studies utilizing heterologous expression of these receptors in Drosophila olfactory neurons, followed by single-sensillum recordings (SSR).

Olfactory ReceptorCompoundClassDoseResponse (spikes/s)Reference
CpomOR1 (E,E)-8,10-dodecadien-1-ol (Codlemone)Pheromone10 µg~150[1][2]
(E,Z)-8,10-dodecadien-1-olPheromone Isomer10 µg~50[1][2]
Dodecan-1-olSaturated Alcohol10 µgNo significant response[1][2]
Ethyl (E,Z)-2,4-decadienoate (Pear Ester)Kairomone10 µgNo significant response[1][2]
CpomOR3 (E,E)-8,10-dodecadien-1-ol (Codlemone)Pheromone10 µgNo significant response[2]
Ethyl (E,Z)-2,4-decadienoate (Pear Ester)Kairomone10 µg~125[2]
(E)-2-decenalPlant Volatile10 µg~40[2]
(Z)-3-hexenyl acetateGreen Leaf Volatile10 µgNo significant response[2]

Note: The response values are approximate and intended for comparative purposes. For precise quantitative data, please refer to the cited literature.

Experimental Protocols

The data presented in this guide are primarily derived from studies employing single-sensillum recording (SSR) from olfactory sensilla of insects, often after heterologous expression of the olfactory receptor of interest in a model system like Drosophila melanogaster.

Single-Sensillum Recording (SSR)

Objective: To measure the action potentials (spikes) generated by an olfactory sensory neuron in response to an odorant stimulus.

Methodology:

  • Insect Preparation: An adult insect (e.g., Drosophila melanogaster or the target species) is immobilized in a pipette tip or on a slide with wax or dental cement, leaving the antennae exposed and accessible.

  • Electrode Placement: A sharp, saline-filled glass capillary electrode (recording electrode) is inserted at the base of a single olfactory sensillum. A second electrode (reference electrode) is inserted into the eye or another part of the body.

  • Odorant Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna through a main delivery tube. A smaller pipette containing a filter paper loaded with a known amount of the test odorant is inserted into a side port of the main tube. A brief puff of air is then sent through the odorant-containing pipette to deliver the stimulus to the antenna.

  • Data Acquisition and Analysis: The electrical signals from the electrodes are amplified, filtered, and recorded. The number of action potentials (spikes) in a defined time window before and after the stimulus is counted to determine the neuron's response. The response is typically quantified as the increase in spike frequency over the spontaneous firing rate.[3][4]

Heterologous Expression of Olfactory Receptors

Objective: To functionally express an olfactory receptor from a non-model insect in a genetically tractable system (e.g., Drosophila melanogaster "empty neuron" system or HEK293 cells) to facilitate its characterization.

Methodology:

  • Gene Cloning: The gene encoding the olfactory receptor of interest is cloned from the target insect's antennal transcriptome.

  • Vector Construction and Transformation: The cloned OR gene is inserted into an expression vector suitable for the chosen heterologous system. This vector is then introduced into the host organism (e.g., via injection into Drosophila embryos).

  • Functional Characterization: The transformed organisms are then used for functional assays, such as SSR or calcium imaging, to determine the response spectrum of the expressed receptor to a panel of odorants.[1][2]

Visualizing the Process

Experimental Workflow

experimental_workflow insect Insect Immobilization ssr Single-Sensillum Recording Setup insect->ssr electrodes Electrode Preparation electrodes->ssr odorants Odorant Dilution delivery Odorant Delivery odorants->delivery acquisition Signal Amplification & Acquisition delivery->acquisition Neural Signal analysis Spike Sorting & Analysis acquisition->analysis comparison Response Comparison analysis->comparison

Caption: Experimental workflow for single-sensillum recording.

Insect Olfactory Signaling Pathway

olfactory_signaling odorant Odorant Molecule obp Odorant-Binding Protein (OBP) odorant->obp Binding sensillum Sensillum Lymph or_complex Olfactory Receptor (ORx + Orco) obp->or_complex Transport & Release ion_channel Ion Channel Opening or_complex->ion_channel Activation membrane Dendritic Membrane neuron Olfactory Sensory Neuron depolarization Membrane Depolarization ion_channel->depolarization Cation Influx action_potential Action Potential depolarization->action_potential brain Antennal Lobe (Brain) action_potential->brain Signal Transmission

Caption: Simplified insect olfactory signaling pathway.

References

Field Trial Validation of Dodec-8-en-1-ol for Sustainable Pest Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dodec-8-en-1-ol-based pest control strategies with conventional insecticide treatments. The data presented is derived from various field trials targeting key lepidopteran pests, primarily the Codling Moth (Cydia pomonella) and the Oriental Fruit Moth (Grapholita molesta). The isomers (E,E)-8,10-dodecadien-1-ol (Codlemone) and (Z)-8-dodecen-1-ol are the active pheromonal components for these species, respectively, and are the focus of this analysis.

Performance Comparison: Mating Disruption vs. Conventional Insecticides

The primary application of this compound and its analogs in pest control is through mating disruption, a technique that permeates an area with a synthetic pheromone to prevent male moths from locating females, thereby reducing reproduction. Field trials have consistently demonstrated the efficacy of this approach, often showing comparable or superior results to conventional insecticide programs, with the significant advantage of being a more environmentally benign and target-specific control method.

Codling Moth (Cydia pomonella) Control

Field studies have shown that mating disruption using Codlemone can significantly reduce fruit damage caused by codling moth larvae, often achieving protection levels comparable to those of organophosphate and other broad-spectrum insecticides. A key benefit observed is a substantial reduction in the number of insecticide applications required, which in turn minimizes the risk of insecticide resistance and harm to non-target organisms.[1][2][3]

Treatment MethodActive Ingredient/TechniqueMean Fruit Damage (%)Reduction in Insecticide ApplicationsReference
Mating Disruption(E,E)-8,10-dodecadien-1-ol (Codlemone)<1% - 3.7%40.7% - 60%[1][2]
Conventional InsecticideOrganophosphates (e.g., Azinphos-methyl)0.9% - 1.5%N/A[2][4]
Conventional InsecticidePyrethroidsVariable, resistance reportedN/A[5]
Integrated ProgramMating Disruption + Supplemental Insecticides<1%Significant reduction[1][3]
Oriental Fruit Moth (Grapholita molesta) Control

For the Oriental Fruit Moth, mating disruption with (Z)-8-dodecen-1-ol has proven to be a highly effective alternative to organophosphate and pyrethroid insecticides.[6][7] Studies have reported very low fruit damage in orchards under mating disruption, often outperforming conventional spray programs, especially in the long term by reducing pest populations.[6][8]

Treatment MethodActive Ingredient/TechniqueMean Fruit Damage (%)Reduction in Insecticide ApplicationsReference
Mating Disruption(Z)-8-dodecen-1-ol based dispensers≤1%Significant reduction[6]
Conventional InsecticideOrganophosphates (e.g., Chlorpyrifos)Low, but with environmental concernsN/A[7]
Conventional InsecticidePyrethroids (e.g., Esfenvalerate)Variable, resistance emergingN/A[9]
Integrated ProgramMating Disruption + Chlorpyrifos (1st gen)Not significantly different from conventionalElimination of later-season pyrethroids[7]

Experimental Protocols

The following are generalized experimental protocols for field trials evaluating the efficacy of this compound-based mating disruption, based on methodologies reported in multiple studies.

Mating Disruption Field Trial for Codling Moth and Oriental Fruit Moth

1. Site Selection and Plot Design:

  • Orchard Selection: Commercial apple or peach orchards with a known history of codling moth or oriental fruit moth infestation are chosen.[1][7]

  • Plot Size: To minimize inter-plot interference, large plots are typically used, often several hectares in size.[7] A minimum of 5-10 acres is often recommended for effective mating disruption.[10]

  • Treatments:

    • Mating Disruption (MD) only.

    • Conventional Insecticide (CI) program (based on grower standard practices).

    • Integrated Pest Management (IPM) combining MD with targeted insecticide applications.

    • Untreated Control (where ethically and practically feasible).

  • Replication: Due to the nature of mating disruption, true replication can be challenging. Often, paired orchard comparisons are used where a treated orchard is compared to a nearby conventionally treated orchard.[11]

2. Pheromone Application:

  • Dispenser Types: Various dispenser technologies are used, including hand-applied passive dispensers (e.g., Isomate®), sprayable microencapsulated formulations, and aerosol emitters.[6][12]

  • Application Rate: Dispenser density varies by product and pest pressure, typically ranging from 250 to 800 dispensers per hectare for hand-applied types.[1][6] Aerosol emitters are used at much lower densities, around 1-2 units per acre.[12]

  • Timing: Dispensers are deployed before the first moth flight of the season, determined by monitoring and degree-day models.

3. Data Collection and Efficacy Assessment:

  • Pheromone Trap Monitoring: Pheromone-baited traps are placed within the orchards to monitor the male moth population. A significant reduction in moth capture in the mating disruption plots ("trap shutdown") is a primary indicator of efficacy.[6][7][8]

  • Fruit Damage Assessment: At regular intervals and at harvest, a random sample of fruit (e.g., 100 fruits from 10-20 trees per plot) is inspected for larval damage (stings and entries).[2][6]

  • Shoot Damage Assessment (for Oriental Fruit Moth): Early in the season, terminal shoots are inspected for "flagging," which is characteristic of larval feeding.[8]

Visualizing the Mechanism of Action

Insect Olfactory Signaling Pathway for Pheromones

The ability of male moths to detect female-released pheromones is a complex process mediated by a specialized olfactory system. The following diagram illustrates the key steps in the signal transduction pathway upon detection of a pheromone molecule like this compound.

Pheromone_Signaling_Pathway Insect Pheromone Signaling Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane Pheromone Pheromone Molecule (this compound) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding & Solubilization OR Odorant Receptor (OR) (Specific to Pheromone) Orco Odorant Receptor Co-receptor (Orco) Ion_Channel Ion Channel Opening Orco->Ion_Channel Activation SNMP Sensory Neuron Membrane Protein (SNMP) SNMP->OR Pheromone Transfer PBP_Pheromone PBP-Pheromone Complex PBP_Pheromone->SNMP Interaction Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Signal Transduction

Caption: Pheromone detection and signal transduction in an insect olfactory neuron.

Experimental Workflow for Mating Disruption Field Trial

The logical flow of a typical field trial to validate the efficacy of this compound for pest control is outlined in the diagram below.

Experimental_Workflow Mating Disruption Field Trial Workflow cluster_setup Trial Setup cluster_treatment Treatment Application cluster_monitoring Data Collection & Monitoring cluster_analysis Analysis & Conclusion Site_Selection Site Selection (Orchard with Pest History) Plot_Design Plot Design (MD vs. CI vs. Control) Site_Selection->Plot_Design Pheromone_Deployment Pheromone Dispenser Deployment (Pre-flight) Plot_Design->Pheromone_Deployment Insecticide_Application Conventional Insecticide Application (Standard Schedule) Plot_Design->Insecticide_Application Trap_Monitoring Pheromone Trap Monitoring (Weekly) Pheromone_Deployment->Trap_Monitoring Damage_Assessment Fruit/Shoot Damage Assessment (Periodic & Harvest) Pheromone_Deployment->Damage_Assessment Insecticide_Application->Trap_Monitoring Insecticide_Application->Damage_Assessment Data_Analysis Statistical Analysis (Trap Catches, Damage %) Trap_Monitoring->Data_Analysis Damage_Assessment->Data_Analysis Efficacy_Conclusion Efficacy Determination & Comparison Data_Analysis->Efficacy_Conclusion

Caption: Workflow of a field trial comparing mating disruption to conventional insecticides.

References

Unveiling the Influence of Dodec-8-en-1-ol: A Comparative Guide to Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise behavioral effects of semiochemicals like Dodec-8-en-1-ol is paramount for developing effective and targeted pest management strategies. This guide provides a comprehensive comparison of behavioral assays used to confirm the function of (Z)-8-dodecen-1-ol, a key pheromone component for various insect species, most notably the Oriental fruit moth (Grapholitha molesta). We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of experimental workflows and signaling pathways.

Comparative Analysis of Behavioral Responses

The behavioral efficacy of (Z)-8-dodecen-1-ol is often evaluated in conjunction with other components of an insect's pheromone blend. The following table summarizes quantitative data from a wind tunnel bioassay, comparing the behavioral responses of male Grapholita molesta to different ratios of its three-component sex pheromone: (Z)-8-dodecenyl acetate (Z8-12:Ac), (E)-8-dodecenyl acetate (E8-12:Ac), and (Z)-8-dodecen-1-ol (Z8-12:OH).

Pheromone Blend Composition% Wing Fanning% Upwind Flight% Source Contact
Z8-12:Ac (100ng)553515
Z8-12:Ac + E8-12:Ac (94:6)756045
Z8-12:Ac + Z8-12:OH (9:1)705540
Z8-12:Ac + E8-12:Ac + Z8-12:OH (93:6:1) 95 85 75
Hexane (Control)1050

Data adapted from a study on Grapholita molesta behavioral responses.

Key Behavioral Assays and Experimental Protocols

Confirming the function of this compound and its analogs relies on a suite of specialized behavioral assays. Below are detailed protocols for three commonly employed methods.

Wind Tunnel Bioassay

This assay is crucial for observing and quantifying an insect's flight behavior in response to a pheromone plume.

Experimental Protocol:

  • Wind Tunnel Setup: A glass or acrylic wind tunnel (e.g., 1.5 m long x 0.5 m wide x 0.5 m high) with controlled airflow (e.g., 0.3 m/s), temperature (e.g., 25°C), and humidity (e.g., 60%) is used. The upwind end contains a charcoal filter to purify the incoming air. A red light source is often used to avoid influencing the behavior of nocturnal insects.

  • Pheromone Dispenser: A specific amount of the test compound (e.g., this compound) or a blend is applied to a filter paper or a rubber septum. This dispenser is placed at the upwind end of the tunnel.

  • Insect Acclimatization: Male moths are individually placed in release cages and allowed to acclimatize to the experimental conditions for at least 30 minutes.

  • Behavioral Observation: An individual insect is released at the downwind end of the tunnel. Its behavior is observed and recorded for a set period (e.g., 3 minutes). Key behaviors to quantify include:

    • Activation: The initiation of wing fanning or walking.

    • Take-off: The initiation of flight.

    • Upwind flight: Oriented flight towards the pheromone source.

    • Source contact: The insect landing on or touching the pheromone dispenser.

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated for each treatment and compared to a control (e.g., a solvent-only dispenser).

experimental_workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Data Analysis A Wind Tunnel Preparation (Controlled Environment) D Insect Release (Downwind) A->D B Pheromone Dispenser (this compound) B->D C Insect Acclimatization C->D E Behavioral Observation (e.g., 3 minutes) D->E F Quantify Behaviors (% Activation, % Flight, etc.) E->F G Statistical Comparison (Treatment vs. Control) F->G

Wind Tunnel Bioassay Workflow
Y-Tube Olfactometer Assay

This assay provides a choice-based paradigm to determine the attractiveness of a chemical cue.

Experimental Protocol:

  • Apparatus: A Y-shaped glass tube is used. Each arm of the 'Y' is connected to a purified air source.

  • Stimulus Application: A filter paper treated with the test compound (e.g., this compound) is placed in one arm, while a control (solvent only) is placed in the other.

  • Airflow: A constant, purified airflow (e.g., 0.2 L/min) is passed through each arm.

  • Insect Release: An individual insect is introduced at the base of the 'Y' tube.

  • Choice Recording: The insect's first choice of an arm and the time spent in each arm are recorded over a defined period (e.g., 5 minutes). An insect is considered to have made a choice when it moves a certain distance into one of the arms.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is compared using a chi-square test or a similar statistical method.

Field Trapping Study

This assay assesses the effectiveness of a pheromone lure in a natural environment.

Experimental Protocol:

  • Trap Selection: Standardized traps (e.g., delta traps with a sticky liner) are used.

  • Lure Preparation: Lures are prepared by loading rubber septa with a precise amount of the test compound or blend. A control lure contains only the solvent.

  • Experimental Design: Traps are deployed in the field in a randomized block design to minimize positional effects. A minimum distance (e.g., 20 meters) is maintained between traps to avoid interference.

  • Trap Monitoring: Traps are checked at regular intervals (e.g., weekly), and the number of captured target insects is recorded.

  • Data Analysis: The mean number of insects captured per trap per monitoring period is calculated for each treatment and compared using statistical analysis (e.g., ANOVA).

Olfactory Signaling Pathway

The behavioral responses to this compound are initiated by a complex signaling cascade within the insect's olfactory system. The following diagram illustrates the key steps in this pathway.

olfactory_pathway Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds OR Olfactory Receptor (OR) OBP->OR Transports to IonChannel Ion Channel Opening OR->IonChannel Activates Depolarization Neuron Depolarization IonChannel->Depolarization Leads to Signal Signal to Brain Depolarization->Signal Generates

Insect Olfactory Signaling Pathway

In this pathway, volatile pheromone molecules like this compound are captured by Odorant Binding Proteins (OBPs) in the sensillar lymph of the insect's antenna. The OBP then transports the pheromone to a specific Olfactory Receptor (OR) located on the dendritic membrane of an olfactory sensory neuron. The binding of the pheromone to the OR triggers the opening of an associated ion channel, leading to the depolarization of the neuron and the generation of an electrical signal that is transmitted to the brain, ultimately resulting in a behavioral response.

A Comparative Analysis of Dodec-8-en-1-ol and Commercial Pheromone Products for Insect Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Dodec-8-en-1-ol with commercially available pheromone products used in the management of key lepidopteran pests, primarily the Oriental Fruit Moth (Grapholita molesta) and the Codling Moth (Cydia pomonella). This document is intended for researchers, scientists, and professionals in the fields of entomology, chemical ecology, and pest management product development.

Executive Summary

(Z)-8-Dodecen-1-ol is a well-established component of the sex pheromone blend for several significant agricultural pests, including the Oriental Fruit Moth. However, extensive research and field trials have demonstrated that the efficacy of this compound in attracting target insects is highly dependent on its combination with other specific pheromone components. Commercially available pheromone products are typically formulated as blends of multiple compounds, leveraging synergistic effects to maximize attraction and provide reliable monitoring and control. This guide synthesizes available experimental data to compare the performance of this compound as a single component versus these commercial blends.

Data Presentation: Performance Comparison

The following table summarizes the composition of the female sex pheromone of the Oriental Fruit Moth and highlights the performance of single components versus blended commercial lures in field trapping experiments.

Lure CompositionTarget PestMean Trap Capture (males/trap/week)Efficacy
(Z)-8-Dodecen-1-ol (alone) Grapholita molestaNot attractiveLow
Commercial Blend 1 (Z)-8-dodecenyl acetate(E)-8-dodecenyl acetate(Z)-8-dodecen-1-olGrapholita molestaSignificantly higher than single componentsHigh
Commercial Blend 2 (Z)-8-dodecenyl acetate(E)-8-dodecenyl acetateGrapholita molestaAttractive, but enhanced by addition of (Z)-8-dodecen-1-olModerate to High

Note: Specific trap capture numbers can vary significantly based on pest pressure, environmental conditions, and trap type. The data presented is a qualitative summary of findings from multiple studies.

Analysis of Pheromone Components

For the Oriental Fruit Moth, (Grapholita molesta), the primary component of the female sex pheromone is (Z)-8-dodecenyl acetate. (Z)-8-Dodecen-1-ol acts as a crucial secondary component that significantly enhances the attractiveness of the blend. Studies have shown that while (Z)-8-dodecenyl acetate alone can attract male moths, the addition of (Z)-8-dodecen-1-ol in the correct ratio leads to a synergistic effect, resulting in a much higher trap capture.

In the case of the Codling Moth, (Cydia pomonella), the main pheromone component is (E,E)-8,10-dodecadien-1-ol. While other isomers and related compounds are present in the natural pheromone gland, flight tunnel bioassays have demonstrated that individual isomers, other than the primary component, do not elicit significant upwind flight behavior in males on their own. This indicates that this compound alone would not be an effective lure for C. pomonella. Commercial products for this pest are therefore based on the primary attractant, often blended with other compounds to enhance stability and release rate.

Experimental Protocols

A standardized protocol for conducting field trials to evaluate the efficacy of pheromone lures is essential for obtaining reliable and comparable data. The following methodology is a synthesis of best practices from various scientific studies.

1. Experimental Site Selection:

  • Choose a location with a known and relatively uniform infestation of the target pest.

  • For orchard studies, select blocks of trees with similar age, variety, and management practices.

  • Ensure a sufficient buffer zone between different treatment plots to avoid interference.

2. Trap Selection and Preparation:

  • Utilize a standard trap type for the target pest (e.g., Delta traps for moths).

  • Use traps from the same manufacturer to ensure consistency.

  • Handle lures with clean gloves to avoid contamination. Place one lure per trap.

3. Experimental Design:

  • Employ a randomized complete block design.

  • Each block should contain one replicate of each lure treatment, including an unbaited control.

  • The number of replicates (blocks) will depend on the size of the experimental site and desired statistical power.

  • Position traps at a consistent height and location within the tree canopy, following established guidelines for the target species.

  • Ensure a minimum distance between traps (e.g., 20-50 meters) to prevent interference.

4. Data Collection:

  • Inspect traps at regular intervals (e.g., weekly).

  • Count and record the number of target insects captured in each trap.

  • Remove captured insects and any debris from the traps at each inspection.

  • Rotate the position of the traps within each block at every inspection to minimize any positional effects.

5. Data Analysis:

  • Transform the trap capture data if necessary to meet the assumptions of the statistical analysis (e.g., log(x+1) transformation).

  • Analyze the data using an appropriate statistical method, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to compare the performance of the different lures.

Visualizations

Pheromone Component Synergy

G cluster_1 Behavioral Response Z8_12_Ac (Z)-8-dodecenyl acetate (Primary Attractant) Z8_12_OH (Z)-8-dodecen-1-ol (Synergist) Attraction Enhanced Male Attraction Z8_12_Ac->Attraction Moderate Z8_12_OH->Attraction Z8_12_OH->Attraction Synergizes

Caption: Synergistic effect of (Z)-8-dodecen-1-ol with the primary pheromone component.

Experimental Workflow for Pheromone Lure Evaluation

G Start Start Site_Selection Select Experimental Site Start->Site_Selection Trap_Setup Prepare and Deploy Traps (Randomized Block Design) Site_Selection->Trap_Setup Data_Collection Weekly Trap Inspection and Insect Counting Trap_Setup->Data_Collection Trap_Rotation Rotate Traps Within Blocks Data_Collection->Trap_Rotation Data_Analysis Statistical Analysis of Trap Catches Data_Collection->Data_Analysis End of Trial Trap_Rotation->Data_Collection Repeat for Duration of Trial Conclusion Evaluate Lure Efficacy Data_Analysis->Conclusion End End Conclusion->End

Caption: Workflow for a field trial comparing the efficacy of different pheromone lures.

Conclusion

The available scientific evidence strongly indicates that this compound, specifically the (Z)-isomer, is not an effective attractant for key lepidopteran pests such as the Oriental Fruit Moth and the Codling Moth when used as a single component. Its primary role is that of a synergist, significantly enhancing the attractiveness of the primary pheromone components. Commercial pheromone products are formulated as precise blends of multiple compounds to mimic the natural pheromone signal and maximize their effectiveness for monitoring and control. Therefore, for researchers and professionals developing and implementing pest management strategies, the use of these scientifically formulated commercial blends is recommended over single, non-synergized components.

Safety Operating Guide

Safe Disposal of Dodec-8-en-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Proper management and disposal of laboratory chemicals are paramount for ensuring personnel safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Dodec-8-en-1-ol, a compound recognized for its utility in research and development, particularly as an insect attractant.[1][2] Adherence to these procedures is critical due to the substance's classification as a skin irritant and its high toxicity to aquatic life.[3][4][5]

Hazard Profile of this compound

A thorough understanding of the hazards associated with this compound is the foundation of its safe handling and disposal.

Hazard ClassificationDescriptionSource
Skin Irritation Causes skin irritation upon contact.[3][5]
Aquatic Toxicity Very toxic to aquatic life, with potential for long-lasting harmful effects.[3][4][5][6]

Given its environmental hazard, under no circumstances should this compound or its containers be disposed of via standard laboratory drains or regular trash without proper treatment.[7] Improper disposal can lead to significant contamination of water systems, harming aquatic ecosystems.[8][9][10]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

1. Waste Collection and Segregation:

  • Designated Waste Container: Dedicate a specific, compatible container for the collection of this compound waste. The container must be in good condition, free from leaks or cracks, and have a secure, tight-fitting lid.[7]

  • Labeling: As soon as the container is designated for waste, it must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Skin Irritant," "Toxic to Aquatic Life").[7][11]

  • Segregation: Store the this compound waste container separately from incompatible materials.[7][11] Although specific incompatibilities for this compound are not prominently listed, a general best practice is to segregate organic compounds from strong oxidizing agents, acids, and bases.

2. Storage of Chemical Waste:

  • Satellite Accumulation Area (SAA): The labeled waste container should be kept in a designated SAA within the laboratory.[11] This area should be under the control of the laboratory personnel.

  • Container Management: The waste container must be kept closed at all times, except when adding waste.[7][11] This minimizes the release of any vapors and prevents spills.

3. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[7][12]

  • Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and treated as hazardous waste.[7][12] It should be added to the designated this compound waste container.

  • Final Disposal of Rinsed Containers: Once triple-rinsed and air-dried, and with the label completely defaced, the container may be disposed of as regular laboratory waste, in accordance with institutional policies.[7]

4. Professional Waste Disposal:

  • Engage a Licensed Contractor: The disposal of the collected this compound waste must be handled by a licensed and reputable hazardous waste disposal company.[8] These companies are equipped to manage and treat chemical waste in compliance with all federal, state, and local regulations.

  • Documentation: Maintain a record of all hazardous waste generated and disposed of, in line with regulatory requirements.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_container Empty Container Management A This compound waste generated B Select a compatible, sealed container A->B C Label as 'Hazardous Waste' with chemical name and hazards B->C D Store in designated Satellite Accumulation Area (SAA) C->D E Keep container closed except when adding waste D->E F Segregate from incompatible materials D->F G Container is full or waste is ready for disposal H Arrange for pickup by a licensed hazardous waste contractor G->H I Maintain disposal records H->I J Empty this compound container K Triple-rinse with appropriate solvent J->K L Collect rinsate as hazardous waste K->L M Deface label and dispose of container as non-hazardous waste K->M L->C Add to waste container

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the ecosystem.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.